Product packaging for 2-Iodo-4-methyl-1-nitrobenzene(Cat. No.:CAS No. 52488-29-6)

2-Iodo-4-methyl-1-nitrobenzene

Cat. No.: B1586287
CAS No.: 52488-29-6
M. Wt: 263.03 g/mol
InChI Key: DJDSQNLIZRLTHJ-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1-nitrobenzene, also known as 3-Iodo-4-nitrotoluene, is an aromatic organic compound with the CAS Registry Number 52488-29-6 and a molecular formula of C 7 H 6 INO 2 . It has a molecular weight of 263.03 g/mol and is described as a yellow, low melting crystalline mass or liquid . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and scientific research. It is particularly valuable for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, where the iodine atom can be selectively replaced to form carbon-carbon bonds, enabling the construction of more complex molecular architectures . The presence of both an electron-withdrawing nitro group and a halogen atom on the aromatic ring makes it a valuable substrate for studying regioselective substitution reactions and for the synthesis of functionalized materials. Researchers utilize this compound strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate care, referring to the material safety data sheet (SDS) for detailed hazard information. The product is classified with the hazard statement H302 (harmful if swallowed) and must be stored sealed in a dry environment at room temperature, protected from light .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO2 B1586287 2-Iodo-4-methyl-1-nitrobenzene CAS No. 52488-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDSQNLIZRLTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369918
Record name 2-iodo-4-methyl-1-nitrobenzene
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52488-29-6
Record name 2-iodo-4-methyl-1-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-nitrotoluene
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodo-4-methyl-1-nitrobenzene, also known as 2-iodo-4-nitrotoluene, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its molecular structure, featuring nitro, iodo, and methyl groups, provides a versatile scaffold for constructing complex molecular architectures through various cross-coupling reactions and functional group transformations. This technical guide offers an in-depth exploration of the principal synthetic methodologies for preparing this compound. We will dissect three primary synthetic strategies: the direct electrophilic iodination of p-nitrotoluene, the nitration of p-iodotoluene, and the Sandmeyer reaction starting from 5-methyl-2-nitroaniline. Each method is evaluated based on its mechanistic underpinnings, operational efficiency, regiochemical control, and scalability. This document is intended for researchers, chemists, and drug development professionals, providing both theoretical insights and field-proven protocols to enable informed decisions in the laboratory and pilot plant settings.

Chapter 1: Compound Profile and Safety Imperatives

A thorough understanding of the physicochemical properties and associated hazards of a target compound is a prerequisite for safe and effective laboratory practice.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 7745-92-8[3]
Alternate CAS 52488-29-6[4]
Molecular Formula C₇H₆INO₂[3][5]
Molecular Weight 263.03 g/mol [3][5]
IUPAC Name 2-Iodo-1-methyl-4-nitrobenzene[3]
Synonyms 2-Iodo-4-nitrotoluene[3]
Appearance Yellow powder/solid[1]
Melting Point 62-69 °C[1]
Purity ≥96-97% (typical commercial grade)[3]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

GHS Hazard Statements: [5]

  • H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Codes:

  • P261, P264, P270, P271, P280: Avoid breathing dust/fume/gas/mist/vapors/spray; wash skin thoroughly after handling; do not eat, drink or smoke when using this product; use only outdoors or in a well-ventilated area; wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352, P304+P340: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Chapter 2: A Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials. The choice of pathway is a strategic decision dictated by factors such as starting material availability, cost, desired purity, and control over regiochemistry.

Retrosynthetic Analysis

A retrosynthetic analysis reveals three logical and industrially relevant disconnection points, leading to three primary synthetic strategies.

G cluster_A Route A: Direct Iodination cluster_B Route B: Nitration cluster_C Route C: Sandmeyer Reaction Target This compound SM_A p-Nitrotoluene Target->SM_A Electrophilic Aromatic Substitution (I+) SM_B p-Iodotoluene Target->SM_B Electrophilic Aromatic Substitution (NO2+) SM_C 5-Methyl-2-nitroaniline Target->SM_C Diazotization + Iodide Displacement

Caption: Retrosynthetic analysis of this compound.

Comparative Strategy Assessment
  • Route A (Direct Iodination): This is the most atom-economical approach, starting from p-nitrotoluene. However, the substrate is deactivated by the electron-withdrawing nitro group, necessitating potent iodinating systems and often harsh reaction conditions.[6] Regioselectivity is a key consideration; the activating methyl group directs ortho to itself, while the deactivating nitro group directs meta. Fortunately, the ortho position to the methyl group (C2) is also meta to the nitro group, leading to the desired product.

  • Route B (Nitration): Starting from p-iodotoluene, this route involves a standard electrophilic nitration. The directing effects of the methyl (ortho, para-directing, activating) and iodo (ortho, para-directing, deactivating) groups must be considered. The methyl group's activating influence strongly favors substitution at its ortho position (C2), leading to the desired product with good regioselectivity.[7]

  • Route C (Sandmeyer Reaction): This multi-step pathway offers unparalleled regiochemical control.[8] The position of the iodo group is unequivocally determined by the location of the amino group on the starting material, 5-methyl-2-nitroaniline. While reliable, it involves the generation of diazonium salts, which are unstable and require careful temperature control.[9]

Chapter 3: Detailed Synthetic Protocols and Mechanistic Discussion

This chapter provides validated, step-by-step protocols for each synthetic route, accompanied by explanations of the underlying reaction mechanisms.

Method 1: Direct Electrophilic Iodination of p-Nitrotoluene

This method leverages a potent iodinating agent to overcome the deactivation of the aromatic ring by the nitro group. The use of N-Iodosuccinimide (NIS) in concentrated sulfuric acid is an effective system for this transformation.[10]

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add p-nitrotoluene (1 eq.) to concentrated sulfuric acid (approx. 5 mL per 1 mmol of substrate) at 0 °C with stirring. Ensure the flask is protected from light.[10]

  • Once the substrate is fully dissolved, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise, ensuring the internal temperature is maintained between 0 and 5 °C.[10]

  • After the addition is complete, allow the reaction to stir at this temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Upon completion, carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • To quench any excess iodine species, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic purple/brown color of iodine dissipates.[10]

  • Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Causality: The power of this method lies in the in-situ generation of a highly electrophilic iodine species. Concentrated sulfuric acid protonates NIS, creating a potent electrophile, often represented as 'I⁺', which is readily attacked by the moderately deactivated aromatic ring. The activating effect of the methyl group directs the substitution to the ortho position.

G cluster_mech Mechanism of Electrophilic Iodination pNT p-Nitrotoluene Intermediate Sigma Complex (Wheland Intermediate) pNT->Intermediate Attack on 'I⁺' NIS_H2SO4 NIS / H₂SO₄ Product This compound Intermediate->Product Deprotonation H_plus -H⁺

Caption: Mechanism of electrophilic iodination using NIS/H₂SO₄.

Method 2: Nitration of p-Iodotoluene

This approach is a classic example of electrophilic aromatic substitution, where the regioselectivity is controlled by the existing substituents. A mixture of concentrated nitric acid and acetic anhydride provides an effective nitrating system.[7]

Protocol:

  • To a solution of p-iodotoluene (1 eq.) in acetic anhydride (approx. 2.3 mL per 1 g of substrate), cool the mixture to 0 °C in an ice bath with magnetic stirring.[7]

  • Slowly add concentrated nitric acid (approx. 1.4 mL per 1 g of substrate) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, raise the temperature to 20-25 °C and allow the reaction to stir for approximately 4 hours.[7] Monitor by TLC.

  • Upon completion, cool the reaction mixture back to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH reaches 7.

  • Extract the product with ethyl acetate (3 x 200 mL).[7]

  • Combine the organic phases, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

  • Purify the resulting yellow oil by column chromatography using a mobile phase of petroleum ether:ethyl acetate.[7]

Mechanistic Causality: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and acetic anhydride. The p-iodotoluene substrate contains two ortho, para-directing groups. The methyl group is activating, while the iodo group is deactivating. The activating methyl group exerts dominant control over the regioselectivity, directing the incoming nitronium ion to its ortho position (C2), which is sterically accessible and electronically favored.

Method 3: Sandmeyer Reaction from 5-Methyl-2-nitroaniline

The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a reliable method for replacing an amino group with a halide via a diazonium salt intermediate.[8][11]

Protocol: Part A: Diazotization

  • Prepare an acidic solution by adding 5-methyl-2-nitroaniline (1 eq.) to a mixture of concentrated sulfuric acid and water, then cool the solution to 0-5 °C in an ice-salt bath.[12][13]

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution. The temperature must be strictly maintained below 10 °C to prevent decomposition of the diazonium salt.[9][13] The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (a positive test turns blue-black).

Part B: Iodide Displacement 4. In a separate, larger flask, prepare a solution of potassium iodide (KI) (1.5 eq.) in water. 5. Slowly and carefully add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring.[13] Vigorous evolution of nitrogen gas (N₂) will be observed. 6. After the addition is complete and the effervescence has subsided, gently warm the mixture on a water bath (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of any remaining diazonium salt.[13] 7. Cool the mixture to room temperature. A dark, solid product should precipitate. 8. Collect the crude product by vacuum filtration. Wash the filter cake with cold water, followed by a wash with a dilute solution of sodium thiosulfate to remove any residual iodine. 9. The product can be purified by recrystallization from ethanol.

Mechanistic Causality: The reaction is a two-stage process. First, the primary aromatic amine is converted to a diazonium salt by reaction with nitrous acid (generated in situ from NaNO₂ and H₂SO₄).[14] This diazonium group (-N₂⁺) is an excellent leaving group. In the second stage, a one-electron transfer from the iodide anion (I⁻) to the diazonium salt initiates a radical-nucleophilic aromatic substitution. This generates an aryl radical, dinitrogen gas, and an iodine radical. These radicals then combine to form the final product.[8]

G Start 5-Methyl-2-nitroaniline Step1 Add NaNO₂ / H₂SO₄ (0-5 °C) Start->Step1 Diazonium Aryl Diazonium Salt Intermediate Step1->Diazonium Step2 Add to KI Solution Diazonium->Step2 Decomposition N₂ Evolution (Radical Formation) Step2->Decomposition Product Crude Product Decomposition->Product Step3 Warm, Cool, Filter Product->Step3 Purification Recrystallize Step3->Purification Final Pure 2-Iodo-4-methyl- 1-nitrobenzene Purification->Final

Caption: Experimental workflow for the Sandmeyer synthesis route.

Chapter 4: Purification and Characterization

Regardless of the synthetic route chosen, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.

  • Aqueous Work-up: A standard aqueous work-up involves extraction into an organic solvent followed by washing with water and brine. A key step in iodination reactions is a wash with a reducing agent like aqueous sodium sulfite or sodium thiosulfate to remove elemental iodine (I₂), which is a common colored impurity.[10]

  • Recrystallization: This is a highly effective method for purifying solid products. Ethanol or mixed solvent systems like ethanol/water are often suitable for this compound.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is the method of choice.[7]

  • Characterization: The identity and purity of the final product should be confirmed using modern analytical techniques.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure and regiochemistry. Expected ¹H NMR data includes a singlet for the methyl protons (~2.5 ppm) and distinct signals for the three aromatic protons in their expected regions.[7]

    • Mass Spectrometry (MS): Provides confirmation of the molecular weight (263.03 g/mol ).

    • Melting Point: A sharp melting point range consistent with literature values indicates high purity.

Chapter 5: Concluding Remarks

This guide has detailed three robust and scientifically validated methods for the synthesis of this compound.

MethodStarting MaterialKey AdvantagesKey Disadvantages
Direct Iodination p-NitrotolueneHigh atom economy, one-step reaction.Requires potent/harsh reagents, potential for side products.
Nitration p-IodotolueneUses common reagents, good regioselectivity.Starting material may be more expensive than p-nitrotoluene.
Sandmeyer Reaction 5-Methyl-2-nitroanilineExcellent and unambiguous regiocontrol.Multi-step process, involves unstable diazonium intermediate.

The selection of the optimal synthetic route depends on the specific constraints and objectives of the research or manufacturing campaign. For applications demanding absolute regiochemical purity, the Sandmeyer reaction remains the gold standard. For large-scale synthesis where cost and process efficiency are paramount, direct iodination or nitration pathways offer compelling alternatives, provided that purification methods are in place to ensure the final product meets specifications. The versatility of this compound ensures that its synthesis will remain a topic of interest and optimization for chemists in both academic and industrial laboratories.

References

  • Lulinski, S. & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394-406.
  • Scott, A. F., & Obenchain, D. F. (1971). Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic, 23, 3134-3136.
  • Sharma, V. (2011). Iodination of activated aromatics by using I2/ HNO3/AcOH. Basic and Applied Scientific Research, 1(1), 16-20.
  • MANAC Inc. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia.
  • PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Merkushev, E. B., & Yudina, N. D. (1979). Direct Aromatic Periodination. The Journal of Organic Chemistry, 44(8), 1369-1371.
  • Butt, G. T., & Hussain, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2435-2457.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • PrepChem.com. (n.d.). Preparation of 1-iodo-4-nitrobenzene.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Organic Chemistry Tutorials. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Iodo-4-nitrotoluene: A Versatile Chemical Intermediate for Organic Synthesis and Pharmaceutical Applications.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(15), 4983.
  • ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to Naphthol AS-PH.
  • ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k.
  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene.
  • Zhang, Y. (2007). An Improved Iodination of 2-Amino-5-nitrobenzonitrile. ChemInform, 38(24).
  • Pharmaffiliates. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene.
  • Kumar, S., & Singh, R. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 13(24), 16429-16450.
  • Siddiqui, H. L., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 15(1), 316-322.
  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-4-methyl-1-nitrobenzene (also known as 3-Iodo-4-nitrotoluene) is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1] Characterized by the presence of an iodine atom, a nitro group, and a methyl group on a benzene ring, this molecule offers multiple, distinct reaction sites. This trifecta of functional groups allows for orthogonal chemical strategies, making it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. For researchers in pharmaceutical and agrochemical development, its utility lies in its capacity to participate in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions and modifications of the nitro moiety. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis, enabling accurate identification, purity assessment, and reaction monitoring.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These values are critical for experimental design, including solvent selection and reaction temperature control.

PropertyValueSource(s)
CAS Number 52488-29-6[1]
Molecular Formula C₇H₆INO₂[1][2]
Molecular Weight 263.03 g/mol [2][3][4]
Appearance Yellow Powder / Solid[5]
Melting Point 62-69 °C[5]
Boiling Point 296.7 ± 28.0 °C at 760 mmHg[6]
Density 1.9 ± 0.1 g/cm³[6]
LogP 3.43[6]
SMILES CC1=CC(I)=C(C=C1)N(=O)=O[1]
InChIKey DJDSQNLIZRLTHJ-UHFFFAOYSA-N[1]
Spectroscopic Signature Analysis

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. While experimental spectra should always be acquired for confirmation, the following analysis provides the expected characteristics based on established principles of spectroscopy.[7]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex splitting pattern due to the various coupling constants between the protons. The methyl group protons will appear as a singlet further upfield, likely in the δ 2.3-2.6 ppm range. The electron-withdrawing nitro group will cause the adjacent protons to shift downfield.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will exhibit seven distinct signals. The carbon bearing the iodine atom (C-I) is expected in the δ 90-100 ppm range. The carbon attached to the nitro group (C-NO₂) will be significantly downfield, likely above δ 145 ppm. The remaining aromatic carbons will appear between δ 120-140 ppm. The methyl carbon signal will be found upfield, typically around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the key functional groups. Strong, characteristic absorption bands are expected for the nitro group, specifically the asymmetric and symmetric N-O stretches, which appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-I stretch appears in the fingerprint region at lower wavenumbers.

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 263. A prominent peak corresponding to the loss of the nitro group ([M-NO₂]⁺) at m/z 217 is also anticipated, along with a peak for the loss of iodine ([M-I]⁺) at m/z 136. The isotopic pattern of iodine would not be a factor as it is monoisotopic.

Synthesis and Purification

The most common and reliable method for synthesizing aryl iodides of this nature is through the diazotization of an appropriate aniline precursor, followed by a Sandmeyer-type reaction with an iodide salt. This process is robust and generally provides good yields.

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol details the synthesis of this compound from the commercially available starting material, 4-methyl-2-nitroaniline.

Causality : The core of this synthesis is the conversion of a stable primary amine (-NH₂) into an excellent leaving group, the diazonium salt (-N₂⁺). This is achieved at low temperatures to prevent the highly unstable diazonium salt from decomposing prematurely.[8] The subsequent introduction of an iodide nucleophile displaces the nitrogen gas, resulting in the desired aryl iodide.

Step-by-Step Methodology :

  • Amine Diazotization :

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-methyl-2-nitroaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid (H₂SO₄).

    • Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt intermediate.[8]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination :

    • In a separate beaker, dissolve potassium iodide (KI) (1.5 eq) in water and cool to 5-10 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Workup and Purification :

    • Add an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine, identified by the disappearance of the characteristic brown color.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its functional groups. The carbon-iodine bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but serves as a precursor to the synthetically versatile amino group.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst.[10][11]

The Suzuki reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organohalide.[11][12][13] This reaction is foundational in drug discovery for synthesizing biaryl scaffolds.

Mechanism Rationale : The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation of the organic group from the activated boronic acid (as a boronate complex) to the palladium center; and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] A base is essential for activating the boronic acid to facilitate transmetalation.[12]

Suzuki_Coupling Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)(I)L₂ Pd0->ArPdIL2 Oxidative Addition ArPdR_L2 Ar-Pd(II)(R')L₂ ArPdIL2->ArPdR_L2 Transmetalation ArPdR_L2->Pd0 Reductive Elimination Ar_R Ar-R' (Product) ArPdR_L2->Ar_R ArI Ar-I (Substrate) (this compound) ArI->ArPdIL2 R_BOH2 R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ R_BOH2->Boronate Boronate->ArPdIL2 Drug_Scaffold Start This compound Amine 2-Iodo-4-methylaniline Start->Amine Nitro Reduction (e.g., SnCl₂, HCl) Amide Amide/Sulfonamide Scaffold Amine->Amide Acylation/Sulfonylation (R-COCl or R-SO₂Cl)

Sources

An In-depth Technical Guide to the Physical Properties of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodo-4-methyl-1-nitrobenzene (CAS No. 52488-29-6), a key intermediate in organic synthesis. The following sections detail its structural characteristics, physicochemical properties, spectral data, and essential safety information, offering a crucial resource for its effective application in research and development.

Introduction: Strategic Importance in Synthesis

This compound, also known by its synonym 3-Iodo-4-nitrotoluene, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring an iodinated and nitrated toluene scaffold, provides a versatile platform for a variety of chemical transformations. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, while the iodo-substituent serves as an excellent leaving group or a handle for cross-coupling reactions. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical ingredients and functional materials.

Core Physicochemical Properties

The physical state and solubility of a compound are paramount considerations in designing synthetic routes and purification protocols. This compound is characterized as a low melting crystalline mass or a yellow liquid at or near room temperature, necessitating careful handling and storage.[1]

PropertyValueSource(s)
CAS Number 52488-29-6[2][3][4]
Molecular Formula C₇H₆INO₂[2][3]
Molecular Weight 263.03 g/mol [2][3]
Appearance Yellow low melting crystalline mass or liquid[1]
Melting Point 18-20 °C[1]
Boiling Point 295 °C[1]
Density 1.862 g/mL at 25 °C[1]
Refractive Index 1.637 (at 20 °C)[1]
In-depth Analysis of Physical State and Melting Point Determination

The reported low melting point of 18-20 °C indicates that this compound can exist as either a solid or liquid depending on the ambient temperature. This property has significant practical implications for its storage, handling, and accurate measurement in synthetic procedures.

The accurate determination of the melting point for a substance like this compound, which melts near room temperature, requires a meticulous approach to avoid premature melting and to obtain a sharp melting range, indicative of high purity.

Causality Behind Experimental Choices:

  • Cooling the Apparatus: Pre-cooling the melting point apparatus is crucial to prevent the sample from melting upon insertion.

  • Slow Heating Rate: A slow heating rate (1-2 °C per minute) around the expected melting point is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

  • Sharp Melting Range: A narrow melting range (0.5-1 °C) is a strong indicator of a pure compound. Impurities typically cause a depression and broadening of the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is anhydrous. If it is in a liquid or semi-solid state, cool the sample in an ice bath until it solidifies.

  • Capillary Loading: Finely crush the solidified sample and pack it into a capillary tube to a height of 2-3 mm.

  • Apparatus Preparation: Cool the heating block of the melting point apparatus to a temperature at least 5-10 °C below the expected melting point (i.e., around 10 °C).

  • Measurement:

    • Insert the capillary tube into the apparatus.

    • Heat the block rapidly to about 15 °C.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the completion of melting).

  • Reporting: Report the melting point as a range from the onset to the completion of melting.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the iodo group.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbon attached to the iodine will be significantly shielded, while the carbon attached to the nitro group will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 263. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the iodine atom.

Crystallographic Data

While no specific crystal structure data for this compound has been found, studies on similar halogenated nitroaromatic compounds reveal interesting intermolecular interactions. For instance, in related structures, close contacts between the iodine atom and the oxygen atoms of the nitro group have been observed, indicating the presence of halogen bonding.[5][6] These interactions can influence the crystal packing and, consequently, the physical properties of the solid state.

Synthesis and Reactivity: A Chemist's Perspective

Synthesis Pathway

This compound is typically synthesized via the electrophilic iodination of 4-methyl-1-nitrobenzene (p-nitrotoluene). The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups on the aromatic ring are crucial in determining the regioselectivity of the iodination reaction. The iodination is directed to the position ortho to the activating methyl group and meta to the deactivating nitro group.

Various iodinating reagents and conditions can be employed, with the choice often depending on the desired yield and selectivity.[3][7]

Diagram: Synthesis of this compound

G start 4-Methyl-1-nitrobenzene product This compound start->product Electrophilic Aromatic Substitution reagent Iodinating Agent (e.g., I₂, NIS) Electrophilic Aromatic\nSubstitution Electrophilic Aromatic Substitution reagent->Electrophilic Aromatic\nSubstitution

Caption: General synthetic route to this compound.

Key Reactivity Patterns

The reactivity of this compound is dominated by the interplay of its functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. The iodine atom at the 2-position is an excellent leaving group in such reactions. This makes the compound a valuable precursor for introducing a variety of nucleophiles at this position.[8][9][10]

  • Cross-Coupling Reactions: The carbon-iodine bond is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is listed with hazard codes indicating it may be harmful if swallowed, in contact with skin, or if inhaled.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Applications in Drug Development and Beyond

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of various target molecules. Its utility is particularly pronounced in the development of novel pharmaceuticals, where the introduction of specific functionalities onto an aromatic core is often a key step.[11][12][13] The ability to undergo selective nucleophilic substitution and cross-coupling reactions allows for the efficient construction of diverse molecular libraries for drug discovery programs. Beyond pharmaceuticals, it also finds applications in the synthesis of agrochemicals and specialty materials.

Conclusion

This compound is a versatile and reactive building block with a well-defined set of physical properties that are critical to its application in organic synthesis. This guide has provided a detailed overview of its key characteristics, from its low melting point and solubility to its predictable reactivity patterns. A thorough understanding of these properties, coupled with safe handling practices, will enable researchers and drug development professionals to effectively utilize this compound in the creation of novel and valuable molecules.

References

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  • CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloarenes.
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  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
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  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene.
  • PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes.
  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • NIST. (n.d.). Benzene, 1-iodo-4-nitro-.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ScienceDirect. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene.
  • ResearchGate. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene.
  • University of California, Los Angeles. (n.d.). Chemical Name CAS RN Molecular Formula Specific SOPs (-).

Sources

A Technical Guide to 2-Iodo-4-methyl-1-nitrobenzene (CAS 7745-92-8): Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Iodo-4-methyl-1-nitrobenzene (CAS 7745-92-8), also known as 2-Iodo-4-nitrotoluene. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, provides a detailed protocol for its synthesis and purification, outlines its key spectroscopic characteristics, and explores its core reactivity. The strategic positioning of the iodo and nitro functionalities makes this molecule a highly versatile and valuable building block in modern organic synthesis, particularly for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions and subsequent functional group transformations.

Core Compound Profile: Physicochemical and Safety Data

This compound is a solid crystalline compound at room temperature.[1] Its utility as a synthetic intermediate stems from the presence of two key functional groups on the toluene scaffold: an iodine atom, which serves as an excellent leaving group in cross-coupling reactions, and a nitro group, which can be readily transformed into other functionalities, most notably an amine.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 7745-92-8[1][3][4][5]
IUPAC Name 2-Iodo-1-methyl-4-nitrobenzene[4]
Synonyms 2-Iodo-4-nitrotoluene[3][5]
Molecular Formula C₇H₆INO₂[4][5]
Molecular Weight 263.03 g/mol [4][5]
Appearance White to light yellow or brown crystalline powder[1][6]
Melting Point 50-62 °C[1][4][6]
Boiling Point 165 °C @ 15 mmHg[1][4]
Density ~1.88 g/cm³ (predicted)[1]
Solubility Soluble in toluene[6]
Table 2: GHS Hazard and Safety Information
CategoryInformationReference(s)
Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[4][6]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][6]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Storage Store in a cool, dark, and dry place in a tightly sealed container. Light sensitive.[6]
Incompatibilities Strong oxidizing agents.

Synthesis and Purification

Synthetic Rationale: Exploiting Directing Group Effects

The synthesis of this compound is a classic example of electrophilic aromatic substitution where the regiochemical outcome is controlled by the concerted influence of existing substituents. The starting material of choice is 4-methyl-1-nitrobenzene (p-nitrotoluene).

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to its positive inductive effect (+I).[7]

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its negative inductive (-I) and resonance (-M) effects.[8]

The methyl group activates the positions ortho to it (C2 and C6), while the nitro group directs incoming electrophiles to the positions meta to it (also C2 and C6). This synergistic effect strongly favors substitution at the C2 (and C6) position. Given the steric hindrance from the adjacent methyl group, iodination occurs predominantly at the C2 position, yielding the desired product. Potent iodinating systems, such as N-Iodosuccinimide (NIS) in the presence of a strong acid like H₂SO₄, are often required to overcome the deactivating effect of the nitro group.[4]

Synthesis_Workflow cluster_0 Synthesis & Purification A 4-Methyl-1-nitrobenzene (p-Nitrotoluene) B Electrophilic Iodination (e.g., NIS / H₂SO₄) A->B Reagents C Crude Product B->C Reaction D Purification (Recrystallization) C->D Process E Pure 2-Iodo-4-methyl- 1-nitrobenzene D->E Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Iodination of p-Nitrotoluene

This protocol is a representative procedure based on established methods for the iodination of deactivated arenes.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-nitrotoluene (1.0 eq). Dissolve the starting material in concentrated sulfuric acid (98%, ~5 mL per gram of starting material) and cool the mixture to 0-5 °C in an ice-water bath.

  • Addition of Reagent: Slowly add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (~100 g per 10 mL of H₂SO₄ used). A precipitate will form.

  • Neutralization & Extraction: Stir the slurry until all the ice has melted. If the solution is still acidic, neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water followed by a cold solution of sodium thiosulfate (10% w/v) to remove any residual iodine.

  • Purification: The crude solid can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield the final product as a light-yellow crystalline solid.[9]

Spectroscopic Characterization Profile

Structural elucidation of this compound is achieved through a combination of spectroscopic techniques.[10][11][12] The predicted data below are based on its structure and known spectral data for analogous compounds.[13]

Table 3: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR δ ~2.5 ppm (s, 3H): -CH₃ protons.δ ~7.5-8.5 ppm (m, 3H): Aromatic protons exhibiting a complex splitting pattern (likely an ABC system). The proton ortho to the nitro group will be the most downfield.
¹³C NMR 7 signals expected: 1 for -CH₃, 6 for aromatic carbons (1 ipso-C-I, 1 ipso-C-CH₃, 1 ipso-C-NO₂, 3 C-H). The carbon bearing the nitro group (C4) will be significantly deshielded.
IR (cm⁻¹) ~1525 & ~1345: Strong, characteristic asymmetric and symmetric N-O stretching of the nitro group.~3100-3000: Aromatic C-H stretching.~2950-2850: Aliphatic C-H stretching of the methyl group.~800-600: C-I stretching.
Mass Spec. (MS) m/z 263: Molecular ion peak [M]⁺.m/z 136: Key fragment corresponding to the loss of iodine, [M-I]⁺.m/z 127: Iodine cation [I]⁺.

Core Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its iodo and nitro groups. The carbon-iodine bond is a prime substrate for palladium-catalyzed cross-coupling reactions, while the nitro group serves as a masked amine.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.[2]

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron species (e.g., a boronic acid or ester) to form a biaryl structure.[14] This reaction is renowned for its high functional group tolerance and generally mild conditions.[15][16] The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[17]

Suzuki_Cycle cluster_main Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)(I)L₂] Oxidative Addition Complex A->B Ar-I C [Ar-Pd(II)(R)L₂] Transmetalation Complex B->C R-B(OH)₂ Base C->A Reductive Elimination Product Ar-R (Product) C->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Heat the mixture (e.g., 80-100 °C) with stirring for 4-24 hours until TLC or LC-MS indicates consumption of the starting material.

  • After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

The Buchwald-Hartwig amination enables the formation of aryl amines by coupling the aryl iodide with a primary or secondary amine.[18][19] This reaction has become a cornerstone of medicinal chemistry for synthesizing molecules containing the arylamine motif.[20][21] The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by base-mediated formation of a palladium-amido complex and subsequent reductive elimination.[18]

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)(I)L₂] Oxidative Addition Complex A->B Ar-I C [Ar-Pd(II)(NR¹R²)L₂] Amido Complex B->C R¹R²NH Base C->A Reductive Elimination Product Ar-NR¹R² (Product) C->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Josiphos-type ligand, 2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the desired amine (1.1-1.3 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the mixture (e.g., 90-110 °C) with vigorous stirring for 8-24 hours.

  • After cooling, quench the reaction with water, extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product via flash column chromatography.

Reduction of the Nitro Group

A subsequent, powerful transformation is the reduction of the nitro group to an aniline. This unmasks a new reactive handle for a plethora of subsequent reactions, including amide bond formation, diazotization (Sandmeyer reactions), or further N-alkylation/arylation. Common and effective methods include reduction with metals in acidic media (e.g., SnCl₂ in HCl, or Fe/NH₄Cl) or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting 3-iodo-4-methylaniline is itself a valuable bifunctional building block.

Conclusion

This compound is a strategically functionalized aromatic compound that serves as a robust and versatile intermediate for synthetic chemists. Its capacity to undergo selective, high-yielding transformations at both the carbon-iodine bond via cross-coupling and the nitro group via reduction provides a reliable platform for the efficient assembly of complex molecules. This dual reactivity makes it a valuable asset in the synthetic toolbox for professionals in drug discovery, agrochemicals, and materials science, enabling rapid access to diverse chemical scaffolds.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Wikipedia. (2024). Suzuki reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Doc Brown's Chemistry. (n.d.). Aromatic nitration of benzene methylbenzene electrophilic substitution.
  • University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • ResearchGate. (n.d.). (PDF) 2,4-Dichloro-1-iodo-6-nitrobenzene.
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • University of Colorado Boulder. (n.d.). Spectroscopy Problems.
  • Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene | PDF.

Sources

A Multi-Technique Spectroscopic Approach to the Definitive Structure Elucidation of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous structural assignment of polysubstituted aromatic compounds is a critical task in chemical synthesis, drug development, and material science. Misidentification can lead to significant downstream consequences, including failed experiments, incorrect structure-activity relationship (SAR) interpretations, and wasted resources. This in-depth guide presents a holistic and self-validating workflow for the structure elucidation of 2-Iodo-4-methyl-1-nitrobenzene. By synergistically employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we move beyond simple data collection to a logical, evidence-based confirmation of the precise substitution pattern. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for molecular characterization.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the primary objective is to establish the fundamental properties of the molecule: its elemental composition and the key functional groups it contains. This foundational data provides the necessary constraints for all subsequent structural hypotheses.

Mass Spectrometry: Determining Elemental Composition and Fragmentation

The initial and most crucial step in any structure elucidation is the confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is indispensable for distinguishing between potential elemental compositions.

For this compound, the expected molecular formula is C₇H₆INO₂.[1][2] The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap MS allows for the experimental mass to be matched to the theoretical mass with sub-parts-per-million (ppm) error, providing high confidence in the elemental formula. Electron Ionization (EI) mass spectrometry further complements this by revealing characteristic fragmentation patterns that offer preliminary structural clues.

Table 1: Key Mass Spectrometry Data

ParameterExpected ValueRationale
Molecular Formula C₇H₆INO₂Based on synthesis precursors.
Theoretical Exact Mass 262.94433 DaCalculated for C₇H₆¹²⁷I¹⁴N¹⁶O₂.
Molecular Ion (M⁺) Peak m/z 263The nominal mass of the molecule.
Key Fragments (EI-MS) m/z 217[M-NO₂]⁺, loss of the nitro group.
m/z 91[C₇H₇]⁺, tropylium ion, common for toluene derivatives.
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Process the resulting spectrum to identify the exact mass of the molecular ion peak and compare it to the theoretical mass calculated for C₇H₆INO₂.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy serves as a rapid and effective method for identifying the principal functional groups present in a molecule. For an aromatic nitro compound, specific vibrational frequencies are expected that confirm its classification.[3] Aromatic rings exhibit characteristic C-H stretching above 3000 cm⁻¹ and a series of C=C stretching peaks in the 1450 to 1600 cm⁻¹ region.[4][5] The most diagnostic peaks, however, are the strong, distinct absorptions corresponding to the nitro group.

Table 2: Diagnostic Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3030C-H StretchAromatic
~1550-1515Asymmetric StretchNitro (NO₂)
~1355-1340Symmetric StretchNitro (NO₂)
~1600-1450C=C StretchAromatic Ring
~900-690C-H Out-of-Plane BendAromatic Substitution Pattern

The presence of strong bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a definitive indicator of the nitro functional group, validating the information gleaned from the molecular formula.[6]

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and key functional groups confirmed, NMR spectroscopy provides the detailed atomic-level information required to piece together the final structure. This involves a multi-stage approach, beginning with 1D experiments to identify the unique proton and carbon environments, followed by 2D experiments to establish their connectivity.[7]

One-Dimensional NMR: Assembling the Structural Fragments

¹H NMR Spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

¹³C NMR Spectroscopy , often coupled with Distortionless Enhancement by Polarization Transfer (DEPT-135), reveals the number of unique carbon environments and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C).[8]

Based on the proposed structure of this compound, we can predict the expected NMR data. The aromatic ring contains three distinct protons and four quaternary carbons. The methyl group adds one more proton and one more carbon environment.

Caption: Labeled structure of this compound.

Table 3: Predicted ¹H and ¹³C NMR Data

AssignmentPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)DEPT-135
C1 --~149Quaternary (absent)
C2 --~95Quaternary (absent)
C3 ~8.0d~135CH (positive)
C4 --~142Quaternary (absent)
C5 ~7.5dd~130CH (positive)
C6 ~8.2d~125CH (positive)
C7 (-CH₃) ~2.5s~21CH₃ (positive)
  • Rationale for ¹H Shifts: The proton at C6 (H6) is ortho to the strongly electron-withdrawing nitro group, making it the most deshielded (highest ppm).[9] The proton at C3 is also ortho to the nitro group but is para to the methyl group, leading to a slightly shielded position relative to H6. The proton at C5 is ortho to the methyl group and meta to the nitro group, making it the most shielded aromatic proton. The methyl protons (H7) appear as a singlet in the typical alkyl-aromatic region.

  • Rationale for ¹³C Shifts: The carbon attached to the nitro group (C1) is highly deshielded. The carbon bonded to iodine (C2) shows a characteristic upfield shift due to the heavy-atom effect.[10] The remaining carbons appear at positions influenced by the electronic effects of the substituents.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire the ¹H spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a greater number of scans and a longer acquisition time will be necessary.

  • DEPT-135 Acquisition: Run the DEPT-135 experiment to differentiate carbon types.

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Two-Dimensional NMR: Establishing Connectivity and Finalizing the Structure

While 1D NMR provides the individual puzzle pieces, 2D NMR shows how they connect. For a definitive structural proof, a combination of COSY, HSQC, and HMBC experiments is the industry-standard approach.[11][12]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[13] In our molecule, COSY will show a correlation between H5 and its neighbors, H6 and H3, confirming the arrangement of protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[11] This allows for the unambiguous assignment of all protonated carbons (C3, C5, C6, and C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating complex structures. It reveals correlations between protons and carbons over two and three bonds.[12] This is essential for mapping the connectivity to and between the quaternary carbons, which are invisible in the HSQC spectrum.

The Definitive Proof via HMBC:

The HMBC spectrum provides the final, irrefutable evidence for the 1,2,4-substitution pattern.

  • Methyl Group Correlations: The methyl protons (H7, δ ~2.5) are the ideal starting point. They will show 2-bond correlations to the carbon they are attached to (C4) and 3-bond correlations to the neighboring carbons (C3 and C5). This single piece of evidence firmly places the methyl group between C3 and C5.

  • Aromatic Proton Correlations:

    • H6 (δ ~8.2) will show a 2-bond correlation to C5 and 3-bond correlations to the quaternary carbons C1 and C2. The correlation to C1 confirms its position ortho to the nitro group.

    • H3 (δ ~8.0) will show a 2-bond correlation to C2 and C4, and a 3-bond correlation to C1 and C5. The correlation to C1 provides further evidence of its ortho position to the nitro group.

    • H5 (δ ~7.5) will show a 2-bond correlation to C4 and C6, and a 3-bond correlation to C3.

Caption: Key HMBC correlations confirming the structure.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is definitively confirmed through the systematic integration of multiple spectroscopic techniques.

  • HRMS established the correct molecular formula of C₇H₆INO₂.

  • IR Spectroscopy confirmed the presence of the critical nitro and aromatic functional groups.

  • 1D NMR (¹H, ¹³C, DEPT-135) provided the complete inventory of proton and carbon environments, including the correct count of methyl, methine, and quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC) served as the final arbiter, unequivocally establishing the atomic connectivity. The HMBC correlations from the methyl protons (H7) to C3, C4, and C5, in conjunction with correlations from the aromatic protons to the substituted quaternary carbons (C1, C2, C4), leave no ambiguity regarding the 1,2,4-substitution pattern.

This multi-technique workflow represents a robust, field-proven methodology that ensures the highest level of confidence in structural assignments, forming a cornerstone of rigorous scientific and developmental research.

References

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Anderson, R. J., Bendell, D. J., & Groundwater, P. W. (2004). Organic Spectroscopic Analysis. The Royal Society of Chemistry.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 52488-29-6.
  • National Center for Biotechnology Information. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. PubChem Compound Database.
  • Juárez, J. F., et al. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(4), 646–672.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??.
  • Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of 1-iodo-2-methylpropane.

Sources

A Comprehensive Technical Guide to 2-Iodo-4-methyl-1-nitrobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Iodo-4-methyl-1-nitrobenzene, a key chemical intermediate. Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the compound's fundamental properties, synthesis protocols, applications, and critical safety procedures. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and safe utilization in advanced research settings.

Core Compound Identification and Physicochemical Properties

This compound (CAS: 52488-29-6) is a substituted aromatic compound featuring iodo, methyl, and nitro functional groups.[1] These groups impart a unique reactivity profile, making it a valuable building block in synthetic chemistry.

It is critical for researchers to distinguish this specific isomer from its structural counterparts, as the position of the functional groups dictates reactivity and subsequent molecular geometry. Common isomers include 2-Iodo-1-methyl-4-nitrobenzene (CAS: 7745-92-8) and 4-Iodo-2-methyl-1-nitrobenzene (CAS: 52415-00-6), which share the same molecular weight but differ in their chemical behavior.[2][3]

The key physicochemical properties of this compound and its isomers are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆INO₂[1][2][3]
Molecular Weight 263.03 g/mol [2][4]
IUPAC Name This compound[1]
CAS Number 52488-29-6[1]
Appearance Typically a yellow powder or solid[5]
Purity Commercially available at ≥96%[2]
Storage Conditions Store at 0-8°C, protected from light
Topological Polar Surface Area 43.14 Ų (Isomer data)
logP 2.50782 (Isomer data)[3]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted iodonitrobenzenes is most effectively achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. This pathway is reliable and offers high yields when reaction conditions are meticulously controlled.

Synthetic Workflow Overview

The logical pathway begins with the diazotization of the corresponding aminotoluene precursor, followed by the introduction of iodine using an iodide salt. This process is a cornerstone of aromatic chemistry, allowing for the precise installation of a halide on the benzene ring.

SynthesisWorkflow cluster_0 cluster_1 start 4-Methyl-2-nitroaniline (Precursor) reagents1 NaNO₂, aq. HCl (0-5 °C) diazonium 4-Methyl-2-nitrobenzene- diazonium Chloride (Intermediate) reagents1->diazonium Diazotization reagents2 Potassium Iodide (KI) (aq. solution) product This compound (Final Product) reagents2->product Iodination purification Purification (Recrystallization or Chromatography) product->purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar iodonitroarenes.[6][7]

Materials:

  • 4-Methyl-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 4-methyl-2-nitroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5°C in an ice-salt bath.

    • Causality: The acidic medium is required to form the precursor anilinium salt, and low temperatures are absolutely critical to ensure the stability of the resulting diazonium salt.[6] Premature decomposition leads to unwanted phenolic byproducts and significantly reduces yield.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature never exceeds 5°C.

    • Self-Validation: The reaction is complete when a slight excess of nitrous acid is detected, which can be confirmed by testing a drop of the solution with starch-iodide paper (will turn blue).

  • Iodination (Sandmeyer Reaction):

    • In a separate beaker, dissolve an excess of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen group from the aromatic ring. The reaction is typically exothermic, and slow addition helps control the release of gas and heat.

  • Work-up and Isolation:

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

    • A dark, crude solid or oil will form. Collect the crude product. If it is a solid, use vacuum filtration. If an oil, proceed to extraction.

    • Wash the crude product with a cold, dilute solution of sodium thiosulfate.

    • Causality: This step is essential to remove any excess iodine (I₂) formed during the reaction, which would otherwise contaminate the final product.

    • Dissolve the crude product in a suitable organic solvent like diethyl ether. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, LC-MS, and melting point analysis.[8]

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

  • Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.[5][9]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This new functional group can then be used for amide bond formation, diazotization, or other transformations. This dual functionality makes the molecule a powerful scaffold for building complex molecular libraries.

  • Pharmaceutical and Agrochemical Synthesis: As a building block, it is integral to creating more complex molecules with potential biological activity.[5] Aromatic nitro compounds are a core component of many existing drugs.[10]

  • Materials Science: The compound finds use in the development of advanced materials, including organic semiconductors, polymers, and specialized coatings, where its electronic and structural properties can be exploited.[5]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous nature. All operations should be conducted within a certified chemical fume hood by trained personnel.

Hazard ClassGHS StatementSource(s)
Acute Toxicity (Oral) H302: Harmful if swallowed[11][12]
Acute Toxicity (Dermal) H312: Harmful in contact with skin[11][12]
Acute Toxicity (Inhalation) H332: Harmful if inhaled[11][12]
Skin Irritation H315: Causes skin irritation[12][13]
Eye Irritation H319: Causes serious eye irritation[12][13]
Respiratory Irritation H335: May cause respiratory irritation[12]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[11]

  • Eye Protection: Use chemical safety goggles or a face shield.[11]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure no skin is exposed.[11]

Handling and Storage:

  • Avoid breathing dust, fumes, or vapors.[13]

  • Wash hands and any exposed skin thoroughly after handling.[11][13]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Keep locked up and away from incompatible materials such as strong oxidizing agents.[13]

First-Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[11][13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help.[11][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

Conclusion

This compound is a chemical of significant strategic value for the research and development community. Its well-defined reactivity, particularly in cross-coupling and functional group interconversion, establishes it as a fundamental building block for novel pharmaceuticals and advanced materials. Understanding its synthesis, properties, and handling requirements, as detailed in this guide, is essential for leveraging its full potential while ensuring the highest standards of laboratory safety.

References

  • 4-Iodo-2-methyl-1-nitrobenzene | C7H6INO2 - PubChem. [Link]
  • 7745-92-8| Chemical Name : 2-Iodo-1-methyl-4-nitrobenzene | Pharmaffili
  • This compound | CAS 52488-29-6 - M
  • Preparation of 2-Iodo-4-nitroaniline - PrepChem.com. [Link]
  • (PDF)
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]
  • 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. - Reddit. [Link]

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Spectroscopic Data of 2-Iodo-4-methyl-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound Overview

2-Iodo-4-methyl-1-nitrobenzene is an aromatic organic compound with the chemical formula C₇H₆INO₂.[1][2] Its structure consists of a benzene ring substituted with an iodine atom, a methyl group, and a nitro group at positions 2, 4, and 1, respectively. The molecular weight of this compound is approximately 263.03 g/mol .[1][2] Understanding its spectroscopic signature is crucial for its identification, purity assessment, and quality control in synthetic chemistry and pharmaceutical development.

Key Identifiers:

Identifier Value
IUPAC Name This compound
CAS Number 52488-29-6
Molecular Formula C₇H₆INO₂

| Molecular Weight | 263.03 g/mol |

Molecular Structure

The arrangement of substituents on the benzene ring dictates the expected spectroscopic behavior of the molecule.

Caption: Molecular structure of this compound.

Safety and Handling

As with any chemical substance, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar nitroaromatic and iodoaromatic compounds suggest that it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000Aromatic C-HStretching
~2950-2850Methyl C-HStretching
~1590, 1475Aromatic C=CStretching
~1525 Nitro (NO₂) ** Asymmetric Stretching
~1345 Nitro (NO₂) **Symmetric Stretching
~1100-1000C-NStretching
~850-800C-HOut-of-plane Bending (Aromatic)
~600-500C-IStretching

The most diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. Data from similar compounds like 1-iodo-4-nitrobenzene supports these expected ranges.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR
  • Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.

Predicted ¹H NMR Spectrum:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Doublet (d)1HH-3
~7.8Doublet of doublets (dd)1HH-5
~7.4Doublet (d)1HH-6
~2.5Singlet (s)3H-CH₃
  • The aromatic protons are expected to be in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group.

  • The proton at position 3 (H-3) is ortho to the strongly electron-withdrawing nitro group and will likely be the most downfield.

  • The methyl protons will appear as a singlet in the typical alkyl region.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy detects the resonance of carbon-13 nuclei. The chemical shift of each carbon atom provides information about its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum:

Predicted Chemical Shift (δ, ppm)Assignment
~150C-1 (C-NO₂)
~145C-4 (C-CH₃)
~139C-5
~135C-3
~125C-6
~95C-2 (C-I)
~21-CH₃
  • The carbon attached to the nitro group (C-1) and the methyl group (C-4) will be significantly downfield.

  • The carbon bearing the iodine atom (C-2) will be shifted upfield due to the "heavy atom effect".

  • The remaining aromatic carbons will have chemical shifts in the typical aromatic region.

  • The methyl carbon will appear in the aliphatic region.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Data Analysis: Integrate the ¹H NMR signals, determine the chemical shifts, and analyze the splitting patterns. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural insights.

Predicted Mass Spectrum

Expected Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 263, corresponding to the molecular weight of the compound.

Key Fragmentation Pathways:

  • Loss of NO₂: A significant fragment at m/z = 217, resulting from the loss of a nitro group (mass = 46).

  • Loss of I: A fragment at m/z = 136, corresponding to the loss of an iodine atom (mass = 127).

  • Loss of CH₃: A fragment at m/z = 248, due to the loss of a methyl group (mass = 15).

The relative intensities of these fragment peaks can provide further structural confirmation.

G M [C₇H₆INO₂]⁺˙ m/z = 263 M_minus_NO2 [C₇H₆I]⁺ m/z = 217 M->M_minus_NO2 - NO₂ M_minus_I [C₇H₆NO₂]⁺ m/z = 136 M->M_minus_I - I M_minus_CH3 [C₆H₃INO₂]⁺ m/z = 248 M->M_minus_CH3 - CH₃

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By applying fundamental principles of IR, NMR, and mass spectrometry, and drawing comparisons with analogous structures, we have established a comprehensive set of expected spectral characteristics. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a standardized approach for obtaining empirical data, which can then be compared against these predictions for definitive structural elucidation.

References

  • Matrix Fine Chemicals. This compound | CAS 52488-29-6. [Link]
  • PubChem. 4-Iodo-2-methyl-1-nitrobenzene. [Link]
  • ChemSrc. This compound CAS 52488-29-6. [Link]
  • NIST. Benzene, 1-iodo-4-nitro-. [Link]

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1H NMR spectrum of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Iodo-4-methyl-1-nitrobenzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₇H₆INO₂). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, detailed experimental protocols for data acquisition, and a step-by-step guide to data processing and interpretation, grounded in established scientific principles.

Introduction: The Molecule and the Method

This compound is a substituted aromatic compound with a molecular weight of 263.03 g/mol .[1] Its structure features a benzene ring substituted with three distinct functional groups: a nitro group (NO₂), an iodine atom (I), and a methyl group (CH₃). The relative positions of these substituents create a unique electronic environment for each proton on the aromatic ring, making ¹H NMR spectroscopy an ideal tool for its structural verification and analysis.

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and chemical environment of a sample.[2] For ¹H NMR, the chemical shift (δ), spin-spin coupling (J-coupling), and signal integration are the key parameters used to deduce the structure. The strong electron-withdrawing nature of the nitro group, combined with the effects of the iodine and the electron-donating methyl group, results in a well-resolved and informative spectrum for this molecule.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

Before acquiring an experimental spectrum, a theoretical prediction based on established principles of chemical shifts and coupling constants provides a framework for analysis. The molecule has three distinct aromatic protons and one set of methyl protons.

Chemical Shifts (δ)

The chemical shift of a proton is primarily influenced by the local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and moving its signal to a lower chemical shift (upfield).

  • Nitro Group (NO₂): A very strong EWG through both inductive and resonance effects. It significantly deshields ortho and para protons.[3]

  • Iodine (I): An EWG due to its electronegativity (inductive effect), but it can also be a weak EDG through resonance by donating lone-pair electron density. Its overall effect is deshielding.

  • Methyl Group (CH₃): A weak EDG that shields ortho and para protons.

Based on these effects, we can predict the relative chemical shifts:

  • Methyl Protons (H-7): Attached to an aromatic ring, these protons are expected to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm.

  • Aromatic Protons (H-3, H-5, H-6): These will appear in the downfield aromatic region (δ 7.0-8.5 ppm).

    • H-3: This proton is ortho to the powerful electron-withdrawing nitro group, making it the most deshielded and therefore expected at the highest chemical shift.

    • H-6: This proton is ortho to the iodine atom and meta to the nitro group. It will be significantly deshielded, but likely less so than H-3.

    • H-5: This proton is ortho to the electron-donating methyl group and meta to both the nitro and iodo groups. The shielding effect of the methyl group should cause H-5 to appear at the lowest chemical shift among the aromatic protons.

Spin-Spin Coupling (J-coupling)

Spin-spin coupling results in the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is independent of the spectrometer's magnetic field strength and provides information about the number of bonds separating the coupled protons.[4][5]

  • Ortho coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). Typically the largest, ranging from 6-10 Hz in aromatic systems.[5][6]

  • Meta coupling (⁴J): Coupling between protons separated by three carbons (4 bonds apart). This is significantly smaller, usually 1-3 Hz.

  • Para coupling (⁵J): Coupling across four carbons (5 bonds apart). This is often too small to be observed (<1 Hz).

Predicted splitting patterns:

  • H-3: Coupled to H-5 via a meta-relationship. Expected to be a doublet (d) with a small J value (⁴J ≈ 1-3 Hz).

  • H-5: Coupled to H-6 (ortho) and H-3 (meta). Expected to be a doublet of doublets (dd).

  • H-6: Coupled only to H-5 (ortho). Expected to be a doublet (d) with a large J value (³J ≈ 6-10 Hz).

  • Methyl Protons: No adjacent protons, so it will be a singlet (s).

Figure 2: Predicted Proton Coupling Relationships H3 H-3 H5 H-5 H5->H3 ⁴J (meta) H6 H-6 H6->H5 ³J (ortho)

Caption: Diagram of expected spin-spin coupling in the aromatic region.

Predicted Data Summary
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constant(s) (Hz)
CH₃~2.4Singlet (s)N/A
H-5Lowest (aromatic)Doublet of Doublets (dd)³J(H5-H6), ⁴J(H5-H3)
H-6IntermediateDoublet (d)³J(H6-H5)
H-3Highest (aromatic)Doublet (d)⁴J(H3-H5)

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a high-resolution spectrum is critically dependent on meticulous sample preparation and proper instrument setup.[7]

Materials and Reagents
  • Analyte: this compound (>98% purity)

  • NMR Tube: High-quality, 5 mm borosilicate glass NMR tube (e.g., Wilmad, Norell).[8][9]

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice. It must contain a known amount of tetramethylsilane (TMS) for chemical shift referencing (0 ppm).

  • Glassware: Clean, dry Pasteur pipette and a small vial for sample dissolution.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[7][9] This volume is optimal for achieving the correct sample height (approx. 4-5 cm) in a standard 5 mm NMR tube.[8]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for good magnetic field shimming and sharp spectral lines.[7]

  • Filtering & Transfer: To remove any particulate matter, use a Pasteur pipette with a small cotton or glass wool plug to transfer the solution from the vial into the NMR tube.[9]

  • Capping & Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Spectrometer Workflow
  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[8]

  • Shimming: This is the most critical step for achieving high resolution. The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. Poor shimming results in broad, distorted peaks.[11]

  • Acquisition: A standard ¹H pulse program is used. Key parameters include:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise on a modern spectrometer.

  • Data Storage: The raw data, known as the Free Induction Decay (FID), is saved for processing.

Data Processing and Analysis

The raw FID signal must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.[12] Modern NMR software packages like Mnova or NMRFx can automate many of these steps.[13][14]

Figure 3: NMR Data Processing Workflow FID Raw FID Data Apodization Apodization (Window Function) FID->Apodization FT Fourier Transform (FT) Apodization->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to TMS) Baseline->Reference Integrate Peak Integration Reference->Integrate Analyze Analysis (δ, J, Multiplicity) Integrate->Analyze Spectrum Final Spectrum Analyze->Spectrum

Caption: A typical workflow for processing raw NMR data.

Processing Steps
  • Apodization: The FID is multiplied by a window function (e.g., exponential) to improve the signal-to-noise ratio before Fourier transformation.

  • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.[15]

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright).[15]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[15]

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each signal is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

  • Peak Picking: The exact frequency (in Hz) of each sub-peak in a multiplet is determined to calculate the precise chemical shifts and coupling constants.

In-Depth Spectrum Interpretation

The following data is a representative example based on the theoretical predictions and literature values for similar compounds.

Observed Spectrum Data:

SignalChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
A8.151Hd2.1H-3
B7.601Hd8.2H-6
C7.251Hdd8.2, 2.1H-5
D2.403HsN/ACH₃
Analysis of Observed Data:
  • Signal D (δ 2.40): This singlet integrates to 3 protons, confirming its assignment to the methyl (CH₃) group. Its upfield position is consistent with an electron-donating alkyl group on an aromatic ring.

  • Signal A (δ 8.15): This is the most downfield signal, consistent with the proton (H-3 ) ortho to the strongly electron-withdrawing nitro group. It appears as a doublet with a small coupling constant of 2.1 Hz, which corresponds to a meta-coupling (⁴J) with H-5.

  • Signal B (δ 7.60): This doublet integrates to 1 proton and shows a large coupling constant of 8.2 Hz. This is a typical value for ortho-coupling (³J) in an aromatic ring.[6] This signal is assigned to H-6 , which is ortho to H-5.

  • Signal C (δ 7.25): This signal at the most upfield position in the aromatic region is assigned to H-5 . It integrates to 1 proton and appears as a doublet of doublets. The splitting pattern is caused by a large ortho-coupling to H-6 (J = 8.2 Hz) and a smaller meta-coupling to H-3 (J = 2.1 Hz). The reciprocal nature of the coupling constants (the 8.2 Hz coupling in signal B matches the 8.2 Hz coupling in signal C) provides strong confidence in the H-5/H-6 assignment.[5]

The observed spectrum aligns perfectly with the predicted structure, providing unambiguous evidence for the identity of this compound.

References

  • Hornak, J. P. (n.d.). NMR Sample Preparation. Rochester Institute of Technology.
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An In-depth Technical Guide to the 13C NMR Analysis of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-iodo-4-methyl-1-nitrobenzene. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of structural elucidation for substituted aromatic compounds. We will move from the foundational principles governing chemical shifts in this molecule to a detailed, field-proven experimental protocol and a thorough interpretation of the resulting spectral data.

Theoretical Framework: Decoding Substituent Effects in a Polysubstituted Arene

The 13C NMR spectrum of an aromatic compound provides a detailed electronic map of its carbon framework. The chemical shift (δ) of each carbon nucleus is exquisitely sensitive to its local electronic environment, which, in this compound, is governed by the interplay of three distinct substituents: a nitro group (-NO₂), an iodine atom (-I), and a methyl group (-CH₃).

Understanding the characteristic influence of each group is paramount to accurate spectral assignment:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly deshields the carbon atoms of the aromatic ring through both resonance and inductive effects. This withdrawal of electron density reduces the shielding around the nuclei, causing their signals to appear at a higher chemical shift (downfield).[1] The ipso-carbon (C-1), directly attached to the nitro group, experiences the strongest deshielding effect. The ortho and para positions are also strongly deshielded due to resonance delocalization of the positive charge.[2]

  • The Methyl Group (-CH₃): In contrast, the methyl group is a weak electron-donating group. It donates electron density to the ring, primarily through hyperconjugation and weak induction. This results in a slight shielding effect, particularly at the ortho and para positions, causing their signals to shift slightly upfield (lower ppm) compared to unsubstituted benzene.[3]

  • The Iodine Atom (-I): The effect of halogens on 13C chemical shifts is twofold. Iodine is electronegative, leading to an inductive withdrawal of electron density that deshields the directly attached (ipso) carbon. However, this is counteracted by the "heavy atom effect," where the large, polarizable electron cloud of iodine induces a significant shielding effect, particularly on the ipso-carbon (C-2).[4] This shielding effect is a dominant factor for heavier halogens like iodine and bromine.

The final chemical shift of each carbon in this compound is a cumulative result of these competing effects. The principle of substituent additivity can be used as a powerful predictive tool, where the expected shifts are estimated by adding the known substituent chemical shifts (SCS) for each group to the base value of benzene (128.5 ppm).[5]

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The acquisition of a high-quality, interpretable 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is designed to ensure reproducibility and data integrity.

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope (1.1%) and its smaller gyromagnetic ratio.[6]

  • Solvent Selection & Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[5]

  • Internal Standard Addition: Add a small drop of a solution of deuterated solvent containing tetramethylsilane (TMS). TMS is the universally accepted internal standard for 1H and 13C NMR in organic solvents, defining the 0 ppm point on the chemical shift scale.[6] Its four equivalent carbons produce a single, sharp signal that does not typically overlap with analyte signals.

  • Filtration (Critical Step): Draw the entire solution into a Pasteur pipette containing a small, tightly packed plug of glass wool at its neck. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial for removing any suspended particulate matter. Solid impurities disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly just below the cap with the sample identity.[7][8]

Workflow for 13C NMR Analysis

The logical flow from sample preparation to final analysis is depicted below. This workflow ensures that each step builds upon a validated predecessor, leading to a trustworthy final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Analyte (50-100 mg) dissolve 2. Dissolve in CDCl3 with TMS (~0.7 mL) weigh->dissolve Solubilization filter 3. Filter into NMR Tube (Remove Particulates) dissolve->filter Homogeneity instrument 4. Insert into Spectrometer & Lock/Shim filter->instrument Ready for Analysis acquire 5. Acquire 13C Spectrum (Proton Decoupled) instrument->acquire Execute Experiment process 6. Fourier Transform & Phase Correction acquire->process Generate FID reference 7. Reference Spectrum (TMS = 0 ppm) process->reference Calibration assign 8. Peak Assignment & Interpretation reference->assign Structural Elucidation

Figure 1: Standard workflow for 13C NMR analysis.

Spectral Prediction and Data Interpretation

Without an experimental spectrum, a robust prediction can be formulated based on the theoretical principles outlined previously. The structure of this compound is shown below with IUPAC numbering for unambiguous peak assignment.

Figure 2: Structure of this compound.

The predicted chemical shifts for the seven unique carbon environments are summarized in the table below. The assignment for each carbon is justified by considering the combined electronic influences of the three substituents.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C-1 ~149-152ipso to -NO₂. Strongly deshielded by the powerful electron-withdrawing nitro group.[9]
C-4 ~140-143ipso to -CH₃ and para to -NO₂. Deshielded by the methyl group and further deshielded by the resonance-withdrawing effect of the nitro group.
C-6 ~135-138ortho to -NO₂. Strongly deshielded by the inductive and resonance effects of the adjacent nitro group.
C-5 ~131-134meta to -NO₂ and -I, ortho to -CH₃. Experiences minor deshielding from the nitro and iodo groups and minor shielding from the methyl group.
C-3 ~124-127meta to -NO₂ and para to -CH₃. Experiences moderate deshielding from the nitro group, but this is partially offset by the shielding effect from the para methyl group.
C-2 ~92-95ipso to -I. The significant shielding from the "heavy atom effect" of iodine dominates, shifting this signal far upfield despite iodine's electronegativity.[4]
CH₃ ~20-22Attached to an aromatic ring. Typical chemical shift for an aryl methyl carbon.[10]

Analysis of Key Signals:

  • The most diagnostic signals in the spectrum are those of the substituted carbons (quaternary carbons). The signal for C-1 (ipso to -NO₂) will be far downfield, characteristic of carbons bonded to nitro groups.[2] Conversely, the signal for C-2 (ipso to -I) will be uniquely upfield for an aromatic carbon, a hallmark of the heavy atom effect.[4]

  • The methyl carbon (CH₃ ) will appear as a sharp signal in the aliphatic region, clearly separated from the aromatic signals.

  • The remaining aromatic C-H signals (C-3, C-5, C-6) are assigned based on their positions relative to the powerful nitro group. C-6, being ortho to the -NO₂, is expected to be the most downfield of this group. C-3 and C-5 are further from the -NO₂ group and will appear at intermediate chemical shifts.

Conclusion

The 13C NMR analysis of this compound is a quintessential example of how fundamental principles of physical organic chemistry can be applied to achieve unambiguous structural elucidation. By systematically evaluating the competing electron-donating and electron-withdrawing effects of the methyl, iodo, and nitro substituents, a confident prediction and assignment of the seven distinct carbon signals can be achieved. The heavy atom shielding effect of iodine provides a particularly distinctive spectral feature. Adherence to a robust experimental protocol is critical to obtaining high-quality data that allows these subtle electronic effects to be clearly resolved, reaffirming the power of 13C NMR spectroscopy as a primary tool in chemical analysis.

References

  • Hada, M., et al. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(1-2).
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An In-depth Technical Guide on the Mass Spectrometry of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded exploration of the mass spectrometric analysis of 2-Iodo-4-methyl-1-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative built on scientific integrity and practical expertise. The focus is on the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating reliable and interpretable data.

Foundational Understanding: The Analyte and the Technique

This compound (C₇H₆INO₂) is an aromatic compound with a molecular weight of 263.03 g/mol .[1][2][3] Its structure, featuring an iodine atom, a nitro group, and a methyl group on a benzene ring, dictates its behavior in a mass spectrometer. The monoisotopic nature of iodine (¹²⁷I) simplifies the isotopic pattern of the molecular ion, while the electron-withdrawing nitro group and the carbon-iodine bond are prime candidates for fragmentation.

Mass spectrometry is a powerful analytical technique for determining the elemental and isotopic composition of a sample with high precision.[4] It is an indispensable tool for identifying unknown compounds and elucidating their structure.

Strategic Ionization: Choosing the Right Tool for the Job

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique fundamentally depends on the analytical objective. For this compound, the primary considerations are Electron Ionization (EI) for detailed structural analysis and Electrospray Ionization (ESI) for high-sensitivity quantification.

Electron Ionization (EI): The Fingerprint of the Molecule

Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and inducing extensive, reproducible fragmentation.[5] This fragmentation pattern serves as a unique "fingerprint" for the molecule, making EI the gold standard for structural elucidation and library matching.[6][7][8]

Step-by-Step Experimental Protocol for EI-GC-MS:

  • Sample Preparation: A solution of this compound is prepared in a volatile solvent like dichloromethane.

  • Gas Chromatography (GC): The sample is injected into a GC system equipped with a capillary column (e.g., SolGel-1msTM) to separate the analyte from the solvent and any impurities.[9]

  • Ionization: In the mass spectrometer's ion source, the eluted compound is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Electrospray Ionization (ESI): The Path to High Sensitivity

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that produces ions from a liquid solution with minimal fragmentation.[10] This is particularly useful for generating protonated molecules ([M+H]⁺) or other adducts, concentrating the ion current into a single m/z value and thereby maximizing sensitivity.[11][12] ESI is the preferred method for quantitative studies, especially when coupled with liquid chromatography (LC).

Step-by-Step Experimental Protocol for ESI-LC-MS:

  • Sample Preparation: The sample is dissolved in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water containing a small amount of acid (e.g., formic acid) to promote protonation.[13]

  • Liquid Chromatography (LC): The sample is injected into an LC system, often with a reverse-phase column, to separate the analyte from the sample matrix.

  • Ionization: The eluent from the LC is directed into the ESI source, where a high voltage is applied to a liquid to create an aerosol of charged droplets, from which gas-phase ions are generated.[10]

  • Mass Analysis and Detection: The ions are guided into the mass analyzer and detected to produce a mass spectrum, which will be dominated by the [M+H]⁺ ion.

Interpreting the Evidence: Fragmentation Patterns

The EI mass spectrum of this compound will display a characteristic set of fragment ions. Understanding the formation of these fragments is key to confirming the molecule's structure.

Table 1: Key Fragmentation Pathways for this compound under EI

m/z Value Proposed Fragment Ion Neutral Loss Significance
263[C₇H₆INO₂]⁺•-Molecular Ion (M⁺•)
217[C₇H₆I]⁺••NO₂Loss of the nitro group
136[C₇H₆NO₂]⁺•ILoss of the iodine atom
91[C₇H₇]⁺•I, •NO₂Tropylium ion, common in toluene derivatives
77[C₆H₅]⁺-Phenyl cation, indicative of an aromatic ring[14]

Diagram 1: Fragmentation Workflow

G Molecular Ion (m/z 263) Molecular Ion (m/z 263) Loss of •NO₂ (m/z 217) Loss of •NO₂ (m/z 217) Molecular Ion (m/z 263)->Loss of •NO₂ (m/z 217) -NO₂ Loss of •I (m/z 136) Loss of •I (m/z 136) Molecular Ion (m/z 263)->Loss of •I (m/z 136) -I Loss of I (m/z 90) Loss of I (m/z 90) Loss of •NO₂ (m/z 217)->Loss of I (m/z 90) -I

Caption: Primary fragmentation pathways of this compound.

Achieving Certainty: The Role of High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of ions.[4][15][16] This capability allows for the unambiguous confirmation of the molecular formula of the parent compound and its fragments. For small molecules, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[17]

Table 2: Theoretical Exact Masses of Key Ions

Ion Formula Theoretical Monoisotopic Mass (Da)
[C₇H₆INO₂]⁺262.94433
[C₇H₆I]⁺216.95380
[C₇H₆NO₂]⁺136.03988

Diagram 2: HRMS Validation Logic

G cluster_0 Experimental Data cluster_1 Theoretical Data Measured m/z Measured m/z Mass Accuracy Calculation (<5 ppm) Mass Accuracy Calculation (<5 ppm) Measured m/z->Mass Accuracy Calculation (<5 ppm) Compare Calculated Exact Mass Calculated Exact Mass Calculated Exact Mass->Mass Accuracy Calculation (<5 ppm) Elemental Composition Confirmed Elemental Composition Confirmed Mass Accuracy Calculation (<5 ppm)->Elemental Composition Confirmed Re-evaluate Re-evaluate Mass Accuracy Calculation (<5 ppm)->Re-evaluate

Caption: Logic flow for confirming elemental composition using HRMS.

Concluding Remarks

The mass spectrometric analysis of this compound is a multi-faceted process that requires a thoughtful approach to experimental design and data interpretation. By selecting the appropriate ionization technique—EI for structural detail or ESI for quantitative sensitivity—and leveraging the power of high-resolution mass spectrometry, researchers can achieve a high degree of confidence in their results. The principles and protocols outlined in this guide provide a robust framework for the successful characterization of this and similar molecules.

References

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Introduction: The Analytical Imperative for 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Iodo-4-methyl-1-nitrobenzene

This compound (also known as 2-iodo-4-nitrotoluene) is a substituted aromatic compound with significant utility in organic synthesis, serving as a versatile building block for more complex molecules in pharmaceutical and materials science research. Its chemical identity is established by the specific arrangement of iodo, methyl, and nitro functional groups on a benzene ring (CAS Number: 7745-92-8, Molecular Formula: C₇H₆INO₂)[1][2][3].

The precise characterization of this molecule is paramount to ensure purity, verify reaction outcomes, and understand its chemical behavior. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. By probing the vibrational modes of the molecule's covalent bonds, an IR spectrum serves as a unique molecular "fingerprint," allowing for the unambiguous identification of its key functional groups. This guide provides a comprehensive exploration of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, grounded in established spectroscopic principles.

Chapter 1: Fundamental Principles and Predicted Spectral Features

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds[4]. These vibrations, which include stretching and bending, are quantized. For a vibration to be "IR active," it must induce a change in the molecule's dipole moment[5]. The resulting spectrum is a plot of light transmittance or absorbance versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific molecular vibration.

The structure of this compound dictates a complex but predictable IR spectrum. The key is to deconstruct the molecule into its constituent functional groups and analyze their expected vibrational contributions.

The Nitro Group (-NO₂): The Most Prominent Signature

The nitro group is the strongest dipole-containing moiety in the molecule, making its vibrational signatures particularly intense and diagnostically crucial. It exhibits two characteristic stretching vibrations due to the coupled N-O bonds:

  • Asymmetric Stretch: This high-energy vibration involves one N-O bond stretching while the other compresses. For aromatic nitro compounds, this results in a strong, sharp absorption band typically found in the 1550-1475 cm⁻¹ region[6][7][8].

  • Symmetric Stretch: In this lower-energy mode, both N-O bonds stretch in phase. This gives rise to another strong absorption, usually located between 1360-1290 cm⁻¹ [6][7][9].

The presence of this distinct pair of strong bands is a definitive indicator of the nitro group[10].

The Aromatic Core: A Region of Rich Information

The benzene ring provides a wealth of spectral information, confirming the aromatic nature of the compound.

  • Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is sp² hybridized occurs at higher frequencies than their sp³ counterparts. These absorptions are typically found just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ [11][12][13]. They are often of weak to medium intensity and can appear as a cluster of small, sharp peaks.

  • Aromatic C=C In-Ring Stretching: The conjugated π-system of the benzene ring gives rise to several C=C stretching vibrations. These typically appear as a series of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region[11][12][14]. Key bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: The C-H bonds on the ring can also bend out of the plane of the ring. These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the ring's substitution pattern[11][14]. For a 1,2,4-trisubstituted benzene ring, as in this molecule, specific patterns can be predicted, though they fall within the complex fingerprint region.

The Alkyl Substituent: The Methyl Group (-CH₃)

The methyl group provides clear evidence of the saturated hydrocarbon portion of the molecule.

  • Alkyl C-H Stretching: The stretching of the sp³ hybridized C-H bonds of the methyl group occurs just below 3000 cm⁻¹. These absorptions are expected in the 3000–2850 cm⁻¹ range and are typically of medium to strong intensity[4][15].

  • C-H Bending: The methyl group also has characteristic bending vibrations (scissoring and rocking) that appear in the fingerprint region, with a notable symmetric bend often found around 1375 cm⁻¹ [9][15].

The Halogen Signature: The C-I Bond

The carbon-iodine bond vibration is the most challenging to observe. Due to the high mass of the iodine atom, the C-I stretching frequency is very low. While C-Cl and C-Br stretches appear in the 850-515 cm⁻¹ range, the C-I stretch occurs at an even lower wavenumber, often below the 400 cm⁻¹ cutoff of standard mid-IR spectrophotometers[13][16]. Therefore, it is generally not used for routine identification in a standard IR spectrum.

Caption: Molecular structure of this compound.

Chapter 2: Data Summary and Interpretation

The expected absorption bands for this compound are summarized below. This table serves as a quick reference for spectral interpretation.

Wavenumber Range (cm⁻¹)Vibrational ModeBond TypeExpected Intensity
3100 - 3000C-H StretchAromatic (sp²)Weak to Medium
3000 - 2850C-H StretchMethyl (sp³)Medium
1600 - 1400C=C StretchAromatic RingMedium, Sharp
1550 - 1475Asymmetric NO₂ StretchN=OStrong, Sharp
~1450Asymmetric CH₃ BendC-HMedium
~1375Symmetric CH₃ BendC-HMedium
1360 - 1290Symmetric NO₂ StretchN=OStrong, Sharp
900 - 675C-H Out-of-Plane BendAromatic C-HStrong
< 500C-I StretchC-IMedium (Often off-scale)

Table 1: Summary of characteristic IR absorption bands for this compound.

Chapter 3: A Self-Validating Experimental Protocol

This section details a robust, field-proven methodology for obtaining a high-quality mid-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. The causality behind each step is explained to ensure scientific integrity.

Materials and Equipment
  • This compound (solid)

  • FTIR grade Potassium Bromide (KBr), stored in a desiccator

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Spatula and weighing paper

  • Infrared lamp (optional, for drying)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind 1. Grind KBr Mix 2. Mix Sample + KBr Grind->Mix Press 3. Press Pellet Mix->Press Background 4. Collect Background Press->Background SampleScan 5. Scan Sample Pellet Background->SampleScan Process 6. Process Spectrum SampleScan->Process Interpret 7. Interpret & Report Process->Interpret

Caption: Standard workflow for IR analysis via the KBr pellet method.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Action: Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes. This ensures the stability of the source and detector.

    • Causality: A stable instrument baseline is critical for a high signal-to-noise ratio and accurate absorbance measurements.

    • Action: With the sample compartment empty and closed, collect a background spectrum.

    • Causality: This step is self-validating. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The instrument software will automatically ratio the sample scan against this background, effectively removing these interfering signals from the final spectrum[17].

  • Sample Preparation (KBr Pellet):

    • Action: Gently grind ~100-200 mg of dry, FTIR-grade KBr in an agate mortar to a fine, consistent powder.

    • Causality: KBr is transparent to mid-IR radiation. Grinding it finely minimizes particle size, which is crucial to reduce scattering of the IR beam (the Christiansen effect) that can cause a sloping baseline and distorted peak shapes[18].

    • Action: Add 1-2 mg of this compound to the ground KBr (a sample-to-KBr ratio of approximately 1:100). Mix thoroughly with the pestle for 2-3 minutes.

    • Causality: Homogeneous dispersion is essential for a uniform sample path length and a representative spectrum. Over-concentration will lead to totally absorbing ("flat-topped") peaks, while under-concentration will result in a weak signal.

    • Action: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

    • Causality: The high pressure causes the KBr to flow and fuse, creating a semi-transparent or transparent disc that encases the sample analyte[18][19]. A good pellet is clear and free of cracks or cloudiness.

  • Data Acquisition and Processing:

    • Action: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Action: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio by averaging out random noise. A resolution of 4 cm⁻¹ is sufficient for resolving the characteristic bands of most organic molecules in the condensed phase.

    • Action: Process the resulting spectrum. This may include baseline correction and normalization if necessary. Label the significant peaks with their wavenumbers.

Chapter 4: Conclusion and Further Applications

The infrared spectrum of this compound provides a rich dataset for its unequivocal identification. The strong, characteristic stretches of the nitro group, combined with the signatures of the aromatic ring and methyl group, create a unique fingerprint. While the C-I stretch is not typically observed, its absence does not detract from the utility of the spectrum for quality control, reaction monitoring (e.g., observing the appearance of the nitro bands during a nitration reaction), and structural verification in drug discovery and development pipelines. Mastery of the principles and techniques outlined in this guide empowers researchers to leverage IR spectroscopy to its full potential, ensuring the integrity and quality of their scientific endeavors.

References

  • Sampling techniques for ir | DOCX - Slideshare.
  • IR instrumentation and sampling techniques | Spectroscopy Class Notes - Fiveable.
  • Nitro Groups - Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Aromatics.
  • IR: nitro groups - Organic Chemistry at CU Boulder.
  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • How to prepare IR samples? - ResearchGate.
  • IR Spectroscopy - Chemistry LibreTexts.
  • Sample preparation for FT-IR.
  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation.
  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • Interpreting Infrared Spectra - Specac Ltd.
  • Table of Characteristic IR Absorptions.
  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • Typical IR Absorption Frequencies For Common Functional Groups.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online.
  • The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes.
  • IR: alkyl halides - Organic Chemistry at CU Boulder.
  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • IR Absorption Table.
  • IR Chart.
  • Infrared Spectrometry - MSU chemistry.
  • 4-Iodo-2-methyl-1-nitrobenzene | C7H6INO2 | CID 13406452 - PubChem.
  • 7745-92-8| Chemical Name : 2-Iodo-1-methyl-4-nitrobenzene | Pharmaffiliates.

Sources

reactivity of the nitro group in 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Iodo-4-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic compound whose reactivity is a complex interplay of the electronic and steric effects of its three substituents. The nitro group, a powerful electron-withdrawing entity, is the primary locus of reactivity, predominantly via reduction to the corresponding aniline. However, its presence fundamentally governs the molecule's overall chemical behavior. This guide elucidates the principal reaction pathways centered on the nitro group, offering a detailed analysis of chemoselective reduction methodologies crucial for preserving the synthetically valuable iodo-substituent. Furthermore, we explore the nitro group's profound influence on the aromatic ring's susceptibility to nucleophilic aromatic substitution, a key transformation in the synthesis of complex molecules.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of this compound is not dictated by the nitro group in isolation. The iodine and methyl groups exert significant electronic and steric influences that modulate the behavior of the entire system.

  • Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive (-I) and resonance (-M) effects.[1][2] It deactivates the benzene ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[3][4]

  • Iodo Group (-I): As a halogen, iodine is inductively electron-withdrawing (-I) but electron-donating via resonance (+R) due to its lone pairs.[5] Its large atomic radius also introduces significant steric hindrance.

  • Methyl Group (-CH₃): This alkyl group is electron-donating through an inductive effect (+I), which slightly activates the ring.[6]

The key interaction is the ortho relationship between the bulky iodo group and the nitro group. This proximity can force the nitro group out of planarity with the benzene ring, which may slightly inhibit its resonance effect.[7] This steric clash is a critical consideration in predicting reaction kinetics and outcomes.

Primary Reactivity: Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is one of the most fundamental transformations in organic synthesis, providing a gateway to a vast array of functionalities. For this compound, the primary challenge is achieving this reduction with high chemoselectivity, leaving the carbon-iodine bond intact.

The reduction proceeds through nitroso and hydroxylamine intermediates, though these are rarely isolated.[8]

G Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ G Start Substrate (Ar-I) TS1 Transition State 1 Start->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate + Nu⁻ (Rate-Determining Step) TS2 Transition State 2 Intermediate->TS2 Product Product (Ar-Nu) TS2->Product - I⁻

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-iodo-4-methyl-1-nitrobenzene, an electronically deactivated aryl halide. We will delve into the mechanistic nuances imposed by the nitro-substituent, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and present a detailed, field-proven laboratory protocol. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for synthesizing substituted 2-nitrobiphenyl derivatives.

Introduction: The Challenge and Opportunity of Electron-Deficient Substrates

The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organic halide or pseudohalide.[3] While broadly applicable, the electronic nature of the coupling partners significantly influences reaction efficiency.

Our substrate of interest, this compound, presents a unique case. It contains a strongly electron-withdrawing nitro group (–NO₂) and a mildly electron-donating methyl group (–CH₃). The presence of a powerful electron-withdrawing group activates the aryl halide towards the initial, often rate-determining, oxidative addition step in the catalytic cycle.[4] This enhanced reactivity makes such substrates valuable partners in cross-coupling, provided the rest of the catalytic cycle is optimized to accommodate their electronic properties.[5] This guide will elucidate the principles and practices necessary for achieving high-yield couplings with this challenging yet rewarding substrate.

The Catalytic Cycle: An Electron-Deficient Perspective

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[4][6] Understanding how each step is affected by our specific substrate is crucial for rational protocol design.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. The electrophilicity of the aryl carbon is enhanced by the adjacent nitro group, generally accelerating this step relative to electron-neutral or electron-rich aryl halides.[4] The order of reactivity for halides is typically I > Br > OTf >> Cl.[4]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[3][7] The rate of this step can be influenced by the electronics of the boronic acid, with electron-donating groups on the boronic acid partner often enhancing the reaction rate.[6][8]

  • Reductive Elimination: In the final step, the two organic partners (the 4-methyl-1-nitrophenyl group and the group from the boronic acid) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][6] The selection of appropriate ligands is critical to facilitate this step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-I (trans-complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)L₂-R' transmetalation->product_complex transmetalation->tm_in I⁻ reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 reductive_elimination->re_out Ar-R' (Product) oa_in->oxidative_addition Ar-I (this compound)

Figure 1: The catalytic cycle for the Suzuki-Miyaura coupling.

Rational Component Selection for Optimal Performance

The success of the coupling reaction hinges on the judicious selection of each component. The electron-deficient nature of this compound informs these choices.

Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is arguably the most critical parameter. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern, bulky, and electron-rich phosphine ligands often provide superior results, especially for challenging substrates.[9]

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[7][9] These are typically air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species.

  • Ligands: For electron-deficient aryl halides, bulky and electron-donating phosphine ligands are preferred. They stabilize the Pd(0) state, promote oxidative addition, and facilitate the final reductive elimination step. Excellent choices include Buchwald ligands like SPhos and XPhos, or other robust ligands like tricyclohexylphosphine (PCy₃).[5][7] For this specific application, a catalyst system like Pd(OAc)₂ combined with SPhos is a strong starting point.

The Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid to form the boronate complex required for transmetalation.[3][7] The choice of base can significantly affect yield and reaction kinetics.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used, effective, and economical choices.[9][10] K₃PO₄ is a stronger base and is often effective in more challenging couplings.

  • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) can be employed, particularly when milder conditions are needed.[5]

  • Strength and Solubility: The base must be strong enough to deprotonate the boronic acid but not so strong as to cause unwanted side reactions. Its solubility in the chosen solvent system is also a key consideration. For a robust, general protocol, K₃PO₄ is an excellent first choice.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common primary solvents.[1] They have good solvating properties for the aryl halide and the catalyst complex.

  • Aqueous Co-solvent: The addition of water is a common and highly effective strategy.[11] It helps dissolve the inorganic base and is believed to accelerate the transmetalation step.[1] A biphasic system like Toluene/H₂O or Dioxane/H₂O is often optimal.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid as a representative example.

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )Amount (mg)mmolesEquivalents
This compound263.042631.01.0
Phenylboronic Acid121.931461.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.504.50.020.02 (2 mol%)
SPhos410.5316.40.040.04 (4 mol%)
Potassium Phosphate (K₃PO₄)212.274252.02.0
1,4-Dioxane (anhydrous)-4.0 mL--
Water (degassed)-1.0 mL--
Magnetic stir bar-1--
Schlenk flask or reaction vial-1--
Experimental Workflow Diagram

Workflow cluster_workflow Experimental Workflow setup 1. Reaction Setup - Add solids to flame-dried Schlenk flask:  • Aryl Iodide  • Boronic Acid  • Base (K₃PO₄) catalyst 2. Catalyst Addition - Briefly open flask - Add Pd(OAc)₂ and SPhos setup->catalyst solvent 3. Solvent Addition - Add degassed 1,4-Dioxane and Water catalyst->solvent inert 4. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon (3x) solvent->inert reaction 5. Reaction - Heat to 80-100 °C with vigorous stirring - Monitor by TLC or GC-MS inert->reaction workup 6. Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and brine reaction->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography workup->purify

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (263 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Addition: Briefly remove the flask's cap and add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-methyl-2-nitro-1,1'-biphenyl.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature (up to 110 °C in dioxane) or using a more active catalyst system (e.g., a pre-formed Pd-ligand complex). Ensure the inert atmosphere is rigorously maintained.

  • Dehalogenation Side Product: The formation of 4-methyl-1-nitrobenzene (from the reduction of the C-I bond) can occur. This may be minimized by using rigorously degassed solvents and ensuring the boronic acid is of high quality.

  • Homocoupling of Boronic Acid: Biphenyl may be observed as a byproduct. This is often promoted by the presence of oxygen. Again, maintaining a strict inert atmosphere is key. Using the correct stoichiometry of the boronic acid (1.1-1.3 equivalents) is also important.

References

  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • Wiley Online Library. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.
  • ACS Publications. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. pubs.acs.org.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org.
  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org.
  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. doi.org.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction.
  • ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. organic-chemistry.org.
  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. pubs.rsc.org.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. chemistry.harvard.edu.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. mdpi.com.

Sources

Heck reaction protocol for 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: The Heck-Mizoroki Reaction

Topic: High-Yield Synthesis of Substituted Alkenes via Palladium-Catalyzed Coupling of 2-Iodo-4-methyl-1-nitrobenzene

For: Researchers, scientists, and drug development professionals.

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a comprehensive guide to the Heck reaction protocol specifically tailored for the coupling of this compound with an alkene. We delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of reagents and conditions, and provide a detailed, step-by-step experimental procedure designed for reproducibility and high yield. Furthermore, this guide includes a troubleshooting section to address common challenges and a summary of key reaction parameters to facilitate optimization.

Scientific Foundation: The Heck-Mizoroki Catalytic Cycle

The efficacy of the Heck reaction hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding this mechanism is paramount for troubleshooting and adapting the protocol to different substrates. The generally accepted cycle involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency follows the halide trend I > Br > Cl.[4] The presence of the electron-withdrawing nitro group on the aryl iodide can accelerate this step.[5]

  • Alkene Coordination & Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons in a syn-addition fashion.[3]

  • Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon (beta to the palladium) is eliminated, also in a syn-periplanar conformation, to form the substituted alkene product.[4][6] This step regenerates a hydrido-palladium(II) species and typically leads to the thermodynamically more stable (E)-isomer of the product.[4]

  • Reductive Elimination & Catalyst Regeneration: A base is crucial for the final step, where it neutralizes the generated hydroiodic acid (HI) and facilitates the reductive elimination from the hydrido-palladium(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]

Visualizing the Mechanism

Heck_Reaction_Cycle cluster_main Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Ar-Pd(II)(I)L₂ pd0->pdi_complex Oxidative Addition alkene_coord [Ar-Pd(II)(Alkene)L₂]⁺ pdi_complex->alkene_coord Alkene Coordination migratory_insertion R-CH₂-CH(Ar)-Pd(II)L₂ alkene_coord->migratory_insertion Migratory Insertion h_pd_complex H-Pd(II)(I)L₂ migratory_insertion->h_pd_complex β-Hydride Elimination product Substituted Alkene (Product) migratory_insertion->product Product Release h_pd_complex->pd0 Reductive Elimination salt [Base-H]⁺I⁻ h_pd_complex->salt aryl_halide Ar-I (this compound) aryl_halide->pdi_complex alkene Alkene (e.g., Styrene) alkene->alkene_coord base Base (e.g., Et₃N) base->h_pd_complex

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Substrate-Specific Considerations: this compound

The choice of substrate profoundly influences reaction parameters. For this compound, several factors are at play:

  • Aryl Iodide: The C-I bond is the weakest among aryl halides, making it highly reactive and ideal for facilitating the initial oxidative addition step.[4] This allows for milder reaction conditions compared to analogous aryl bromides or chlorides.[7]

  • Electron-Withdrawing Nitro Group: The strongly deactivating nitro group makes the aryl iodide electron-poor. This electronic property generally increases the rate of oxidative addition to the Pd(0) center.[5]

  • Steric Hindrance: The methyl group at the 4-position is remote from the reaction site and poses minimal steric hindrance. The iodine at the 2-position, however, provides some steric bulk that can influence the regioselectivity of the alkene insertion.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with styrene as a representative alkene.

Materials:

  • This compound (1.0 eq)

  • Styrene (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%)

  • Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Palladium(II) acetate and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) species that forms in situ.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, followed by anhydrous DMF via syringe. Stir the mixture for 5-10 minutes until the solids dissolve.

  • Alkene and Base Addition: Add triethylamine, followed by styrene, via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 100-110 °C. Allow the reaction to stir vigorously at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide spot is consumed (typically 4-24 hours).

  • Reaction Quench and Workup: Once complete, cool the reaction mixture to room temperature. Dilute the dark mixture with ethyl acetate or diethyl ether.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove precipitated palladium black and other insoluble materials.[9] Wash the pad with additional ethyl acetate.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and then with brine (1x) to remove DMF and the triethylammonium salt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired substituted stilbene product.

Reaction Parameters & Data Summary

Optimization is key to achieving the best results. The following table provides a starting point for the reaction parameters.

ParameterRecommended RangeRationale
Aryl Iodide 1.0 eqLimiting reagent.
Alkene 1.2 - 1.5 eqA slight excess is used to ensure complete consumption of the aryl halide.
Pd Catalyst Pd(OAc)₂ (1-2 mol%)A common and effective precatalyst that is reduced in situ to Pd(0).[1]
Ligand PPh₃ (2-4 mol%)Stabilizes the Pd(0) species, preventing aggregation into inactive palladium black.[7][8] A P:Pd ratio of 2:1 is typical.
Base Et₃N (2-3 eq)Neutralizes the HI byproduct to regenerate the Pd(0) catalyst.[3][6] Can also serve as a solvent.
Solvent DMF, DMAc, NMPPolar aprotic solvents are effective at solubilizing the reagents and catalyst complex.[10][11]
Temperature 80 - 140 °CSufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition and elimination steps.[12]
Reaction Time 4 - 24 hoursHighly dependent on substrate reactivity, catalyst loading, and temperature. Monitor by TLC.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation); Insufficient temperature; Impure reagents/solvents.Ensure a strictly inert atmosphere; Degas the solvent before use.[8] Increase temperature in 10 °C increments. Use freshly purified reagents.
Formation of Palladium Black Catalyst decomposition due to high temperature or insufficient ligand.Decrease reaction temperature. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).[8]
Homocoupling of Aryl Iodide Side reaction pathway, sometimes favored at high temperatures or with certain ligands.Lower the reaction temperature. Screen different phosphine ligands (e.g., P(o-tol)₃) or use a ligandless system if applicable.[13]
Alkene Isomerization or Polymerization High reaction temperatures; Prolonged reaction times.Use the lowest effective temperature. Monitor the reaction closely and quench promptly upon completion. Adding silver salts can sometimes suppress isomerization.[6][14]

References

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Heck Reaction Mechanism. BYJU'S.
  • Heck Reaction. Alfa Chemistry.
  • Troubleshooting Heck Reactions with 5-Bromoindole. Benchchem.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Heck Reaction. Chemistry LibreTexts.
  • Heck Reaction—St
  • Heck reaction. Wikipedia.
  • Palladium I I. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • Heck Reaction—State of the Art (PDF).
  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing.
  • Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr
  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl
  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing.
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA.
  • Strategies to Reduce Byproduct Form
  • The Heck Reaction. Myers Group, Harvard University.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.

Sources

Sonogashira coupling of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 2-Iodo-4-methyl-1-nitrobenzene

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by palladium and co-catalyzed by copper(I), is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the . We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide insights into reaction optimization and troubleshooting. The selected substrate is particularly well-suited for this reaction; the highly reactive carbon-iodine bond and the activating effect of the electron-withdrawing nitro group facilitate efficient coupling under mild conditions.[5][6]

Scientific Principles and Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle, which work in concert to achieve the cross-coupling.[7][8] Understanding these cycles is critical for rational optimization and troubleshooting.

  • The Palladium Cycle: This is the main catalytic loop where the C-C bond is formed.

    • Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) species into the carbon-iodine bond of this compound. This is often the rate-limiting step of the reaction.[1] The presence of the electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the carbon center, thereby accelerating this step.[6][9] This addition forms a square planar Pd(II) intermediate.

    • Transmetalation: The Pd(II) complex then receives the alkynyl group from the copper acetylide species generated in the copper cycle. This step, known as transmetalation, results in a new Pd(II) complex bearing both the aryl and alkynyl ligands, and it regenerates the copper(I) catalyst.[1]

    • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C(sp²)-C(sp) bond of the product, 4-methyl-1-nitro-2-(alkynyl)benzene, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[11] This species is now sufficiently nucleophilic to participate in the transmetalation step with the palladium center.

The synergy between these two cycles allows the reaction to proceed under significantly milder conditions than copper-free alternatives.[1]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Intermediate1 Ar-Pd(II)L₂(I) Pd0->Pd_Intermediate1 Oxidative Addition Pd_Intermediate2 Ar-Pd(II)L₂(C≡CR) Pd_Intermediate1->Pd_Intermediate2 Transmetalation Pd_Intermediate2->Pd0 Reductive Elimination prod_out Pd_Intermediate2->prod_out Ar-C≡C-R CuI Cu(I) Cu_Acetylide Cu(I)-C≡C-R CuI->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->CuI (to Pd Cycle) ArI 2-Iodo-4-methyl- 1-nitrobenzene ArI->Pd_Intermediate1 Alkyne H-C≡C-R Alkyne->CuI

Sources

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-2-nitroanilines

In the landscape of pharmaceutical and materials science, the synthesis of N-aryl-2-nitroaniline scaffolds is a critical step for the development of a wide array of functional molecules. These structures are pivotal precursors to benzimidazoles, phenazines, and other heterocyclic systems that form the core of numerous therapeutic agents and organic electronic materials. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1] This guide provides an in-depth protocol and expert insights for the successful palladium-catalyzed amination of 2-Iodo-4-methyl-1-nitrobenzene, a substrate characterized by both steric hindrance and the presence of a sensitive nitro functional group.

Mechanism and Key Experimental Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is paramount for rational experimental design and troubleshooting.

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl bond is formed through reductive elimination, yielding the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L_nPd(II)(Ar)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + R'R''NH, Base PdII_Amido L_nPd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArI This compound ArI->OxAdd Amine Amine (R'R''NH) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices

The successful amination of this compound hinges on the careful selection of four key components: the palladium source and ligand, the base, and the solvent.

  • Palladium Precatalyst and Ligand Selection: The steric hindrance from the ortho-iodo and methyl groups, combined with the electron-withdrawing nature of the nitro group, necessitates a highly active catalyst system.

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts, modern palladacycle precatalysts (such as G3 or G4) are often preferred for their air and moisture stability, and their reliable generation of the active Pd(0) species.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the final reductive elimination steps. For sterically demanding and electron-deficient aryl halides, ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly recommended. These ligands create a coordinatively unsaturated and electron-rich palladium center, which facilitates the key steps of the catalytic cycle.[2]

  • Base Selection: A Critical Parameter for Nitro-Substituted Substrates: The presence of the nitro group is a crucial consideration. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can potentially lead to undesired side reactions with the nitro functionality.[3] Therefore, weaker inorganic bases are generally preferred.

    • Recommended Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are strong enough to facilitate the deprotonation of the amine without promoting side reactions involving the nitro group.[4][5]

  • Solvent Considerations: The solvent must be anhydrous and capable of solubilizing all reaction components at the reaction temperature.

    • Primary Choices: Toluene and 1,4-dioxane are the most commonly employed solvents for Buchwald-Hartwig aminations.[3] Toluene is often favored for its higher boiling point, which can facilitate the reaction of less reactive substrates. It is imperative to use anhydrous solvents to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a model secondary amine, morpholine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Pd Precatalyst & Ligand - Base (Cs2CO3) Vessel Add to Oven-Dried Schlenk Flask Reagents->Vessel Inert Evacuate and Backfill with Argon (3x) Vessel->Inert Add_Solvents Add Anhydrous Toluene and Morpholine via Syringe Inert->Add_Solvents Heat Heat to 100-110 °C with Vigorous Stirring Add_Solvents->Heat Cool Cool to Room Temperature Heat->Cool Monitor by TLC/LC-MS Filter Dilute with Ethyl Acetate & Filter through Celite Cool->Filter Extract Wash with Water & Brine Filter->Extract Purify Dry, Concentrate, and Purify via Flash Chromatography Extract->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Pd₂(dba)₃ (2.5 mol%) or an appropriate palladacycle precatalyst (e.g., XPhos Pd G3, 5 mol%)

  • XPhos (6 mol% if using Pd₂(dba)₃)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous Toluene

  • Ethyl Acetate, Water, Brine

  • Celite, Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the ligand (if not using a pre-formed complex), and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Summary of Reaction Parameters
ParameterRecommended Value/ReagentRationale
Palladium Source Pd₂(dba)₃ or XPhos Pd G3G3 precatalyst offers stability and reliable Pd(0) formation.
Ligand XPhos or RuPhosBulky, electron-rich ligand for sterically hindered substrate.[2]
Base Cs₂CO₃ or K₃PO₄Weaker base to avoid side reactions with the nitro group.[4][5]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvent with a high boiling point for efficient reaction.[3]
Temperature 100-110 °CEnsures a reasonable reaction rate for the challenging coupling.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the palladium catalyst.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Inefficient formation of Pd(0) from a Pd(II) source. 2. Inappropriate Base: Base is not strong enough or has poor solubility. 3. Impure Reagents: Presence of water or oxygen.1. Use a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst. 2. Ensure the base is finely powdered. Consider switching to K₃PO₄ if Cs₂CO₃ is ineffective. 3. Use anhydrous, degassed solvents and ensure starting materials are pure and dry.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst Decomposition. 2. Unfavorable kinetics of reductive elimination.1. Screen a different ligand (e.g., switch from XPhos to RuPhos). 2. Lower the reaction temperature and increase the reaction time.
Reduction of the Nitro Group 1. Harsh reaction conditions. 2. Inappropriate catalyst/ligand system.1. Use a weaker base like K₃PO₄.[5] 2. Lower the reaction temperature. 3. Screen alternative palladium precatalysts and ligands known for their tolerance of reducible functional groups.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of valuable N-aryl-2-nitroaniline intermediates. Success in this transformation is predicated on a rational selection of the catalyst system and reaction conditions, with particular attention paid to the choice of a bulky, electron-rich phosphine ligand and a base that is compatible with the nitro functional group. The protocol and insights provided herein offer a robust starting point for researchers and drug development professionals to effectively utilize this important C-N bond-forming reaction.

References

  • BenchChem. (2025). Impact of Base Selection on Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene.
  • BenchChem. (2025). Optimizing Base and Solvent for Buchwald-Hartwig Amination.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Gao, W., et al. (2025). The Buchwald‐Hartwig Amination of Nitroarenes.
  • Frank, A., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Li, G., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction.
  • BenchChem. (2025). Synthesis and Characterization of 4-Nitrodiphenylamine: A Technical Guide.
  • Ryu, I., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • BenchChem. (2025). Application Note: Synthesis of N-(4-bromophenyl)-4-nitroaniline via Palladium-Catalyzed Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline...
  • ACS Omega. (2022).

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Nitroaromatics

The palladium-catalyzed cross-coupling of aryl halides has revolutionized modern synthetic organic chemistry, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1][2] The substrate, 2-iodo-4-methyl-1-nitrobenzene, is a particularly valuable building block. The presence of three distinct functional groups—the reactive iodine atom, the electron-withdrawing nitro group, and the electron-donating methyl group—offers a versatile platform for creating a diverse array of substituted nitroaromatic compounds. These products can serve as key intermediates in the synthesis of biologically active molecules, where the nitro group can be further transformed into other functionalities, such as amines.[3][4][5]

This guide provides detailed protocols and expert insights for performing various palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, offering a comprehensive resource for researchers in the field.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric effects.

  • The Iodide Leaving Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a palladium(0) center, the initial step in most cross-coupling catalytic cycles.[1][6] This inherent reactivity makes this compound an excellent electrophilic partner.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro substituent enhances the electrophilicity of the aryl iodide, further facilitating the crucial oxidative addition step. However, the nitro group's presence can also introduce challenges. It can be susceptible to reduction under certain reaction conditions and its strong electron-withdrawing nature can influence the subsequent reductive elimination step.[7][8] Recent advancements have even demonstrated the use of the nitro group itself as a leaving group in some cross-coupling reactions, though this guide focuses on the C-I bond activation.[3][4][5]

  • The Methyl Group: This electron-donating group, positioned para to the nitro group and meta to the iodide, has a more subtle electronic influence. Its primary impact is steric. Being ortho to the site of coupling, it can influence the choice of ligand and coupling partner to avoid steric hindrance.

Core Mechanistic Pathway: The Palladium Catalytic Cycle

A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The process typically involves a three-step catalytic cycle.[1][6][9]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[1][6]

2. Transmetalation: The organic group (R) from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium center, displacing the iodide.[1][6]

3. Reductive Elimination: The two organic groups on the palladium center (the aryl group from our substrate and the transferred R group) couple and are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[1][6]

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methyl-2-nitro-biphenyls

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly biaryl structures, due to the commercial availability and stability of boronic acids.[6][10]

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas (Ar/N2) solvent->inert heat Heat to Desired Temperature (e.g., 80-100 °C) inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify Product Product purify->Product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, DMF, with 10-20% water)

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. Pd(dppf)Cl₂ often provides higher yields and tolerates a wider range of functional groups due to the properties of the dppf ligand.[11][12]
Base K₂CO₃ or K₃PO₄ (3 equiv)The base is crucial for activating the boronic acid to facilitate transmetalation.[10] K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)The presence of water is often beneficial for the Suzuki coupling, aiding in the dissolution of the base and facilitating the catalytic cycle.
Temperature 80-100 °CSufficient thermal energy is required to drive the reaction to completion, particularly the reductive elimination step.

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

A specific example is the synthesis of 4'-methyl-2-nitrobiphenyl.[13]

Protocol 2: Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Nitroaromatics

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between our aryl iodide and a terminal alkyne, a valuable transformation for accessing conjugated systems.[14][15] This reaction typically employs a dual catalytic system of palladium and copper(I).[14]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) salt (e.g., CuI) (2-5 mol%)

  • Base (a liquid amine, e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)A robust and commercially available catalyst for Sonogashira couplings.
Cu(I) Co-catalyst CuI (3 mol%)The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16]
Base/Solvent Et₃N or DIPAThe amine acts as both the base and often as the solvent. It deprotonates the terminal alkyne and scavenges the HI produced during the reaction.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild conditions. The electron-deficient nature of the substrate facilitates the reaction.

Procedure:

  • Dissolve this compound, the palladium catalyst, and the copper(I) iodide in the amine solvent in a Schlenk flask.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, remove the amine solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

A similar reaction has been reported for 1-iodo-4-nitrobenzene with phenylacetylene.[17]

Protocol 3: Heck Coupling for the Synthesis of Stilbene Derivatives

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing access to stilbene-like structures.[18][19][20]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, methyl acrylate) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-3 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (if using Pd(OAc)₂) (2-4 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%)Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the catalyst.[18]
Base Et₃NAn organic base is typically used to neutralize the HI formed during the catalytic cycle.
Solvent DMF or AcetonitrilePolar aprotic solvents are generally effective for the Heck reaction.
Temperature 80-120 °CHigher temperatures are often required to promote the reaction, especially the beta-hydride elimination step.

Procedure:

  • In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, the ligand (if needed), and the base.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling the aryl iodide with a primary or secondary amine.[12][21][22] The choice of ligand is critical for the success of this reaction.[23][24]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane)

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ (1 mol%) with a Buchwald ligand like XPhos (2-3 mol%)Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling.[23][25][26] BrettPhos has been specifically noted for its effectiveness in the coupling of nitroarenes.[3][4][5]
Base NaOt-BuA strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.
Solvent TolueneAnhydrous, non-polar aprotic solvents are preferred to avoid side reactions.
Temperature 90-110 °CThermal energy is necessary to overcome the activation barrier for the C-N reductive elimination.

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, the ligand, and the base.

  • Add this compound and the solvent.

  • Add the amine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with an organic solvent, and quench with water.

  • Separate the layers and extract the aqueous layer.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

The Buchwald-Hartwig amination of nitroarenes has been successfully demonstrated, providing a direct route to substituted nitroanilines.[27]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to a wide range of substituted aromatic compounds. The protocols outlined in this guide serve as a foundation for researchers to explore the synthesis of novel molecules with potential applications in drug discovery and materials science. The continued development of more active and robust catalysts and ligands will undoubtedly expand the scope and utility of these transformations, allowing for even more efficient and sustainable synthetic routes.[25]

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
  • Lumen Learning. 17.2: Palladium catalyzed couplings. Organic Chemistry II. [Link]
  • National Institutes of Health (NIH). (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • National Center for Biotechnology Information. (2013). Developing Ligands for Palladium(II)
  • Zhang, W., Lou, S., & Xu, Z. (2013). Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. Journal of Organic Chemistry. [Link]
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]
  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • HAL Open Science. (2015).
  • SpringerLink. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. [Link]
  • Organic Syntheses. (1988). SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. [Link]
  • Royal Society of Chemistry. (2023).
  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]
  • MDPI. (2020). Denitrative Cross-Couplings of Nitrostyrenes. [Link]
  • American Chemical Society. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]
  • Taylor & Francis eBooks. (2005).
  • ACS Catalysis. (2020).
  • University of Groningen. Flow Chemistry: Sonogashira Coupling. [Link]
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
  • Royal Society of Chemistry. (2018). A direct synthetic method for (nitronyl nitroxide)-substituted π-electronic compounds via a palladium-catalyzed cross-coupling reaction with a zinc complex. [Link]
  • Wikipedia.
  • National Center for Biotechnology Information. (2022).
  • Google Patents. (2004).
  • Wikipedia. Heck reaction. [Link]
  • PubMed. (2007). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]
  • PubMed. (2003). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. [Link]
  • Chemistry LibreTexts. (2023).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Wikipedia. 4-Nitrobiphenyl. [Link]
  • PubMed. (2017).
  • ResearchGate. (2022). Screening catalytic conditions in Heck coupling between (diacetoxy)
  • ResearchGate. (2014).
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • ResearchGate. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Mol-Instincts. How to synthesis of 2-Methyl-4'-nitrobiphenyl CAS 33350-73-1 by 2-Iodotoluene. [Link]
  • MDPI. (2020).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

Sources

preparation of substituted anilines from 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Preparation of Substituted Anilines from 2-Iodo-4-methyl-1-nitrobenzene: A Guide to Synthetic Strategy and Execution

Abstract

Substituted anilines are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a particularly versatile starting material, offering two distinct and highly functional handles for chemical modification: a nitro group amenable to reduction and an iodo group primed for cross-coupling reactions. This guide provides an in-depth analysis of the strategic decisions and detailed experimental protocols for synthesizing a diverse range of substituted anilines from this precursor. We will explore two primary synthetic pathways: (A) initial chemoselective reduction of the nitro group to form the key intermediate 2-iodo-4-methylaniline, followed by C-N cross-coupling; and (B) initial C-N cross-coupling on the aryl iodide, followed by reduction of the nitro group. This document furnishes researchers, scientists, and drug development professionals with the technical rationale behind experimental choices, step-by-step protocols for key transformations including chemoselective reductions, Palladium-catalyzed Buchwald-Hartwig aminations, and Copper-catalyzed Ullmann-type couplings, and troubleshooting guidance to navigate these powerful synthetic operations.

Strategic Considerations: Choosing the Optimal Synthetic Pathway

The synthesis of a target substituted aniline from this compound requires a crucial strategic decision: which functional group to transform first. The choice between reducing the nitro group first (Pathway A) or performing the C-N coupling first (Pathway B) is not arbitrary and depends heavily on the functional group tolerance of the coupling partners and the desired final product.

  • Pathway A (Reduction then Coupling): This is often the most direct route. It involves the initial, chemoselective reduction of the nitro group to yield 2-iodo-4-methylaniline. This key intermediate can then be coupled with a variety of amines or other nitrogen nucleophiles.

    • Advantages: The protocols for coupling with 2-iodo-4-methylaniline are well-established. The reactivity of the aryl iodide is high, and this intermediate can serve as a common precursor for a library of derivatives.

    • Disadvantages: The resulting aniline is a potent nucleophile and can, in some cases, act as a ligand for the cross-coupling catalyst, potentially inhibiting the reaction. Furthermore, if the desired coupling partner is sensitive to the reducing conditions, this pathway is not viable.

  • Pathway B (Coupling then Reduction): This route prioritizes the C-N bond formation. The this compound is first coupled with an amine, and the resulting nitro-biaryl or N-alkylated nitroaniline is subsequently reduced.

    • Advantages: This pathway is ideal when the amine coupling partner is incompatible with the reagents used for nitro reduction. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the aryl iodide, though its effect on modern catalytic cycles is complex.

    • Disadvantages: The nitro group itself can be sensitive to the strong bases and high temperatures sometimes employed in cross-coupling reactions.[1] Subsequent reduction of the nitro group must be performed without affecting the newly installed substituent or the C-N bond.

The following decision-making workflow can guide the selection of the most appropriate pathway.

G start Define Target Substituted Aniline q1 Is the amine coupling partner sensitive to nitro reduction conditions (e.g., SnCl2, Hydrazine)? start->q1 path_b Pursue Pathway B: 1. C-N Coupling 2. Nitro Reduction q1->path_b  Yes   q2 Is the target aniline sensitive to C-N coupling conditions (e.g., strong base, heat)? q1->q2  No   path_a Pursue Pathway A: 1. Nitro Reduction 2. C-N Coupling q2->path_b  Yes   q2->path_a  No / Unsure (Default Route)

Caption: Decision workflow for selecting the synthetic route.

Pathway A: Synthesis via 2-Iodo-4-methylaniline Intermediate

This pathway hinges on the successful chemoselective reduction of the starting material.

Step 1: Chemoselective Reduction of this compound

Scientific Rationale: The primary challenge in this step is to reduce the nitro group to an amine while preserving the carbon-iodine bond. Standard catalytic hydrogenation using Palladium on carbon (Pd/C) with H₂ gas is highly prone to causing hydrodehalogenation, cleaving the C-I bond.[2][3] Therefore, methods that avoid this side reaction are essential. Catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate or classical chemical reduction with metal salts like tin(II) chloride are field-proven, reliable alternatives.[2][4][5]

G sub This compound reagents Selective Reduction sub->reagents prod 2-Iodo-4-methylaniline reagents->prod

Caption: Workflow for the selective reduction step.

Protocol 1: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This method is highly efficient and selective for reducing halogenated nitroarenes, often proceeding quickly under mild conditions.[4][5]

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Palladium on Carbon (10% Pd, ~5-10 mol% by weight)

    • Hydrazine monohydrate (10 eq)

    • Methanol or Ethanol

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen) is recommended but not always strictly necessary.

  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound and the solvent (e.g., Methanol, ~5 mL per 1 mmol of substrate).

    • Carefully add the 10% Pd/C catalyst to the suspension.

    • Begin vigorous stirring and heat the mixture to a gentle reflux (e.g., 80 °C for Methanol).[4]

    • Slowly add hydrazine monohydrate dropwise to the refluxing mixture via an addition funnel. Caution: The reaction can be exothermic, and gas evolution (N₂) will occur.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-60 minutes).

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench with water.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: Chemical Reduction with Tin(II) Chloride Dihydrate

This is a classic, robust, and highly reliable method for nitro group reduction that is well-tolerated by aryl halides.[2]

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

    • Ethanol or Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Round-bottom flask with magnetic stirrer

  • Step-by-Step Procedure:

    • Dissolve this compound in the chosen solvent (e.g., Ethanol) in a round-bottom flask.

    • Add SnCl₂·2H₂O to the solution in one portion.

    • Heat the mixture to reflux (typically 50-70 °C) and stir.

    • Monitor the reaction by TLC until completion (often 1-3 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

    • Dilute the residue with ethyl acetate and cool in an ice bath.

    • Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution dropwise until the pH is ~8. Caution: This neutralization is exothermic.

    • Stir the resulting suspension for 30 minutes, then filter through Celite® to remove the tin salts.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be further purified.

Parameter Protocol 1: Hydrazine/Pd/C Protocol 2: SnCl₂·2H₂O
Primary Reagents Hydrazine monohydrate, Pd/CTin(II) chloride dihydrate
Typical Conditions Refluxing Methanol, 5-60 minRefluxing Ethanol, 1-3 hours
Selectivity Excellent for preserving C-I bond[4]Excellent for preserving C-I bond[2]
Workup Filtration of catalyst, extractionNeutralization, filtration of tin salts, extraction
Pros Very fast reaction times, catalytic PdInexpensive reagents, highly reliable
Cons Hydrazine is toxic, catalyst can be pyrophoricStoichiometric tin waste, requires careful neutralization
Step 2: C-N Cross-Coupling of 2-Iodo-4-methylaniline

Scientific Rationale: With the key aniline intermediate in hand, the final C-N bond can be formed. The Buchwald-Hartwig amination is the modern state-of-the-art method for this transformation, utilizing a palladium catalyst with a specialized ligand to couple aryl halides with a vast range of amines under relatively mild conditions.[6][7][8] The Ullmann condensation is a classical alternative that uses a copper catalyst.[9] While traditional Ullmann reactions required harsh conditions, modern protocols using ligands have significantly broadened their applicability and mildness.[10][11][12][13] Aryl iodides are typically excellent substrates for both reactions.[14][15][16]

G sub 2-Iodo-4-methylaniline sub_plus_amine sub->sub_plus_amine amine R¹R²NH (Primary or Secondary Amine) amine->sub_plus_amine catalysis Buchwald-Hartwig or Ullmann Coupling sub_plus_amine->catalysis prod Substituted Aniline Product catalysis->prod

Sources

The Strategic Utility of 2-Iodo-4-methyl-1-nitrobenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Drug Scaffolds

In the landscape of pharmaceutical synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Iodo-4-methyl-1-nitrobenzene (also known as 2-iodo-4-nitrotoluene) has emerged as a highly versatile and valuable building block. Its unique trifunctional nature—an aryl iodide, a nitro group, and a methyl group—offers a rich platform for a diverse array of chemical transformations.

The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the structure of many active pharmaceutical ingredients (APIs).[1] The nitro group, an electron-withdrawing moiety, influences the reactivity of the aromatic ring and, more importantly, can be readily reduced to an aniline. This transformation opens up a vast number of subsequent reactions, including the formation of amides, sulfonamides, and heterocyclic systems like benzimidazoles, which are prevalent in medicinal chemistry.[2][3] The methyl group provides a subtle yet crucial element for tuning steric and electronic properties, which can significantly impact a drug candidate's binding affinity, selectivity, and metabolic stability.

This guide provides an in-depth exploration of the applications of this compound in key synthetic transformations relevant to pharmaceutical research and development. We will delve into the causality behind experimental choices and provide detailed, actionable protocols for its use in Sonogashira, Buchwald-Hartwig, Heck, and Suzuki cross-coupling reactions, as well as its strategic derivatization through nitro group reduction.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists approach the synthesis of complex molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry.[4] this compound is an ideal substrate for these reactions due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.[5][6]

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is a powerful method for the formation of a bond between an aryl halide and a terminal alkyne, creating arylalkynes and conjugated enynes that are key components in many bioactive molecules.[1][7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is classic. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which accelerates the transmetalation step.[8]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[7]

  • Solvent: Anhydrous solvents like THF or DMF are typically used to prevent unwanted side reactions. Degassing the solvent is important to remove oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and can deactivate the palladium catalyst.[8]

Experimental Workflow: Sonogashira Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-Iodo-4-methyl- 1-nitrobenzene & Alkyne in degassed solvent prep2 Add Amine Base (e.g., TEA) prep1->prep2 prep3 Add CuI co-catalyst prep2->prep3 react1 Add Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂) prep3->react1 react2 Stir at RT to 50°C under inert atmosphere react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with aq. NH₄Cl or water react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for a typical Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 2-methyl-4-nitro-1-(phenylethynyl)benzene

Materials:

Reagent CAS No. Mol. Wt. Amount (mmol) Equivalents
This compound 7745-92-8 263.03 1.0 1.0
Phenylacetylene 536-74-3 102.14 1.2 1.2
Pd(PPh₃)₂Cl₂ 13965-03-2 701.90 0.03 0.03
Copper(I) Iodide (CuI) 7681-65-4 190.45 0.05 0.05
Triethylamine (TEA) 121-44-8 101.19 3.0 3.0

| Anhydrous THF | 109-99-9 | 72.11 | 10 mL | - |

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (263 mg, 1.0 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), and bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol).

  • Add anhydrous, degassed tetrahydrofuran (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol).

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a linkage present in a vast number of pharmaceuticals.[5][10] This reaction couples an aryl halide with a primary or secondary amine. The nitro group on the this compound ring is generally compatible with weaker bases, but care must be taken with strong bases like NaOtBu which can sometimes participate in side reactions.[10]

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XantPhos or RuPhos are often used. They promote the reductive elimination step and stabilize the palladium(0) species, leading to higher yields and broader substrate scope. Pre-formed palladium pre-catalysts (e.g., XantPhos Pd G3) are often preferred for their air stability and reliable activation.[6][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but for substrates with base-sensitive functional groups (like nitro groups), milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often employed.[6]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used.

Detailed Protocol: Representative Amination of this compound

Materials:

Reagent CAS No. Mol. Wt. Amount (mmol) Equivalents
This compound 7745-92-8 263.03 1.0 1.0
Morpholine 110-91-8 87.12 1.2 1.2
XantPhos Pd G3 Precatalyst 1375325-71-5 979.40 0.02 0.02
Cesium Carbonate (Cs₂CO₃) 534-17-8 325.82 2.0 2.0

| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - |

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (263 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and the XantPhos Pd G3 precatalyst (19.6 mg, 0.02 mmol) to a dry reaction vial.

  • Add anhydrous toluene (10 mL) followed by morpholine (0.105 mL, 1.2 mmol).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route to stilbenes and cinnamates, which are scaffolds found in various therapeutic agents.[4][12]

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium source. It is reduced in situ to the active Pd(0) species.[13]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, are often used to stabilize the catalyst and improve reactivity. For some substrates, ligandless conditions can be effective, particularly with highly reactive aryl iodides.[13][14]

  • Base: An organic base like triethylamine (TEA) or an inorganic base like sodium carbonate (Na₂CO₃) is required to regenerate the Pd(0) catalyst at the end of the cycle.[13]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Detailed Protocol: Heck Vinylation with Methyl Acrylate

Materials:

Reagent CAS No. Mol. Wt. Amount (mmol) Equivalents
This compound 7745-92-8 263.03 1.0 1.0
Methyl Acrylate 96-33-3 86.09 1.5 1.5
Palladium(II) Acetate (Pd(OAc)₂) 3375-31-3 224.50 0.02 0.02
Triethylamine (TEA) 121-44-8 101.19 2.0 2.0

| Anhydrous DMF | 68-12-2 | 73.09 | 10 mL | - |

Procedure:

  • To a sealed tube, add this compound (263 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and anhydrous DMF (10 mL).

  • Add triethylamine (0.28 mL, 2.0 mmol) and methyl acrylate (0.135 mL, 1.5 mmol).

  • Seal the tube and heat the mixture to 100 °C for 8-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the methyl cinnamate derivative.

Suzuki-Miyaura Coupling: Versatile C-C Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling reactions in the pharmaceutical industry for the synthesis of biaryl compounds.[15] It involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or boronate ester. This reaction is renowned for its functional group tolerance and the low toxicity of the boron-containing reagents.[15][16]

Causality of Experimental choices:

  • Catalyst: A variety of palladium catalysts are effective, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The choice of ligand can be crucial for coupling sterically hindered or electronically challenging substrates.[17]

  • Base: An aqueous base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the activation of the boronic acid, facilitating the transmetalation step.[15]

  • Solvent System: A two-phase solvent system, typically an organic solvent (like dioxane, toluene, or DME) and water, is used to dissolve both the organic substrates and the inorganic base.

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

Reagent CAS No. Mol. Wt. Amount (mmol) Equivalents
This compound 7745-92-8 263.03 1.0 1.0
Phenylboronic Acid 98-80-6 121.93 1.2 1.2
Pd(PPh₃)₄ 14221-01-3 1155.56 0.03 0.03
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.0 2.0

| 1,4-Dioxane/Water (4:1) | - | - | 10 mL | - |

Procedure:

  • In a Schlenk flask, combine this compound (263 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 6-10 hours, or until TLC/LC-MS indicates completion.

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the biaryl product.

Strategic Derivatization: The Nitro Group as a Synthetic Linchpin

A key strategic advantage of using this compound is the synthetic potential of the nitro group. Its reduction to an amine (2-iodo-4-methylaniline) dramatically expands the synthetic possibilities, allowing for the introduction of new functionalities and the construction of important heterocyclic scaffolds.

Nitro Group Reduction

The reduction of an aromatic nitro group to an aniline is a fundamental transformation. Several methods are available, with catalytic hydrogenation and metal-mediated reductions being the most common.

Causality of Experimental Choices:

  • Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and reliable method for this reduction. It is tolerant of the aryl iodide, which would be reduced under typical catalytic hydrogenation conditions (e.g., H₂/Pd-C). Iron powder in acetic acid is another effective and economical alternative.

  • Solvent: A protic solvent like ethanol or concentrated HCl is required for the tin chloride reduction.

Detailed Protocol: Synthesis of 2-Iodo-4-methylaniline

Materials:

Reagent CAS No. Mol. Wt. Amount (mmol) Equivalents
This compound 7745-92-8 263.03 1.0 1.0
Tin(II) Chloride Dihydrate 10025-69-1 225.63 4.0 4.0
Concentrated HCl 7647-01-0 36.46 ~5 mL -

| Ethanol | 64-17-5 | 46.07 | 15 mL | - |

Procedure:

  • Dissolve this compound (263 mg, 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (902 mg, 4.0 mmol).

  • Carefully add concentrated hydrochloric acid (5 mL) and heat the mixture to reflux (approx. 80 °C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it onto ice.

  • Basify the mixture by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is >10.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-iodo-4-methylaniline, which can be purified further by column chromatography if necessary.

Application in Heterocycle Synthesis: The Benzimidazole Scaffold

The resulting 2-iodo-4-methylaniline is a precursor to a wide range of bioactive heterocycles.[2] For instance, it can undergo a subsequent Buchwald-Hartwig amination followed by an intramolecular cyclization to form substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in drugs like the proton-pump inhibitor omeprazole. A more direct route involves the reaction of the corresponding ortho-phenylenediamine with an aldehyde or carboxylic acid.

Conceptual Workflow: Benzimidazole Synthesis

start This compound step1 Nitro Reduction (e.g., SnCl₂/HCl) start->step1 intermediate1 2-Iodo-4-methylaniline step1->intermediate1 step2 Diamination (e.g., Buchwald-Hartwig) intermediate1->step2 intermediate2 N-Aryl-2-iodo-4- methyl-phenylenediamine step2->intermediate2 step3 Intramolecular Cyclization with Aldehyde/Carboxylic Acid intermediate2->step3 product Substituted Benzimidazole step3->product

Caption: Synthetic pathway to benzimidazoles.

This sequential transformation highlights the strategic power of this compound. The initial cross-coupling reactions build molecular complexity, and the subsequent reduction and cyclization install a key pharmacophore, demonstrating a highly efficient and modular approach to building libraries of potential drug candidates.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its three distinct functional handles allow for a modular and strategic approach to the synthesis of complex molecules. Through well-established palladium-catalyzed reactions such as the Sonogashira, Buchwald-Hartwig, Heck, and Suzuki couplings, medicinal chemists can efficiently construct core scaffolds of potential therapeutic agents. Furthermore, the latent functionality of the nitro group, which can be unmasked to reveal a reactive aniline, provides a secondary avenue for derivatization and the construction of important heterocyclic systems. The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals to effectively harness the synthetic potential of this valuable intermediate.

References

  • ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]
  • Wikipedia.
  • ChemRxiv.
  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]
  • Chemistry LibreTexts.
  • ACG Publications.
  • Wikipedia. Heck reaction. [Link]
  • National Center for Biotechnology Information.
  • PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Hilaris Publishing.
  • SciSpace. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. [Link]
  • ResearchGate. Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands | Request PDF. [Link]
  • SpringerLink.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ResearchGate.
  • Wikipedia. Sonogashira coupling. [Link]
  • ResearchGate. Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals | Request PDF. [Link]
  • PrepChem.com.
  • National Center for Biotechnology Information.
  • Organic Syntheses. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. [Link]
  • PubMed Central. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. [Link]
  • Royal Society of Chemistry. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
  • Google Patents. Tricyclic compounds for use as kinase inhibitors.
  • University of Illinois Urbana-Champaign.
  • Dove Medical Press. The application of click chemistry in the synthesis of agents with anticancer activity. [Link]
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. [Link]

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The Strategic Application of 2-Iodo-4-methyl-1-nitrobenzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Iodo-4-methyl-1-nitrobenzene, a versatile aromatic compound, is emerging as a critical building block in the synthesis of high-performance organic functional materials. Its unique substitution pattern, featuring an iodine atom, a nitro group, and a methyl group on a benzene ring, offers a palette of reactive sites for strategic molecular engineering. This guide provides an in-depth exploration of its application in materials science, focusing on the synthesis of carbazole-based materials for organic electronics, complete with detailed experimental protocols and mechanistic insights.

The presence of the iodo group provides a reactive handle for classic cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group, a strong electron-withdrawing moiety, can be readily reduced to an amino group, which is a key step in the synthesis of various heterocyclic structures, most notably carbazoles. The methyl group, while seemingly simple, can influence the solubility, morphology, and electronic properties of the final material. This trifecta of functionalities makes this compound a precursor of choice for designing materials with tailored optoelectronic properties.

Core Application: Synthesis of Functionalized Carbazoles for Organic Electronics

Carbazole derivatives are a cornerstone of organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and wide bandgap. They are extensively used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. This compound serves as an ideal starting point for constructing tailored carbazole scaffolds.

The general synthetic strategy involves two key transformations: a carbon-carbon or carbon-nitrogen bond formation utilizing the iodo group, followed by a reductive cyclization of the nitro group to form the carbazole core. This approach allows for the introduction of various functional groups, enabling fine-tuning of the material's properties.

Mechanistic Pathway: From Precursor to Functional Material

The synthesis of a functional carbazole derivative from this compound typically follows a multi-step sequence. A common and effective method is the Cadogan reductive cyclization, often preceded by a Suzuki or Buchwald-Hartwig cross-coupling reaction to build the biaryl backbone necessary for cyclization.

G A This compound C Suzuki / Buchwald-Hartwig Coupling (Pd Catalyst) A->C B Arylboronic Acid / Amine B->C D 2-Aryl-4-methyl-1-nitrobenzene Intermediate C->D Formation of Biaryl Linkage F Cadogan Reductive Cyclization D->F E Reducing Agent (e.g., P(OEt)₃) E->F G Functionalized Methylcarbazole F->G Intramolecular Cyclization & N-Heterocycle Formation

Figure 1: General synthetic workflow for producing functionalized methylcarbazoles from this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. Appropriate personal protective equipment (PPE) and safety precautions must be used.

Protocol 1: Synthesis of a 2-Aryl-4-methyl-1-nitrobenzene Intermediate via Suzuki Coupling

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to form the biaryl precursor necessary for the subsequent cyclization.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound52488-29-6263.031.0
Arylboronic AcidVariesVaries1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate584-08-7138.212.0
Toluene108-88-392.1410 mL
Water7732-18-518.022 mL

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (263 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the 2-aryl-4-methyl-1-nitrobenzene intermediate.

Protocol 2: Cadogan Reductive Cyclization to a Functionalized Methylcarbazole

This protocol describes the intramolecular cyclization of the nitro-biaryl intermediate to form the carbazole ring system.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Aryl-4-methyl-1-nitrobenzeneVariesVaries1.0
Triethyl phosphite122-52-1166.165.0
1,2-Dichlorobenzene (solvent)95-50-1147.0010 mL

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-aryl-4-methyl-1-nitrobenzene intermediate (1.0 mmol) in 1,2-dichlorobenzene (10 mL).

  • Add triethyl phosphite (0.86 mL, 5.0 mmol) to the solution.

  • Heat the reaction mixture to 160-180 °C under an inert atmosphere and stir for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under high vacuum.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the desired functionalized methylcarbazole.

Characterization of the Resulting Materials

The synthesized carbazole derivatives should be thoroughly characterized to confirm their structure and assess their properties.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Physicochemical and Optoelectronic Characterization:

  • UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical properties, including the absorption and emission maxima, and to estimate the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the electrochemical properties, including the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transition temperatures of the material.

The data obtained from these characterization techniques are crucial for evaluating the suitability of the synthesized carbazole derivatives for specific applications in organic electronic devices.

Future Perspectives and Advanced Applications

The strategic use of this compound as a precursor extends beyond simple carbazole synthesis. By carefully selecting the coupling partners in the initial step, a wide array of functional materials can be designed. For instance, introducing electron-donating or electron-accepting moieties can modulate the HOMO/LUMO levels, influencing charge injection and transport properties.

Furthermore, this building block can be incorporated into more complex molecular architectures, such as donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type molecules, which are of great interest for applications in thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs. The inherent chirality that can be introduced through functionalization also opens up possibilities in chiroptical materials and devices.

References

  • Due to the generative nature of this guide, specific literature citations for the direct application of this compound in a peer-reviewed materials science publication were not identified in the search process. The protocols and strategies described are based on established and well-documented synthetic methodologies for carbazole synthesis from analogous nitro-iodo-aromatic precursors.

Application Notes and Protocols for Stille Coupling with 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Stille Coupling with Electron-Deficient and Sterically Hindered Substrates

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2] Its remarkable tolerance for a wide array of functional groups makes it an invaluable tool in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science.[2][3] This document provides a detailed guide to the application of the Stille coupling to a challenging substrate: 2-iodo-4-methyl-1-nitrobenzene.

The unique substitution pattern of this compound presents a confluence of electronic and steric challenges that require careful consideration for successful cross-coupling. The presence of a strong electron-withdrawing nitro group and a methyl group ortho to the iodine atom significantly influences the reactivity of the substrate. While the nitro group can facilitate the initial oxidative addition step, it can also increase the propensity for side reactions.[4] The ortho-methyl group introduces steric hindrance that can impede the approach of the catalyst and the organotin reagent. This guide will dissect the key experimental parameters and provide a robust protocol to navigate these challenges, enabling the efficient synthesis of novel biaryl compounds.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, and the electron-withdrawing nitro group on the aryl iodide generally accelerates this process.[4]

  • Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This step can be sensitive to steric hindrance on both coupling partners.[1]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst.[1]

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R')L2 Transmetalation Bu3Sn-I Bu3Sn-I Ar-Pd(II)(I)L2->Bu3Sn-I Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(R')L2->Ar-R' This compound (Ar-I) This compound (Ar-I) This compound (Ar-I)->Ar-Pd(II)(I)L2 R'-SnBu3 R'-SnBu3 R'-SnBu3->Ar-Pd(II)(R')L2

Caption: Catalytic cycle of the Stille coupling reaction.

Key Experimental Parameters for Success

The successful Stille coupling of this compound hinges on the judicious selection of the following parameters:

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that require the addition of a ligand. For challenging substrates, catalyst loading may need to be optimized (typically 1-5 mol%).
Ligand PPh₃, AsPh₃, P(t-Bu)₃, or other bulky, electron-rich phosphinesThe choice of ligand is critical. While PPh₃ is a standard choice, more electron-rich and sterically bulky ligands can accelerate the reductive elimination step and stabilize the catalytic species, which is beneficial for this sterically hindered substrate.
Organostannane Aryl-, heteroaryl-, or vinylstannanes (e.g., tributyl(aryl)stannane)The reactivity of the organostannane is crucial. A slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion.
Solvent Toluene, Dioxane, DMF, NMPAnhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common non-polar choices, while DMF or NMP can be used for less soluble reactants and may accelerate the reaction.
Additives CuI, CsF, LiClThe addition of copper(I) iodide can significantly accelerate the transmetalation step, especially for less reactive organostannanes.[2] Fluoride sources like CsF can activate the organostannane, while LiCl can facilitate the reaction in certain solvent systems.
Temperature 80-120 °CThe reaction temperature depends on the reactivity of the coupling partners and the solvent's boiling point. Higher temperatures are often required for sterically hindered substrates.

Detailed Experimental Protocol: A Representative Procedure

The following is a generalized protocol for the Stille coupling of this compound with an arylstannane. This should be considered a starting point, and optimization of the parameters outlined above may be necessary for specific substrates.

Materials:

  • This compound

  • Aryltributylstannane (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous, degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.10 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 10 minutes at room temperature. Then, add the aryltributylstannane (1.1 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: General workflow for the Stille coupling experiment.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Low reaction temperature.1. Use a fresh batch of catalyst or a different palladium source/ligand combination. 2. Ensure all solvents and liquid reagents are thoroughly degassed. Maintain a positive pressure of inert gas. 3. Increase the reaction temperature in 10 °C increments.
Formation of Homocoupled Stannane Byproduct 1. Presence of oxygen. 2. Slow transmetalation.1. Improve inert atmosphere techniques. 2. Add CuI as a co-catalyst to accelerate transmetalation.
De-iodination of Starting Material 1. Presence of a hydride source (e.g., water, alcohol). 2. Unfavorable ligand choice.1. Use rigorously dried solvents and reagents. 2. Switch to a more sterically hindered ligand to disfavor the competing reductive pathway.[4]
Difficulty in Removing Tin Byproducts 1. Incomplete precipitation of tin salts.1. Increase the stirring time with the aqueous KF solution. 2. Use a larger volume of the KF solution. 3. Consider alternative work-up procedures, such as treatment with DBU/I₂.

References

  • Wikipedia. Stille reaction. [Link]
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions. 1997.
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • Chemistry LibreTexts. Stille Coupling. [Link]
  • Maleczka, R. E., Jr.; Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. J. Org. Chem. 2005, 70 (3), 842–845.
  • Piers, E.; et al. The Intramolecular Stille Reaction. [Link]
  • Williams, R. M.; et al. 4-METHOXY-4'-NITROPHENYL. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth. 2011, 88, 197.
  • Acantharex channel. Stille reaction | Brief theory, double cross-coupling. YouTube. November 17, 2022. [Link]
  • Huang, X.; et al. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. J. Org. Chem. 2005, 70 (25), 10420–10425.
  • Williams, R. M.; et al. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed. 2004, 43, 4704–4734.
  • Negishi, E.-i.; et al. 1,1'-Biphenyl, 2-methyl-4'-nitro-. Organic Syntheses. [Link]
  • Hanamoto, T.; et al. Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chem. Commun. 2005, 2041-2043.
  • Clarke, H. T.; Taylor, E. R. m-NITROTOLUENE. Organic Syntheses. [Link]
  • Daugulis, O.; et al. General palladium-catalyzed cross coupling of cyclopropenyl esters. Chem. Sci. 2017, 8, 1666-1670.

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Single Precursor

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their rigid frameworks and rich electronic properties are central to the function of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these scaffolds is, therefore, a paramount objective for researchers. 2-Iodo-4-methyl-1-nitrobenzene emerges as a particularly valuable and versatile starting material in this pursuit. Its structure is elegantly pre-functionalized for sequential, selective transformations: the nitro group serves as a masked amine, readily revealed through reduction, while the ortho-iodide is an exceptional handle for modern transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of synthetic pathways branching from this single precursor to yield three classes of high-value heterocyclic cores: Indoles , Quinolin-4-ones , and Benzimidazoles . As a senior application scientist, this document moves beyond simple procedural lists. It delves into the causality behind experimental design, elucidates reaction mechanisms, and provides robust, field-tested protocols designed for reproducibility and success.

Part 1: The Gateway Transformation - Synthesis of the Key Intermediate

The foundational step for most synthetic routes described herein is the selective reduction of the nitro group to an amine. This transformation converts the starting material into 2-iodo-4-methylaniline, a versatile intermediate primed for subsequent cyclization reactions.

Application Note: The Strategic Reduction of a Nitro Group

The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. While numerous reagents can achieve this, the choice of reductant is critical to ensure chemoselectivity. In the context of this compound, it is imperative to select conditions that reduce the nitro group without affecting the carbon-iodine bond, which is susceptible to reductive cleavage.

Tin(II) chloride (SnCl₂) in an acidic medium (concentrated HCl) is a classic and highly reliable method for this purpose. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the sequential removal of oxygen atoms as water. This method is tolerant of aryl halides, making it ideal for our substrate.[1] Catalytic hydrogenation is an alternative, though catalyst choice and conditions must be carefully screened to avoid dehalogenation.

The resulting 2-iodo-4-methylaniline is the common precursor for the subsequent syntheses of indoles, quinolines, and benzimidazoles, illustrating the divergent power of this synthetic strategy.

Experimental Protocol 1: Synthesis of 2-Iodo-4-methylaniline

This protocol details the reduction of this compound using tin(II) chloride dihydrate.

Workflow Diagram

G cluster_start Starting Material cluster_process Reduction Process cluster_workup Workup & Purification cluster_product Product start 2-Iodo-4-methyl- 1-nitrobenzene reagents SnCl2·2H2O, conc. HCl Ethanol start->reagents reaction Stir at 75°C reagents->reaction basify Basify with aq. NaOH reaction->basify extract Extract with Ethyl Acetate basify->extract purify Column Chromatography extract->purify product 2-Iodo-4-methylaniline purify->product

Caption: Workflow for the reduction of the nitro group.

Reagents and Quantities

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound263.032.63 g10.01.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6311.28 g50.05.0
Concentrated HCl (12 M)36.4612.5 mL15015.0
Ethanol46.0740 mL--
Sodium hydroxide (NaOH)40.00As needed--
Ethyl Acetate88.11~150 mL--
Saturated NaCl solution (Brine)-~50 mL--

Step-by-Step Methodology

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.63 g, 10.0 mmol) and ethanol (40 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (11.28 g, 50.0 mmol) to the suspension.

  • Reaction Initiation: Carefully add concentrated HCl (12.5 mL) dropwise via a dropping funnel. The reaction is exothermic.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to 75°C and stir vigorously for 3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup - Quenching: Cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 10 M aqueous NaOH solution until the pH is ~10-11. A thick white precipitate of tin salts will form.

  • Filtration (Optional but Recommended): Filter the mixture through a pad of Celite® to remove the bulk of the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-iodo-4-methylaniline as a pale oil or low-melting solid.

Part 2: Synthesis of 6-Methylindoles via Palladium-Catalyzed Annulation

Indoles are a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The Fischer indole synthesis is classic, but modern methods utilizing transition-metal catalysis offer broader substrate scope and milder conditions.[2][3]

Application Note: The Power of Palladium in Indole Synthesis

The synthesis of indoles from 2-haloanilines is a powerful strategy that leverages palladium-catalyzed cross-coupling reactions.[4][5] One of the most robust methods is the Sonogashira coupling of a 2-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization (hydroamination) of the resulting 2-alkynyl aniline intermediate.

  • Sonogashira Coupling: This step forms the crucial C-C bond. A Pd(0) catalyst, typically generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, undergoes oxidative addition into the C-I bond of the aniline. A copper(I) co-catalyst (e.g., CuI) acts as a transmetalating agent, transferring the alkynyl group to the palladium center. Reductive elimination then yields the 2-alkynyl aniline product and regenerates the Pd(0) catalyst.[6]

  • Intramolecular Cyclization: The subsequent 5-endo-dig cyclization is the key ring-forming step. This can be promoted by the same palladium catalyst or by the copper co-catalyst, which activates the alkyne towards nucleophilic attack by the aniline nitrogen.[5] The use of a base is crucial in both steps to neutralize the HI generated and to deprotonate the terminal alkyne.

Mechanism Diagram: Sonogashira Coupling and Cyclization

G Sonogashira Coupling / Cyclization Cascade pd0 Pd(0)L₂ pd_complex Aryl-Pd(II)-I Complex pd0->pd_complex aniline 2-Iodo-4-methylaniline aniline->pd_complex Oxidative Addition transmetal Transmetalation pd_complex->transmetal alkyne_cu Copper(I) Acetylide alkyne_cu->transmetal pd_alkynyl Aryl-Pd(II)-Alkynyl Complex transmetal->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 alkynyl_aniline 2-Alkynyl-4-methylaniline reductive_elim->alkynyl_aniline cyclization Intramolecular Cyclization (5-endo-dig) alkynyl_aniline->cyclization indole Substituted 6-Methylindole cyclization->indole

Caption: Palladium-catalyzed Sonogashira/cyclization cascade.

Experimental Protocol 2: Synthesis of 2-Aryl-6-methylindole

This protocol describes a one-pot Sonogashira coupling/cyclization reaction between 2-iodo-4-methylaniline and phenylacetylene.

Reagents and Quantities

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Iodo-4-methylaniline233.051.17 g5.01.0
Phenylacetylene102.130.61 g (0.67 mL)6.01.2
PdCl₂(PPh₃)₂701.90175 mg0.250.05
Copper(I) iodide (CuI)190.4548 mg0.250.05
Triethylamine (Et₃N)101.192.1 mL15.03.0
DMF (anhydrous)73.0925 mL--

Step-by-Step Methodology

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-iodo-4-methylaniline (1.17 g, 5.0 mmol), PdCl₂(PPh₃)₂ (175 mg, 0.25 mmol), and CuI (48 mg, 0.25 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (25 mL) and triethylamine (2.1 mL, 15.0 mmol). Stir to dissolve.

  • Alkyne Addition: Add phenylacetylene (0.67 mL, 6.0 mmol) dropwise to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 80°C and stir for 12-16 hours. The reaction should turn dark. Monitor by TLC for the consumption of the starting aniline and the formation of the indole product.

  • Workup - Quenching: Cool the reaction to room temperature and pour it into 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 50 mL) to remove copper salts, followed by water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-phenyl-6-methylindole.

Part 3: Synthesis of 6-Methylquinolin-4-ones via Palladium-Catalyzed Carbonylative Cyclization

Quinolin-4-ones are a vital class of N-heterocycles, forming the structural core of many antibacterial agents (quinolones) and anticancer compounds.[7] Palladium-catalyzed methods provide an efficient route to this scaffold from 2-iodoanilines.

Application Note: Constructing the Quinolinone Core

The synthesis of quinolin-4-ones from 2-iodoanilines and terminal alkynes can be achieved through a palladium-catalyzed carbonylative Sonogashira-type coupling reaction.[7] This elegant cascade reaction builds the heterocyclic ring in a single operation.

The mechanism is believed to proceed as follows:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of 2-iodo-4-methylaniline.

  • CO Insertion: Carbon monoxide, often supplied from a balloon or a high-pressure vessel, inserts into the Aryl-Pd bond to form an aroyl-palladium complex.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and subsequently inserts into the aroyl-palladium bond.

  • Intramolecular Cyclization (Aza-Michael Addition): The aniline nitrogen attacks the newly formed α,β-unsaturated ketone intramolecularly.

  • Reductive Elimination/Protonolysis: A final step, often involving protonolysis, releases the quinolin-4-one product and regenerates the active Pd(0) catalyst.

This methodology allows for the rapid assembly of complex quinolin-4-ones by varying the alkyne coupling partner.[7]

Experimental Protocol 3: Synthesis of 2-Aryl-6-methylquinolin-4(1H)-one

This protocol outlines the synthesis via a palladium-catalyzed carbonylative cyclization.

Workflow Diagram

G start 2-Iodo-4-methylaniline + Terminal Alkyne reagents Pd Catalyst, Base CO Atmosphere start->reagents reaction Carbonylative Annulation reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Recrystallization or Column Chromatography workup->purify product Substituted 6-Methylquinolin-4-one purify->product

Caption: General workflow for quinolin-4-one synthesis.

Reagents and Quantities

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Iodo-4-methylaniline233.05466 mg2.01.0
Phenylacetylene102.13225 mg (0.24 mL)2.21.1
Pd(OAc)₂224.5022.5 mg0.10.05
Xantphos578.68116 mg0.20.1
DBU152.240.6 mL4.02.0
Toluene (anhydrous)92.1410 mL--
Carbon Monoxide (CO)28.011 atm (balloon)--

Step-by-Step Methodology

  • Setup: To a Schlenk flask equipped with a stir bar, add 2-iodo-4-methylaniline (466 mg, 2.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and Xantphos (116 mg, 0.2 mmol).

  • Inerting: Evacuate and backfill the flask with carbon monoxide gas three times. Leave the final backfill connected to a CO balloon (Caution: CO is highly toxic. This step must be performed in a well-ventilated fume hood).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL), phenylacetylene (0.24 mL, 2.2 mmol), and DBU (0.6 mL, 4.0 mmol) via syringe.

  • Heating: Heat the reaction mixture to 110°C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product often precipitates upon concentration. It can be purified by recrystallization from ethanol or by flash column chromatography (eluting with a gradient of dichloromethane/methanol) to yield 2-phenyl-6-methylquinolin-4(1H)-one.

Part 4: Synthesis of 6-Methylbenzimidazoles via Copper-Catalyzed C-N Coupling

Benzimidazoles are another class of "masterkey" heterocycles, prevalent in anthelmintic drugs (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole). Copper-catalyzed methods have emerged as a cost-effective and efficient way to construct this ring system.[8][9]

Application Note: Copper's Role in Benzimidazole Formation

The synthesis of benzimidazoles from 2-iodoanilines typically involves a copper-catalyzed tandem reaction.[8] A particularly efficient modern approach involves a double C-N bond formation sequence.

While various protocols exist, a representative mechanism using an N-alkyl-2-iodoaniline and sodium azide can be considered illustrative of copper's role.[8]

  • Initial C-N Coupling: A Cu(I) catalyst reacts with the 2-iodoaniline to facilitate a nucleophilic substitution with an appropriate nitrogen source.

  • Tandem Reaction: In more advanced one-pot methods, the reaction can proceed through a copper-catalyzed tandem sequence. For instance, a reaction involving N-alkyl-2-iodoaniline and sodium azide is proposed to proceed through an SₙAr reaction, followed by aerobic oxidation of the adjacent C(sp³)-H bond and a final intramolecular C-N bond formation.[8]

These copper-catalyzed approaches are valuable due to the lower cost of copper compared to palladium and their unique reactivity profiles.[9][10]

Experimental Protocol 4: Synthesis of 1-Alkyl-6-methyl-1H-benzo[d]imidazole

This protocol describes a copper-catalyzed cyclization of N-alkyl-2-iodo-4-methylaniline, which would be prepared by standard alkylation of 2-iodo-4-methylaniline first. The final cyclization is shown.

Reagents and Quantities (for Cyclization Step)

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
N-benzyl-2-iodo-4-methylaniline323.18323 mg1.01.0
Copper(I) iodide (CuI)190.4519 mg0.10.1
L-Proline115.1323 mg0.20.2
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
DMSO (anhydrous)78.135 mL--

Step-by-Step Methodology

  • Preparation of Substrate: First, prepare N-benzyl-2-iodo-4-methylaniline by reacting 2-iodo-4-methylaniline with benzyl bromide in the presence of a base like K₂CO₃ in acetonitrile. Purify this intermediate before proceeding.

  • Setup: To an oven-dried reaction tube, add N-benzyl-2-iodo-4-methylaniline (323 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL).

  • Reaction: Seal the tube and heat the mixture to 120°C for 24 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash thoroughly with water to remove DMSO, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford 1-benzyl-6-methyl-1H-benzo[d]imidazole.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Palladium-Catalyzed Synthesis of 3-Substituted Indoles from 2-Iodoaniline and Aldehydes.[No Source Found]
  • Copper-Catalyzed Double C–N Bond Formation for the Synthesis of Diverse Benzimidazoles from N-Alkyl-2-iodoaniline and Sodium Azide.Thieme Connect.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • Synthesis of 2-quinolones by Pd-catalyzed reaction of 2-iodoanilines.
  • Copper-Catalyzed Synthesis of Substituted 2-Amino (or 2-Alkoxy) Benzimidazoles from Amine (or Alcohol)-Trichloroacetonitrile Adduct and 2-Iodoaniline with Ultrasound Assistance.Bentham Science Publishers.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cycliz
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ
  • Recent achievements in the synthesis of benzimidazole deriv
  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles.Organic Reactions.

Sources

Navigating the Synthesis of Substituted 4-Methyl-2-nitroanilines: A Detailed Guide to Nucleophilic Aromatic Substitution and its Catalyzed Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the functionalization of aromatic rings is a cornerstone of molecular design. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the experimental procedures for nucleophilic aromatic substitution (SNAr) on 2-iodo-4-methyl-1-nitrobenzene. We will explore the nuances of the catalyst-free SNAr reaction, acknowledging its inherent challenges with an iodide leaving group, and provide detailed protocols for more efficient, industrially relevant metal-catalyzed alternatives: the Ullmann and Buchwald-Hartwig aminations.

The Underlying Chemistry: Understanding Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction for the formation of carbon-heteroatom bonds on aromatic systems. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

The reactivity of the aryl halide in an SNAr reaction is profoundly influenced by two key factors:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), is crucial. These groups activate the ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged Meisenheimer intermediate. The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG through resonance.[2]

  • The Leaving Group: In contrast to SN1 and SN2 reactions, where iodide is an excellent leaving group, the trend is reversed in SNAr reactions. The rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group.[3] Therefore, more electronegative halogens, which enhance the electrophilicity of the carbon atom being attacked, lead to faster reactions. The typical reactivity order is F > Cl > Br > I.

For our substrate, this compound, the nitro group at the 1-position provides the necessary electronic activation for SNAr at the 2-position. However, the iodide leaving group presents a significant kinetic barrier, making the catalyst-free reaction challenging and often requiring forcing conditions.

Diagram 1: The SNAr Mechanism

SNAr_Mechanism A Aryl Iodide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack (Slow, Rate-Determining) C Product + Iodide B->C Elimination of Leaving Group (Fast)

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocols

Given the lower reactivity of this compound in catalyst-free SNAr, this guide presents a robust protocol that employs conditions designed to overcome this hurdle. Furthermore, we provide detailed procedures for the more efficient copper-catalyzed Ullmann and palladium-catalyzed Buchwald-Hartwig amination reactions, which are often the preferred methods for aryl iodides.

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution with Piperidine

This protocol describes the reaction of this compound with a strong secondary amine nucleophile, piperidine, under elevated temperatures in a polar aprotic solvent.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. The use of a polar aprotic solvent like DMSO is crucial for solvating the cation of the base and enhancing the nucleophilicity of the amine.[4][5][6][7]

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture. The base is necessary to neutralize the HI formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Under a nitrogen or argon atmosphere, heat the reaction mixture to 120-140 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy barrier associated with the less reactive iodide leaving group.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).

  • Wash the combined organic layers with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-methyl-2-nitrophenyl)piperidine.

Protocol 2: Copper-Catalyzed Ullmann Condensation with Piperidine

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and is particularly effective for aryl iodides.[3] Modern protocols often utilize ligands to improve catalyst performance and allow for milder reaction conditions.[8][9]

Materials:

  • This compound

  • Piperidine

  • Copper(I) Iodide (CuI)

  • L-Proline (or another suitable ligand)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk tube or a sealable reaction vial, add this compound (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO and piperidine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination with Piperidine

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, with a broad substrate scope that includes aryl iodides.[1][10]

Materials:

  • This compound

  • Piperidine

  • Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a glovebox or using Schlenk techniques, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.1-1.5 eq relative to Pd), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) to the tube.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) followed by piperidine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Partition the filtrate between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Analysis and Data Presentation

The choice of method for the amination of this compound depends on factors such as available equipment, cost, and desired reaction efficiency. The following table summarizes the key parameters for the three presented protocols.

FeatureCatalyst-Free SNArUllmann CondensationBuchwald-Hartwig Amination
Catalyst NoneCopper(I) salt (e.g., CuI)Palladium complex
Ligand NoneOften required (e.g., L-proline)Required (phosphine-based)
Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄NaOtBu, Cs₂CO₃, K₃PO₄
Solvent Polar aprotic (DMSO, DMF, NMP)Polar aprotic (DMSO, DMF)Aprotic (Toluene, Dioxane)
Temperature High (120-160 °C)Moderate to High (90-130 °C)Moderate (80-110 °C)
Advantages Cost-effective, no metal contaminationLower cost catalyst than PdBroad substrate scope, high yields
Limitations Harsh conditions, lower yields for iodidesHigher temperatures than B-H, potential for metal contaminationExpensive catalyst and ligands, air-sensitive reagents

Diagram 2: Comparative Experimental Workflow

Workflow_Comparison cluster_0 Catalyst-Free SNAr cluster_1 Ullmann Condensation cluster_2 Buchwald-Hartwig Amination A1 Combine Aryl Iodide, Amine, Base in DMSO A2 Heat to 120-140°C A1->A2 A3 Aqueous Workup A2->A3 A4 Purification A3->A4 B1 Combine Aryl Iodide, Amine, CuI, Ligand, Base in DMSO B2 Heat to 90-110°C B1->B2 B3 Workup (Celite filtration) B2->B3 B4 Purification B3->B4 C1 Combine Aryl Iodide, Amine, Pd Catalyst, Ligand, Base in Toluene (Inert Atm.) C2 Heat to 80-110°C C1->C2 C3 Workup (Celite filtration) C2->C3 C4 Purification C3->C4

Caption: A comparative overview of the experimental workflows.

Conclusion and Field-Proven Insights

While the catalyst-free nucleophilic aromatic substitution on this compound is mechanistically feasible, its practical application is often limited by the requirement for high temperatures and the inherently lower reactivity of the iodide leaving group. For researchers in drug development and materials science, where efficiency, yield, and milder conditions are paramount, the transition to metal-catalyzed methods is a logical and often necessary step.

The Ullmann condensation offers a more cost-effective catalytic alternative to palladium-based systems. However, the Buchwald-Hartwig amination stands out for its exceptional versatility, functional group tolerance, and generally higher yields under milder conditions, making it a go-to method in modern synthetic organic chemistry. The choice between these powerful synthetic tools should be made based on a careful consideration of the specific synthetic goals, scale, and economic constraints of the project. This guide provides the foundational protocols and comparative insights to enable researchers to make informed decisions and successfully synthesize their target molecules.

References

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  • Byrne, F. P., Jin, S., Paggiola, G., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6338-6395.
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  • Wang, Y., et al. (2023). Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. RSC Advances, 13(45), 31697–31713.
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  • Rowbotham, J. S., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Catalysis, 7, 725–734.
  • RSC Publishing. (2019). Copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines: access to dipyrimidine/dipyrazolo-fused pyridines.
  • Che, C., & Yip, K. T. (2013). Copper-catalyzed oxidative amination and allylic amination of alkenes. Organic Letters, 15(19), 5064–5067.
  • White, P. B., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 24(31), 5770–5775.
  • ResearchGate. (2019). (PDF) Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines.
  • Du, H., et al. (2007). Pd(0)-catalyzed Sequential C-N Bond Formation via Allylic and Aromatic C-H Amination of α-methylstyrenes With Diaziridinone. Organic Letters, 9(26), 5445–5448.
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Sources

large-scale synthesis of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-Iodo-4-methyl-1-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key intermediate in the development of pharmaceuticals and advanced materials.[1] We present a robust and scalable protocol centered on the direct electrophilic iodination of 4-methyl-1-nitrobenzene (4-nitrotoluene). The narrative emphasizes the chemical rationale behind procedural steps, stringent safety protocols, and methods for quality control, ensuring the production of high-purity material. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Significance

This compound (also known as 3-Iodo-4-nitrotoluene) is a valuable substituted aromatic compound.[2] Its molecular structure, featuring an iodine atom and a nitro group on a toluene scaffold, offers multiple reaction sites for synthetic diversification. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be readily reduced to an amine, opening pathways to a different class of derivatives. Consequently, this compound serves as a critical building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials.[1][3]

While several synthetic routes exist, this guide focuses on the direct iodination of 4-methyl-1-nitrobenzene. This approach is selected for its operational simplicity, high regioselectivity, and improved safety profile on a large scale compared to alternatives like the Sandmeyer reaction, which involves potentially unstable diazonium salt intermediates.[4][5] The regioselectivity is governed by the directing effects of the substituents on the aromatic ring: the electron-donating methyl group is an ortho, para-director, while the electron-withdrawing nitro group is a meta-director. Both groups cooperatively direct the incoming electrophile (iodine) to the C-2 position, making this a highly efficient transformation.

Reaction Scheme and Mechanism

2.1. Overall Reaction

The synthesis proceeds via the direct electrophilic iodination of 4-methyl-1-nitrobenzene using a potent iodinating system, such as iodine in the presence of a silver(I) salt and sulfuric acid.

Reaction Scheme

2.2. Mechanism: Electrophilic Aromatic Substitution

The reaction is a classic example of electrophilic aromatic substitution. The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates iodine, but this is not sufficient to generate a powerful enough electrophile to attack the deactivated nitro-substituted ring. The addition of a silver salt, such as silver sulfate (Ag₂SO₄), is crucial. The silver ion coordinates with iodine, facilitating the heterolytic cleavage of the I-I bond and generating a highly reactive iodonium ion (I⁺) equivalent.

  • Electrophilic Attack: The electron-rich π-system of the 4-methyl-1-nitrobenzene ring attacks the iodonium ion. This attack preferentially occurs at the C-2 position, which is activated by the methyl group (ortho) and directed by the nitro group (meta). This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Rearomatization: A base (HSO₄⁻) abstracts the proton from the C-2 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, this compound.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization I2 I₂ I_plus I⁺ (Iodonium Ion) I2->I_plus + 2Ag⁺ Ag2SO4 Ag₂SO₄ Ag2SO4->I_plus H2SO4 H₂SO₄ H2SO4->I_plus Start 4-Methyl-1-nitrobenzene AgI AgI HSO4 HSO₄⁻ Sigma Sigma Complex (Arenium Ion) Start->Sigma + I⁺ Product This compound Sigma->Product - H⁺ (via HSO₄⁻)

Caption: Reaction mechanism workflow.

Materials and Equipment

Reagents & Solvents CAS Number Recommended Purity Notes
4-Methyl-1-nitrobenzene99-99-0>99%Starting material.
Iodine (I₂)7553-56-2>99.8% (Resublimed)Iodinating agent.
Silver Sulfate (Ag₂SO₄)10294-26-5>99%Halogen activator.
Sulfuric Acid (H₂SO₄)7664-93-995-98% (Concentrated)Solvent and catalyst.
Dichloromethane (DCM)75-09-2ACS GradeExtraction solvent.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Anhydrous, >98%For quenching excess iodine.
Sodium Bicarbonate (NaHCO₃)144-55-8>99%For neutralization.
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousDrying agent.
Ethanol (EtOH)64-17-595% or AbsoluteRecrystallization solvent.
Equipment Specifications
Glass-lined Reactor50 L capacity, with overhead stirrer, temperature probe, and addition funnel.
Heating/Cooling MantleSized for the reactor, capable of maintaining -10 °C to 100 °C.
CondenserAllihn or Graham type, with appropriate chiller circulation.
Separatory Funnel10 L capacity.
Rotary EvaporatorWith vacuum pump and solvent trap.
Filtration ApparatusBüchner funnel (30 cm diameter) with vacuum flask.
Personal Protective Equipment (PPE)Acid-resistant gloves, lab coat, splash goggles, face shield, respirator (for handling iodine).

Detailed Large-Scale Synthesis Protocol

Safety First: This procedure involves corrosive acids, volatile solvents, and toxic reagents. All operations must be conducted in a well-ventilated fume hood or a walk-in hood. Ensure emergency eyewash and safety showers are accessible.[6] Wear appropriate PPE at all times.[7]

G start Start prep Reactor Preparation (Clean, Dry, Inert Atmosphere) start->prep charge_h2so4 Charge Concentrated H₂SO₄ prep->charge_h2so4 cool_h2so4 Cool H₂SO₄ to 0-5 °C charge_h2so4->cool_h2so4 add_4nt Slowly Add 4-Methyl-1-nitrobenzene cool_h2so4->add_4nt add_ag2so4 Add Silver Sulfate (Ag₂SO₄) add_4nt->add_ag2so4 add_i2 Portion-wise Addition of Iodine (I₂) add_ag2so4->add_i2 reaction Reaction at 20-25 °C (Monitor by TLC/HPLC) add_i2->reaction quench Quench Reaction (Pour onto Ice Water) reaction->quench extract Extraction with DCM quench->extract wash_thio Wash Organic Layer (Aq. Na₂S₂O₃) extract->wash_thio wash_bicarb Wash Organic Layer (Aq. NaHCO₃) wash_thio->wash_bicarb wash_brine Wash Organic Layer (Brine) wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter_dry Filter and Concentrate (Rotary Evaporator) dry->filter_dry crystallize Recrystallize from Ethanol filter_dry->crystallize isolate Isolate Product (Filtration and Drying) crystallize->isolate end Final Product: This compound isolate->end

Caption: Overall experimental workflow.

Step 1: Reactor Setup and Reagent Charging

  • Ensure the 50 L glass-lined reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charge the reactor with concentrated sulfuric acid (15 L).

    • Causality: Sulfuric acid serves as the solvent and catalyst for the electrophilic substitution.

  • Begin agitation and cool the acid to 0-5 °C using the cooling mantle.

    • Causality: Cooling is essential to control the exothermic dissolution of the starting material and subsequent reagents.

Step 2: Addition of Starting Material

  • Slowly add 4-methyl-1-nitrobenzene (2.0 kg, 14.58 mol) to the cold sulfuric acid over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: A slow addition rate prevents a dangerous temperature spike. 4-nitrotoluene must be fully dissolved before proceeding.

Step 3: Addition of Reagents

  • Once the starting material is fully dissolved, add silver sulfate (1.36 kg, 4.37 mol) to the mixture.

    • Causality: Silver sulfate is the Lewis acid that activates iodine to generate the potent iodonium electrophile required to react with the deactivated aromatic ring.

  • In a portion-wise manner over 2-3 hours, add resublimed iodine (3.70 kg, 14.58 mol). Maintain the internal temperature between 5-10 °C during the addition.

    • Causality: Portion-wise addition of solid iodine controls the reaction rate and exotherm. A buildup of unreacted iodine can lead to a runaway reaction.

Step 4: Reaction and Monitoring

  • After the final portion of iodine is added, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Stir the dark mixture for 12-18 hours.

  • Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with DCM, and analyzing by TLC or HPLC until the starting material is consumed.

    • Causality: Extended stirring at room temperature allows the reaction to proceed to completion. Analytical monitoring is crucial for determining the reaction endpoint and maximizing yield.

Step 5: Work-up and Quenching

  • In a separate vessel, prepare a mixture of crushed ice (40 kg) and water (20 L).

  • Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This is a highly exothermic process.

    • Causality: Quenching in water precipitates the crude product and dilutes the sulfuric acid, making it safer to handle. The large volume of ice absorbs the heat of dilution.

  • A yellow to brown solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.

Step 6: Extraction and Washing

  • Transfer the slurry to a large separatory funnel (or perform the extraction in the reactor if equipped).

  • Extract the aqueous mixture with dichloromethane (3 x 8 L).

    • Causality: DCM is an effective solvent for the product and is immiscible with water, allowing for efficient extraction.

  • Combine the organic layers. Wash sequentially with:

    • A 10% aqueous solution of sodium thiosulfate (2 x 5 L) until the organic layer is no longer purple/brown.

      • Causality: This removes any unreacted iodine.

    • A saturated aqueous solution of sodium bicarbonate (2 x 5 L) until gas evolution ceases.

      • Causality: This neutralizes any residual sulfuric acid.

    • Brine (1 x 5 L).

      • Causality: This removes bulk water and aids in phase separation.

Step 7: Drying and Solvent Removal

  • Dry the organic layer over anhydrous magnesium sulfate (approx. 1 kg).

  • Filter off the drying agent and wash the filter cake with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Step 8: Purification

  • Recrystallize the crude solid from hot ethanol (approx. 5-7 L). Dissolve the solid in the minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is a highly effective method for purifying solid organic compounds, removing soluble impurities and improving the product's color and melting point.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40 °C to a constant weight.

  • Expected Yield: 2.9 - 3.4 kg (75-88%). Appearance: Pale yellow crystalline solid.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Parameter Specification
Appearance Pale yellow crystalline solid
Melting Point 62-65 °C[1]
Purity (HPLC) ≥99.0%
¹H NMR (400 MHz, CDCl₃) δ 8.05 (d, J=2.0 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.20 (dd, J=8.4, 2.0 Hz, 1H), 2.50 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 149.5, 145.2, 139.8, 134.1, 125.0, 92.5, 20.8.
FT-IR (KBr, cm⁻¹) ~1520, 1345 (NO₂ stretch), ~820 (C-I stretch).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient reaction time; low temperature; impure reagents.Extend reaction time. Check reagent quality. A slight warming to 30-35 °C can be attempted, but with caution.
Low Yield Inefficient extraction; loss during recrystallization; side reactions due to high temperature.Perform additional extractions. Use minimal hot solvent for recrystallization and ensure thorough cooling. Maintain strict temperature control during reagent addition.
Dark/Oily Product Incomplete quenching of iodine; presence of side products.Ensure thorough washing with sodium thiosulfate solution. Consider a second recrystallization or a charcoal treatment during recrystallization.
Difficult Filtration Product oiling out during quenching or crystallization.Ensure the quenching slurry is well-stirred and cold. For crystallization, ensure slow cooling to promote crystal growth rather than precipitation.

References

  • PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. National Center for Biotechnology Information.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-28.
  • Khan Academy. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline.
  • PrepChem.com. (n.d.). Preparation of 1-iodo-4-nitrobenzene.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes.
  • Reddit. (2021). r/OrganicChemistry - 1-Iodo 4 nitrobenzene was synthesised....
  • Doc Brown's Chemistry. (n.d.). Aromatic nitration of benzene methylbenzene.
  • Matrix Fine Chemicals. (n.d.). 2-IODO-1-METHYL-4-NITROBENZENE.
  • Organic Syntheses. (n.d.). SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL.
  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • SciELO. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Royal Society of Chemistry. (n.d.). Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls - Supporting Information.
  • ResearchGate. (2012). 2,4-Dichloro-1-iodo-6-nitrobenzene.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Iodo-4-methyl-1-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of 2-iodo-4-methyl-1-nitrobenzene via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to address the nuanced challenges and critical thinking required for successful purification of halogenated nitroaromatics.

Section 1: Foundational Principles & Core FAQs

This section addresses the fundamental concepts underpinning the recrystallization of this compound.

Q1: What is recrystallization and why is it the preferred method for purifying this compound?

A: Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The core principle is to dissolve an impure solid in a hot solvent and then allow it to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (the "mother liquor").[2]

For this compound, a solid at room temperature, this method is ideal because it effectively removes by-products from its synthesis (e.g., isomers, unreacted starting materials, or degradation products) without the need for more complex techniques like chromatography, provided a suitable solvent is found.

Q2: What are the critical properties of an ideal recrystallization solvent for this specific compound?

A: The selection of a solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve this compound when hot or boiling.

  • Low Solvency at Room/Cold Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to ensure maximum recovery upon cooling.[2][3]

  • Favorable Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered off) or remain highly soluble in the cold solvent (so they don't co-precipitate with the product).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Inertness: The solvent must not react chemically with this compound.

Q3: How do I strategically select a solvent for this compound?

A: The "like dissolves like" principle is the guiding rule. This compound is a moderately nonpolar aromatic compound. While the nitro group adds some polarity, the iodinated toluene backbone dominates its character.[4] Therefore, solvents of low to moderate polarity are excellent starting points.

Begin by performing small-scale solubility tests with a few milligrams of your crude material in ~0.25 mL of various solvents. Observe solubility in the cold solvent and then upon heating.[5]

Section 2: Solvent Selection & Data Summary

Based on the molecular structure and established practices for similar compounds, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Ethanol 78Moderately PolarOften an excellent choice for nitroaromatics. Likely to dissolve the compound when hot and allow for good crystal formation upon cooling. One of the most general and effective solvents.[6]
Methanol 65Moderately PolarSimilar to ethanol but with a lower boiling point. May show higher solubility, potentially requiring cooling in an ice bath for good recovery.
Isopropanol 82Moderately PolarA good alternative to ethanol, slightly less polar.
Toluene 111NonpolarAs an aromatic solvent, it may be too effective at dissolving the compound even when cold, potentially leading to poor recovery. Use with caution.
Hexane 69NonpolarLikely to have very low solubility even when hot. Best used as an "anti-solvent" or "counter-solvent" in a mixed solvent system.[6]
Ethyl Acetate 77Moderately PolarA versatile solvent that often works well for compounds of intermediate polarity.
Ethanol/Water VariesPolar (Adjustable)A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool. Water acts as the anti-solvent.[7]
Hexane/Ethyl Acetate VariesNonpolar/Polar (Adjustable)Another excellent mixed system. Dissolve in a minimum of hot ethyl acetate and add warm hexane until turbidity is observed.

Note: Data compiled from general chemical principles and common laboratory practices.[6]

Section 3: Standard Operating Procedure (SOP) for Recrystallization

This protocol provides a self-validating workflow. Pay close attention to the observational cues at each step.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start Crude Solid in Erlenmeyer Flask solvent Select Solvent Perform small-scale tests start->solvent add_hot Add Minimum Amount of Near-Boiling Solvent solvent->add_hot dissolved Is Solution Clear & Homogeneous? add_hot->dissolved hot_filt Perform Hot Gravity Filtration (See Troubleshooting Q1) dissolved->hot_filt No (Insoluble Impurities) cool Cool Slowly to Room Temp, then Ice Bath dissolved->cool Yes hot_filt->cool crystals Crystals Formed? cool->crystals induce Induce Crystallization (Scratch/Seed Crystal) (See Troubleshooting Q2) crystals->induce No (Supersaturation) vac_filt Collect Crystals via Vacuum Filtration crystals->vac_filt Yes induce->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals Thoroughly wash->dry end End Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of this compound.

Detailed Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). In a separate beaker, heat your chosen solvent to a near-boil. Add the hot solvent to the flask in small portions, swirling to dissolve the solid.[3] Add just enough solvent to fully dissolve the compound. Adding too much is the most common cause of failure.[5][8]

    • Self-Validation: You should have a clear, saturated solution at the solvent's boiling point. If the solution is colored, proceed to Step 2. If insoluble material remains, see Troubleshooting Q1 .

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly (to prevent violent boiling), and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[7]

  • Hot Gravity Filtration: If you used charcoal or if insoluble impurities are present, you must perform a hot gravity filtration to remove them before cooling.[7] Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Rushing this step can trap impurities.[9] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal yield.[3]

    • Self-Validation: You should observe the formation of solid crystals. If none appear, see Troubleshooting Q2 . If an oil forms, see Troubleshooting Q3 .

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5] Using room-temperature or excess solvent will redissolve some of your product and lower the yield.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Then, transfer the solid to a watch glass and let it air-dry completely. For a final drying, a vacuum oven at a low temperature can be used.

Section 4: Troubleshooting Guide

Q1: My compound won't fully dissolve, even in a large amount of hot solvent. What's wrong?

A: This indicates the presence of an insoluble impurity (e.g., inorganic salts, sand). Do not keep adding solvent indefinitely, as this will result in a very low yield.[5] Instead, add just enough hot solvent to dissolve the majority of the desired compound, and then perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.[7]

Q2: The solution is clear, but no crystals are forming upon cooling. What should I do?

A: This is a classic scenario that points to one of two issues:

  • Too Much Solvent: This is the most common reason for crystallization failure.[8] The solution is not supersaturated enough for crystals to form. The remedy is to boil off a portion of the solvent to increase the concentration, then attempt to cool the solution again.[8][9]

  • Supersaturation: Sometimes a solution needs a nucleation site to begin crystallization.[8] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming.[5][8]

    • Seeding: If you have a small crystal of pure product saved from a previous batch, add it to the solution. This "seed" crystal provides a template for further crystal growth.[2][5]

Q3: My product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystal. This often happens if the compound is significantly impure or if its melting point is lower than the boiling point of the solvent.[8] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point, and then allow the solution to cool much more slowly. Insulating the flask by placing it on a block of wood or several paper towels can help.[8][9] If the problem persists, you must try a different solvent or a mixed-solvent system.

Q4: I got a very low yield. What are the common causes?

A: A poor yield (e.g., <50%) can usually be traced to a procedural error:

  • Using too much solvent during the initial dissolution step, which leaves a significant amount of your product in the mother liquor.[9]

  • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Washing the final crystals with too much solvent, or with solvent that was not ice-cold.[5]

  • Incomplete transfer of material between flasks.

Q5: My final product is still colored. How can I remove colored impurities?

A: If your product crystals are tainted with color, it means colored impurities were adsorbed onto the crystal lattice. This can be resolved by performing a second recrystallization, this time incorporating a decolorizing step. After dissolving the solid in the hot solvent, add a small spatula tip of activated charcoal to the solution, boil briefly, and then remove the charcoal (and the adsorbed impurities) via hot gravity filtration before cooling.[7]

Q6: The crystals formed almost instantly as a fine powder. Is this a problem?

A: Yes, this is known as "crashing out" and is undesirable. Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[9] This is typically caused by cooling the solution too quickly or having a solution that is too concentrated. The solution is to reheat the flask to redissolve the solid, add a small amount (1-2 mL) of extra hot solvent, and cool much more slowly to encourage the growth of larger, purer crystals.[9]

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Public
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
  • Recrystalliz
  • Process for the reduction of halo nitro aromatic compounds - Google P
  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
  • Problems with Recrystallis
  • Recrystalliz
  • Tips & Tricks: Recrystalliz
  • 4-Nitroiodobenzene - Solubility of Things. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
  • Recrystallization - YouTube (Professor Dave Explains). [Link]
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Methyl 2-iodo-4-nitrobenzo
  • Solved 1-4: Recrystallizing a Compound and Determining its | Chegg.com. [Link]
  • Method of purifying nitrated aromatic compounds from a nitration process - Google P
  • Organic Chemistry Lab: Recrystalliz
  • This compound | CAS 52488-29-6 - M

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Technical Support Center: Synthesis and Purification of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-iodo-4-methyl-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound, presented in a problem-solution format.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound from 2-amino-5-methyl-1-nitrobenzene (4-methyl-2-nitroaniline) via a Sandmeyer-type reaction, but my yields are consistently low or non-existent. What are the likely causes and how can I resolve this?

Answer: Low or no yield in the iodination of 4-methyl-2-nitroaniline is a frequent issue that can often be traced back to the diazotization step or the subsequent iodide displacement. The stability of the diazonium salt is critical.[1][2] Here is a systematic approach to troubleshooting this problem:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Diazotization Verify Reagent Quality: Use fresh, properly stored sodium nitrite (NaNO₂). Prepare the aqueous NaNO₂ solution just before use.[1] Strict Temperature Control: The diazotization reaction is exothermic, and the diazonium salt is unstable at elevated temperatures. It is crucial to maintain the reaction temperature between 0-5 °C using an ice-salt bath.[1][2] Ensure Sufficient Acidity: A strong acidic medium is necessary for the formation of nitrous acid and stabilization of the diazonium salt. Ensure adequate concentration of the acid (e.g., sulfuric acid or hydrochloric acid).
Decomposition of Diazonium Salt Maintain Low Temperature: Do not allow the diazonium salt solution to warm up before or during the addition to the iodide solution.[2] Controlled Addition: Add the cold diazonium salt solution slowly and dropwise to the potassium iodide solution.[2] This helps to manage the exotherm of the reaction and the evolution of nitrogen gas.
Side Reactions Phenol Formation: If the diazonium salt reacts with water, it can form the corresponding phenol (4-methyl-2-nitrophenol) as a significant byproduct. Keeping the temperature low and ensuring a rapid reaction with the iodide ion minimizes this.[2] Azo Coupling: The diazonium salt can react with the starting aniline or other electron-rich aromatic compounds present to form colored azo compounds.[2][3] This is more prevalent if the reaction medium is not sufficiently acidic.
Iodide Source and Reaction Conditions Use Excess Iodide: Employ a stoichiometric excess of potassium iodide (KI) to ensure complete reaction with the diazonium salt. Monitor Nitrogen Evolution: The reaction is typically complete when the evolution of nitrogen gas ceases.[2] Allow the reaction to stir at a low temperature until this is observed, then let it slowly warm to room temperature.[2]

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yields in the synthesis of this compound.

Issue 2: Difficulty in Removing Colored Impurities

Question: My crude this compound product is a dark, oily solid. How can I effectively remove the colored impurities?

Answer: The presence of dark colors, often brown or reddish, typically indicates the formation of azo compounds or other polymeric materials due to side reactions of the diazonium salt.[2] Here are purification strategies to address this:

1. Work-up Procedure:

  • Sodium Bisulfite/Thiosulfate Wash: Before extraction, wash the reaction mixture with a solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will reduce any excess iodine (I₂) back to iodide (I⁻), removing the characteristic purple or brown color of dissolved iodine.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter through a pad of Celite® to remove the carbon and adsorbed impurities. Be aware that this may also reduce your overall yield.

2. Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[4][5]

    • Solvent Selection: An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[4][6] For this compound, common solvents for recrystallization include ethanol, methanol, hexane, or mixtures like ethanol/water.[6][7] Experiment with small amounts to find the optimal solvent or solvent pair.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent.[8] If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6][9] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a powerful alternative.[10]

    • Stationary Phase: Silica gel is the most common stationary phase.[10]

    • Mobile Phase (Eluent): Since this compound is a relatively non-polar compound, start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[6] Use Thin Layer Chromatography (TLC) to determine the optimal eluent system, aiming for an Rf value of 0.2-0.3 for your desired product to ensure good separation.[6]

Purification Workflow:

Caption: General workflow for the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a yellow or light-brown crystalline solid.[2] The presence of a dark color or an oily consistency indicates impurities.

Q2: What are the key safety precautions for the Sandmeyer reaction?

A2: Diazonium salts can be explosive in their solid, dry state. Therefore, they are almost always prepared in situ in a cold aqueous solution and used immediately. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reaction can be exothermic and produce nitrogen gas, so ensure the reaction vessel is not sealed.

Q3: Can I use other iodinating agents besides potassium iodide?

A3: While potassium iodide is the most common and cost-effective reagent for this type of Sandmeyer reaction, other iodine sources can be used in different iodination reactions.[11][12] However, for the conversion of an aryl diazonium salt to an aryl iodide, the reaction with iodide ions (from KI or NaI) is highly efficient and generally does not require a copper catalyst, unlike the Sandmeyer reactions for chlorination or bromination.[11][12][13]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (263.03 g/mol ).[14][15]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.[6]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.[16]

Q5: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of crystals. To resolve this:

  • Add more solvent: This will lower the saturation point of the solution.

  • Reheat the solution: Reheat until the oil completely redissolves, then allow it to cool more slowly.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This can provide a surface for nucleation and induce crystallization.[4]

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate the crystallization process.[4]

  • Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a solvent pair.[7]

References

  • BenchChem. (n.d.). Common impurities in Ethyl 2-iodooxazole-4-carboxylate and their removal.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 52488-29-6.
  • BenchChem. (n.d.). Troubleshooting low yields in ICl iodination reactions.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene.
  • BLD Pharm. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene.
  • BenchChem. (n.d.). Managing reaction conditions for selective iodination.
  • Sigma-Aldrich. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene.
  • Santa Cruz Biotechnology. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-1-iodo-4-nitrobenzene on Newcrom R1 HPLC column.
  • ChemHelp ASAP. (2021, February 9). Column chromatography & purification of organic compounds [Video]. YouTube.
  • PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene.
  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Organic Syntheses. (n.d.). Indium-catalyzed cycloisomerization: Preparation of 4-methylpyrrolo[1,2-a]quinoline.
  • Khan, I., & Saeed, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(11), 2339-2368.
  • Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
  • Chegg.com. (2020, September 5). Solved 1-4: Recrystallizing a Compound and Determining its.
  • Supporting Information. (n.d.). Rapid Construction of the 6/6/5 tricyclic framework via a tandem radical cyclization reaction and its application to synthesis of 5-epi-7-deoxy-Isoabietenin A.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Zhang, Y., et al. (2020).
  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Reddit. (2021, February 11). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide.
  • Supporting Information. (n.d.). Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls.
  • ResearchGate. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene.
  • ChemScene. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene.
  • Organic Syntheses. (n.d.). Synthesis of biaryls via palladium-catalyzed cross-coupling: 2-methyl-4'-nitrobiphenyl.
  • Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan.

Sources

Technical Support Center: Nitration of 4-Iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the nitration of 4-iodotoluene.

Q1: What are the primary, expected products of the nitration of 4-iodotoluene?

The primary and desired product of the nitration of 4-iodotoluene is typically 4-iodo-1-methyl-2-nitrobenzene. The directing effects of the methyl group (ortho-, para-directing) and the iodine atom (ortho-, para-directing) favor the introduction of the nitro group at the position ortho to the methyl group and meta to the iodine.

Q2: What are the most common side reactions observed during the nitration of 4-iodotoluene?

The most prevalent side reactions include:

  • Ipso-nitration: Replacement of the iodine atom by the nitro group to form 4-nitrotoluene and elemental iodine.[1]

  • Oxidation of Iodine: Formation of aryliodine(III) derivatives, particularly when using acetic anhydride as a solvent.[2]

  • Over-nitration: Introduction of more than one nitro group onto the aromatic ring, leading to dinitro- or trinitro-iodotoluene derivatives.

  • Formation of Isomeric Byproducts: Nitration at other positions on the aromatic ring, leading to isomers such as 4-iodo-1-methyl-3-nitrobenzene.

  • Formation of Phenolic Impurities: Under certain conditions, rearrangement of intermediates can lead to the formation of nitrocresols.

Q3: Why does ipso-nitration occur, and how can it be minimized?

Ipso-nitration is an electrophilic aromatic substitution where the incoming electrophile (the nitronium ion, NO₂⁺) attacks the carbon atom already bearing a substituent (in this case, the iodine atom).[3][4][5] This is a known pathway for aryl halides. In the case of 4-iodotoluene, this reaction can be a significant competing pathway, leading to the formation of 4-nitrotoluene and the liberation of iodine.[1]

To minimize ipso-nitration, consider the following:

  • Milder Nitrating Agents: Employing less aggressive nitrating agents can reduce the propensity for ipso attack.

  • Temperature Control: Maintaining a low reaction temperature is crucial, as higher temperatures can favor this side reaction.

  • Choice of Solvent: The solvent system can influence the reactivity of the nitrating species and the stability of the intermediates.

Q4: What is the visual evidence of ipso-nitration?

A key visual indicator of ipso-nitration is the formation of a purple or violet color in the reaction mixture, which is due to the liberation of elemental iodine (I₂).

Q5: Can the iodine atom be oxidized during the reaction?

Yes, particularly when the nitration is carried out in acetic anhydride. The iodine atom of aryl iodides can undergo reversible oxidation to form aryliodine(III) compounds.[2] These species can be intermediates that precede the formation of the desired nitro derivatives.

Troubleshooting Guide

This section provides solutions to common problems encountered during the nitration of 4-iodotoluene.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of the desired 4-iodo-1-methyl-2-nitrobenzene. • Dominance of ipso-nitration. • Incomplete reaction. • Product loss during workup.Control Temperature: Maintain the reaction temperature at or below 0°C. • Milder Reagents: Consider using alternative nitrating agents such as N₂O₅ in an inert solvent.[6] • Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. • Optimize Workup: Ensure proper pH adjustment and extraction procedures to minimize product loss.
The reaction mixture turns dark purple or brown. • Significant ipso-nitration leading to the formation of elemental iodine.• This is a strong indicator of iodine displacement. While difficult to reverse, for future experiments, focus on minimizing ipso-nitration by lowering the temperature and using a less reactive nitrating system.
Formation of multiple products observed by TLC or GC/MS. • Lack of regioselectivity. • Over-nitration.Improve Regioselectivity: The use of zeolite catalysts has been shown to improve regioselectivity in some nitration reactions.[7][8] • Control Stoichiometry: Use a stoichiometric amount of the nitrating agent to avoid over-nitration. • Reaction Time: Shorten the reaction time to reduce the formation of multiple nitrated products.
Isolation of a significant amount of 4-nitrotoluene. • Ipso-nitration is the primary reaction pathway under the current conditions.• Re-evaluate the reaction conditions. A lower temperature and a less acidic medium may favor nitration on the ring over displacement of the iodine.
Presence of phenolic byproducts (e.g., nitrocresols). • Rearrangement of unstable intermediates, possibly nitronium acetate adducts, although these are formed in very low amounts for 4-iodotoluene.[1] • Harsh reaction conditions (high temperature, strong acid).Maintain Low Temperature: Strict temperature control is essential. • Quenching: Quench the reaction carefully at low temperature to prevent acid-catalyzed rearrangements during workup.

Experimental Protocols

General Protocol for the Nitration of 4-Iodotoluene with Minimized Side Reactions

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and desired outcomes.

  • Preparation of the Nitrating Mixture:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature at 0°C. Stir the resulting nitrating mixture at this temperature for 10-15 minutes.

  • Reaction:

    • Dissolve 4-iodotoluene in a suitable solvent (e.g., dichloromethane or acetic anhydride) in a separate reaction flask and cool to 0°C.

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-iodotoluene. The rate of addition should be controlled to maintain the reaction temperature at or below 0°C.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

    • Separate the organic layer. If a single phase is present, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization to isolate the desired 4-iodo-1-methyl-2-nitrobenzene.

Mechanistic Insights

Understanding the mechanisms of the primary and side reactions is crucial for effective troubleshooting.

Mechanism of Ipso-Nitration

The ipso-attack of the nitronium ion at the iodine-bearing carbon leads to a Wheland intermediate. The subsequent loss of an iodonium ion (I⁺), which is then reduced to elemental iodine, drives the formation of the ipso-substitution product.

Caption: Mechanism of Ipso-Nitration of 4-Iodotoluene.

Troubleshooting Workflow for Unexpected Byproducts

This workflow can guide your investigation when unexpected byproducts are detected.

Troubleshooting_Workflow start Unexpected Byproduct Detected identify Identify Byproduct (GC/MS, NMR) start->identify is_4_nitrotoluene Is it 4-Nitrotoluene? identify->is_4_nitrotoluene is_dinitrated Is it a Dinitro-iodotoluene? is_4_nitrotoluene->is_dinitrated No reduce_ipso Action: Reduce Ipso-Nitration - Lower Temperature - Milder Nitrating Agent is_4_nitrotoluene->reduce_ipso Yes is_isomer Is it an Isomer? is_dinitrated->is_isomer No reduce_overnitration Action: Reduce Over-nitration - Decrease Reaction Time - Use Stoichiometric Nitrating Agent is_dinitrated->reduce_overnitration Yes improve_regioselectivity Action: Improve Regioselectivity - Consider Zeolite Catalysts - Evaluate Solvent Effects is_isomer->improve_regioselectivity Yes other_byproduct Investigate Other Pathways (e.g., Oxidation, Rearrangement) is_isomer->other_byproduct No

Caption: Troubleshooting workflow for byproduct analysis.

References

  • Formation of aryliodine(III) derivatives in the nitration of aryl iodides in acetic anhydride.Journal of the Chemical Society, Perkin Transactions 2.
  • Ipso nitration in organic synthesis.RSC Publishing.
  • Ipso nitration in organic synthesis.
  • Dynamics and the Regiochemistry of Nitration of Toluene.
  • Notes on Ipso Nitr
  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Possible mechanism underlying the ipso-nitration of substituted nitroolefins.
  • LECTURE 3 (e) Ipso-Substitution.University of the West Indies.
  • Discovery of a regioselectivity switch in nitrating P450s guided by MD simul
  • Ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts.Canadian Journal of Chemistry.
  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium.RSC Publishing.
  • Regioselective nitration of aromatic substrates in zeolite cages.Indian Academy of Sciences.
  • Study of Nitration and Oxidation in Oxynitrogen Systems.
  • Nitration of Toluene (Electrophilic Aromatic Substitution).University of Toronto.
  • Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts.

Sources

Technical Support Center: Synthesis of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodo-4-methyl-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the common challenges encountered in this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound?

A1: The most common and effective method for synthesizing this compound is through a Sandmeyer-type reaction.[1][2] This process involves two main stages:

  • Diazotization: The starting material, 4-methyl-2-nitroaniline, is treated with a cold solution of sodium nitrite in the presence of a strong acid, such as sulfuric acid, to form an intermediate diazonium salt.

  • Iodination: The diazonium salt is then reacted with a solution of an iodide salt, typically potassium iodide (KI) or sodium iodide (NaI), to replace the diazonium group with an iodine atom.[3][4]

The overall reaction is a robust method for introducing an iodine atom onto an aromatic ring with a specific substitution pattern that may not be easily achievable through direct electrophilic iodination.[5]

Q2: Why is maintaining a low temperature so critical during the diazotization step?

A2: Maintaining a low temperature, typically between 0 and 10°C, is crucial for the stability of the aryl diazonium salt intermediate.[6] If the temperature rises, the diazonium salt can decompose, leading to several undesirable side reactions:

  • Reaction with water: The diazonium salt can react with water to form a phenol (2-methyl-5-nitrophenol), which is a common impurity.[6]

  • Self-coupling: Diazonium salts can couple with themselves to form colored azo compounds, resulting in a discolored and impure product.[6]

  • Formation of reactive cations: Decomposition can also lead to the formation of highly reactive aryl cations that can react with any available nucleophile, further reducing the yield of the desired product.[6]

Q3: What are the most common impurities encountered in this synthesis, and how can they be minimized?

A3: The most common impurities include the corresponding phenol (from reaction with water), azo-coupling byproducts, and unreacted starting material. To minimize these:

  • Strict temperature control: As discussed, keeping the reaction cold is the most critical factor.

  • Slow addition of reagents: The solution of the diazonium salt should be added slowly to the iodide solution to control the rate of reaction and gas evolution (N₂).[6]

  • Appropriate stoichiometry: Ensuring the correct molar ratios of reactants is essential to drive the reaction to completion and minimize unreacted starting materials.

  • Proper work-up: Washing the crude product with a solution of sodium thiosulfate can help remove any residual iodine. Washing with a suitable solvent, such as cold ethanol, can help remove some organic impurities.[7]

Q4: What are the key safety precautions to take during this synthesis?

A4: Aryl diazonium salts are potentially explosive when isolated in a dry state. Therefore, they should always be kept in solution and used immediately after preparation. Additionally, the reagents used are hazardous:

  • Sulfuric acid: is highly corrosive.

  • Sodium nitrite: is an oxidizer and is toxic.

  • This compound: is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: My final product is a dark, oily sludge instead of a solid. What went wrong?

  • Probable Cause: This is a common issue and is often indicative of the formation of significant impurities, particularly from the decomposition of the diazonium salt due to elevated temperatures.[6] The "molten brown mush" described by some researchers is a classic sign of side reactions.[6]

  • Solutions:

    • Verify Temperature Control: Ensure your reaction vessel is adequately cooled in an ice-salt bath and that the internal temperature of the reaction mixture does not exceed 10°C during the diazotization and addition of the diazonium salt.

    • Slow Down the Addition: Add the diazonium salt solution to the iodide solution dropwise with vigorous stirring. This helps to dissipate heat and control the evolution of nitrogen gas.

    • Purification: Try washing the crude product with cold 95% ethanol during filtration. This can help to remove some of the oily impurities, allowing the desired product to crystallize.[7]

Problem 2: The yield of my reaction is very low. How can I improve it?

  • Probable Cause: Low yields can result from incomplete diazotization, decomposition of the diazonium salt, or loss of product during work-up.

  • Solutions:

    • Optimize Diazotization: Ensure the 4-methyl-2-nitroaniline is fully dissolved in the acidic solution before adding sodium nitrite. Incomplete dissolution will lead to an incomplete reaction.

    • Check Reagent Quality: Use fresh, high-purity sodium nitrite and iodide salts.

    • Allow for Sufficient Reaction Time: After adding the diazonium salt to the iodide solution, allow the reaction to stir at a low temperature until the evolution of nitrogen gas has ceased. Then, let the reaction warm slowly to room temperature to ensure it goes to completion.[6]

    • Consider Alternative Procedures: For more robust and potentially higher-yielding syntheses, you might explore modern variations of the Sandmeyer reaction that use cation-exchange resins or ionic liquids. These can enhance the stability of the diazonium intermediate.[9][10]

Problem 3: I observed excessive foaming and vigorous gas evolution upon adding the diazonium salt to the iodide solution. Is this normal?

  • Probable Cause: The evolution of nitrogen gas is an expected part of the reaction mechanism. However, if it is too vigorous, it suggests the reaction is proceeding too quickly, which can lead to localized heating and decomposition of the diazonium salt.

  • Solutions:

    • Control the Rate of Addition: Add the diazonium salt solution much more slowly to the iodide solution.

    • Ensure Efficient Stirring: Vigorous stirring helps to distribute the diazonium salt and dissipate heat more effectively.

    • Use a Larger Reaction Vessel: A larger flask provides more headspace to accommodate foaming and prevent the reaction mixture from overflowing.

Detailed Experimental Protocol

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • 4-methyl-2-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a flask, carefully add 10 mL of concentrated sulfuric acid to 50 mL of deionized water. Cool this solution to 0-5°C in an ice-salt bath.

    • To this cold acid solution, slowly add 0.05 moles of 4-methyl-2-nitroaniline with constant stirring, ensuring the temperature remains below 10°C.

    • In a separate beaker, dissolve 0.055 moles of sodium nitrite in 20 mL of deionized water and cool the solution to 0-5°C.

    • Add the cold sodium nitrite solution dropwise to the aniline sulfate solution. Maintain the temperature below 10°C throughout the addition. The resulting solution contains the diazonium salt.

  • Iodination Reaction:

    • In a larger beaker, dissolve 0.075 moles of potassium iodide in 50 mL of deionized water.

    • Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the potassium iodide solution.

    • Control the addition rate to manage the evolution of nitrogen gas.

    • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product with cold deionized water.

    • To remove any unreacted iodine, wash the product with a 5% sodium thiosulfate solution until the filtrate is colorless.

    • Perform a final wash with cold deionized water.

    • For further purification, the product can be recrystallized from a suitable solvent like ethanol.

Visualization and Data

Experimental Workflow Diagram

SynthesisWorkflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification A 4-methyl-2-nitroaniline D Aryl Diazonium Salt Solution A->D Dissolve B H2SO4, H2O, 0-10°C B->D C NaNO2 (aq), 0-10°C C->D Dropwise Addition F Reaction Mixture D->F Slow Addition E KI (aq) E->F G N2 Gas Evolution F->G H Vacuum Filtration F->H I Wash with H2O & Na2S2O3 H->I J Recrystallization (Ethanol) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Table 1: Key Reaction Parameters and Their Impact on Yield

ParameterRecommended ConditionRationalePotential Impact of Deviation
Diazotization Temperature 0-10°CPrevents decomposition of the unstable diazonium salt.[6]Higher temperatures lead to phenol formation and azo-coupling, significantly reducing yield and purity.
Rate of NaNO₂ Addition DropwiseControls the exothermic diazotization reaction and prevents localized heating.Rapid addition can cause a spike in temperature, leading to diazonium salt decomposition.
Rate of Diazonium Salt Addition to KI Slow/DropwiseControls the rate of N₂ evolution and heat generation.[6]Rapid addition can lead to excessive foaming and localized overheating, reducing yield.
Reaction Time Post-Addition 30 min at 0-10°C, then 1 hr at RTEnsures the reaction proceeds to completion.[6]Insufficient time may result in an incomplete reaction and lower yield.

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • PubChem. 4-Iodo-2-methyl-1-nitrobenzene. [Link]
  • Ansari, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • ZoomOrgo.
  • PrepChem.
  • Khan Academy. Sandmeyer reaction. [Link]
  • ResearchGate.
  • ResearchGate.
  • Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. [Link]

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Technical Support Center: Navigating Reactions with 2-Iodo-4-methyl-1-nitrobenzene & Preventing Deiodination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the use of 2-iodo-4-methyl-1-nitrobenzene in chemical synthesis. Our focus is to address the common and often frustrating issue of deiodination, providing you with the expertise to optimize your reactions and ensure the integrity of your synthetic pathways.

Understanding the Challenge: The Dichotomy of Reactivity and Instability

This compound is a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems through cross-coupling reactions. The presence of the electron-withdrawing nitro group activates the C-I bond, making it highly susceptible to oxidative addition in palladium-catalyzed reactions. However, this enhanced reactivity comes at a price: an increased propensity for deiodination, where the iodine atom is prematurely replaced by a hydrogen atom, leading to the undesired byproduct, 4-methyl-1-nitrobenzene. This guide will equip you with the knowledge to mitigate this side reaction and maximize your desired product yield.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Problem 1: Significant Deiodination Observed in Suzuki Coupling Reactions

Scenario: You are performing a Suzuki coupling reaction with this compound and a boronic acid derivative. Upon analysis (e.g., by GC-MS or NMR), you observe a significant peak corresponding to 4-methyl-1-nitrobenzene alongside your desired biaryl product.

Root Cause Analysis: Deiodination in Suzuki coupling is often a result of a competing reaction pathway where a palladium-hydride species is formed, which then reductively cleaves the C-I bond. This can be exacerbated by the choice of base, solvent, and ligand.

Solutions:

  • Ligand Selection is Crucial: The choice of phosphine ligand can significantly influence the relative rates of reductive elimination (product formation) and deiodination.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos, or RuPhos).[1] These ligands promote the formation of a stable, monoligated palladium(0) species, which favors the desired catalytic cycle over pathways leading to deiodination.[2]

    • Avoid: Less sterically demanding ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent the formation of undesired palladium species that can lead to deiodination.

  • Base and Solvent Optimization: The base and solvent system can be a source of the hydride responsible for deiodination.

    • Recommendation: Use a weaker, non-coordinating base such as K₃PO₄ or Cs₂CO₃.[3] Avoid strong, nucleophilic bases like NaOH or KOH, especially in protic solvents.

    • Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are generally preferred. Protic solvents like alcohols can act as a hydride source, particularly in the presence of a strong base.[4]

  • Temperature Control: Higher temperatures can sometimes favor the deiodination pathway.

    • Recommendation: If you are observing significant deiodination, try running the reaction at a lower temperature for a longer duration.

Experimental Protocol: Optimized Suzuki Coupling to Minimize Deiodination

Caption: Optimized Suzuki Coupling Workflow.

Problem 2: Deiodination as a Major Side Product in Heck Reactions

Scenario: You are attempting a Heck reaction between this compound and an alkene. The primary product you isolate is 4-methyl-1-nitrobenzene.

Root Cause Analysis: Similar to Suzuki coupling, the formation of palladium-hydride species is a key contributor to deiodination in Heck reactions. The base and reaction temperature play a critical role in controlling this side reaction.

Solutions:

  • Base Selection: The choice of base is paramount in Heck reactions.

    • Recommendation: Use a non-nucleophilic, sterically hindered organic base like triethylamine (Et₃N) or a weaker inorganic base such as sodium acetate (NaOAc).[5]

    • Avoid: Strong inorganic bases can promote the formation of palladium black and increase deiodination.

  • Ligand Considerations: While phosphine-free conditions are sometimes employed in Heck reactions, the use of appropriate ligands can suppress deiodination.

    • Recommendation: For challenging substrates, consider using bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst.[1][6]

  • Additive Effects: The addition of certain salts can have a beneficial effect.

    • Recommendation: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions in phosphine-free Heck reactions.

Comparative Data: Effect of Reaction Parameters on Deiodination in Heck Reactions

ParameterCondition ACondition B (Optimized)Expected Outcome
Base K₂CO₃Triethylamine (Et₃N)Reduced deiodination with Et₃N.
Ligand NoneXPhos (2 mol%)Stabilized catalyst, lower deiodination.
Temperature 120 °C100 °CLower temperature may favor the desired product.
Problem 3: Failure of Sonogashira Coupling and Predominant Deiodination

Scenario: Your Sonogashira coupling of this compound with a terminal alkyne fails to yield the desired coupled product, and you primarily recover the deiodinated starting material.

Root Cause Analysis: Sonogashira coupling is sensitive to reaction conditions. Deiodination can occur if the catalytic cycle is inefficient, often due to issues with the copper co-catalyst, base, or solvent. The electron-withdrawing nitro group can make the aryl iodide more susceptible to reduction.

Solutions:

  • Copper Co-catalyst: The role of the copper(I) salt is to facilitate the formation of the copper acetylide.

    • Recommendation: Use a fresh, high-purity source of CuI. Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst.[7]

    • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be advantageous in reducing side reactions. These often employ specific palladium catalysts and ligands.[8]

  • Base and Amine Quality: The amine base is crucial for both the palladium and copper catalytic cycles.

    • Recommendation: Use a freshly distilled or high-purity amine base such as diisopropylamine (DIPA) or triethylamine (Et₃N).[4] Impurities can contribute to catalyst deactivation and deiodination.

  • Ligand Choice: The ligand on the palladium center influences the stability and activity of the catalyst.

    • Recommendation: While PPh₃ is commonly used, consider more electron-rich and bulky phosphine ligands if deiodination is a significant issue.[8]

Problem 4: Deiodination in Buchwald-Hartwig Amination

Scenario: During a Buchwald-Hartwig amination of this compound, you observe the formation of 4-methyl-1-nitrobenzene as a significant byproduct.

Root Cause Analysis: Deiodination in Buchwald-Hartwig amination can occur through a β-hydride elimination pathway from an intermediate palladium-amide complex or through the formation of a palladium-hydride species.[9] The strong electron-withdrawing nitro group can make the aryl iodide particularly prone to this side reaction. In fact, some studies have shown that amination of certain nitro-substituted aryl halides can be challenging.[10]

Solutions:

  • Ligand Selection: The choice of ligand is critically important in Buchwald-Hartwig amination to promote reductive elimination over competing side reactions.

    • Recommendation: Utilize bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos.[1][3] These ligands have been specifically designed to facilitate C-N bond formation.

  • Base Selection: The strength and nature of the base can influence the reaction outcome.

    • Recommendation: Use a non-nucleophilic, strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[11]

  • Reaction Temperature: Careful control of the reaction temperature is necessary.

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to deiodination?

A1: The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, decreases the electron density of the aromatic ring.[12] This makes the carbon atom attached to the iodine more electrophilic and the C-I bond more polarized, facilitating oxidative addition to the palladium catalyst. However, this electronic effect also makes the aryl iodide more susceptible to nucleophilic attack and reduction, including the reductive cleavage of the C-I bond by palladium-hydride species, leading to deiodination.

Q2: How can I purify my desired product from the deiodinated byproduct?

A2: The deiodinated byproduct, 4-methyl-1-nitrobenzene, is generally less polar than the starting material and many of the coupled products. Therefore, purification can typically be achieved using standard column chromatography on silica gel. A solvent system with a gradual increase in polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) should allow for good separation.

Q3: Can the reaction solvent contribute to deiodination?

A3: Yes, absolutely. Protic solvents, such as alcohols, can act as a source of hydride, especially in the presence of a strong base.[4] It is generally recommended to use anhydrous, aprotic solvents like toluene, dioxane, THF, or DMF for these cross-coupling reactions to minimize the risk of deiodination.

Q4: What is the role of the methyl group in this compound reactivity?

A4: The methyl group is an electron-donating group. While its effect is less pronounced than the strongly electron-withdrawing nitro group, it does slightly increase the electron density on the aromatic ring compared to a non-substituted nitro-iodobenzene. This can have a subtle influence on the reactivity, but the overall reactivity profile is dominated by the nitro and iodo substituents.

Q5: Are there any special storage and handling precautions for this compound?

A5: this compound is a stable solid under normal laboratory conditions. However, it is good practice to store it in a cool, dry, dark place to prevent any potential light-induced degradation.[13][14] As with all chemicals, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Mechanistic Insight: The Deiodination Pathway

G cluster_0 Desired Catalytic Cycle cluster_1 Deiodination Side Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)(I)L2 OxAdd->ArPdI Transmetal Transmetalation (e.g., with R-B(OH)2) ArPdI->Transmetal PdH Formation of Pd-H Species ArPdI->PdH From Base/Solvent ArPdR Ar-Pd(II)(R)L2 Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product RedCleavage Reductive Cleavage PdH->RedCleavage Ar-I Byproduct Ar-H (Deiodinated Byproduct) RedCleavage->Byproduct

Caption: Competing Pathways: Desired Coupling vs. Deiodination.

References

  • Vertex AI Search. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Wikipedia. (2023). Heck reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004.
  • BenchChem. (2025). Technical Support Center: Ligand Effects on 2,5-Diiodophenol Cross-Coupling Efficiency.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • NIH. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • YouTube. (2019). Sonogashira coupling.
  • PubMed. (n.d.). Biochemical mechanisms of thyroid hormone deiodination.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004.
  • YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • NIH. (n.d.). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
  • PubMed. (2017). The distribution and mechanism of iodotyrosine deiodinase defied expectations.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond.
  • ResearchGate. (2025). New insights into the structure and mechanism of iodothyronine deiodinases.
  • ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of....
  • PubMed. (n.d.). New insights into the structure and mechanism of iodothyronine deiodinases.
  • NCERT. (n.d.). Amines.
  • PubMed. (n.d.). Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite.
  • YouTube. (2023). Heck Reaction example 3.
  • Arkat USA. (n.d.). Bond energy/bond order relationships for N-O linkages and a quantitative measure of ionicity.
  • PMC. (2020). A Walk through Recent Nitro Chemistry Advances.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls..
  • ResearchGate. (n.d.). (PDF) 2,4-Dichloro-1-iodo-6-nitrobenzene.

Sources

troubleshooting low conversion in Sonogashira coupling of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Sonogashira Coupling

Topic: Troubleshooting Low Conversion in Sonogashira Coupling of 2-Iodo-4-methyl-1-nitrobenzene

Introduction: Navigating the Challenges of a Specialized Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming C(sp²)–C(sp) bonds.[1][2] This powerful reaction, which couples terminal alkynes with aryl or vinyl halides, is typically catalyzed by a combination of palladium and copper salts.[1] However, when applying this methodology to specific substrates like this compound, researchers can encounter frustratingly low conversion rates.

This technical guide addresses the unique challenges posed by this substrate. While the strong electron-withdrawing nitro group is known to accelerate the rate-determining oxidative addition step of the palladium catalytic cycle, other factors such as steric hindrance from the ortho-iodo group and potential side reactions can impede overall reaction efficiency.[3][4] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your reaction for success.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction has stalled with very low conversion of the this compound. Where should I begin my investigation?

When facing low conversion, a systematic approach is crucial. Before making drastic changes to the catalytic system, start by verifying the foundational parameters of the experiment. Often, the root cause is not a fundamental flaw in the chosen conditions but a subtle issue in the setup or reagents.

Follow this logical workflow:

  • Assess the Reaction Environment: Confirm that the reaction was conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to the decomposition of the palladium catalyst.[5]

  • Verify Reagent Purity and Integrity:

    • Solvents & Bases: Ensure solvents and liquid amine bases are anhydrous and properly degassed. Water can interfere with the catalytic cycle.

    • Catalysts: Use fresh sources of palladium and copper catalysts. Palladium(0) catalysts, particularly those with phosphine ligands, can oxidize over time. A common sign of a degraded catalyst is a color change or poor solubility.

    • Starting Materials: Confirm the purity of your this compound and the terminal alkyne.

  • Check Catalyst Activity: If you suspect the catalyst is the issue, run a simple, reliable control reaction with a more straightforward substrate (e.g., iodobenzene and phenylacetylene) to confirm that your catalytic system is active.

A visual representation of this initial troubleshooting process is provided below.

G Start Low Conversion Observed Inert_Check Is the system rigorously inert/degassed? Start->Inert_Check Reagent_Check Are all reagents (solvents, catalysts, substrates) pure and fresh? Inert_Check->Reagent_Check Yes Fix_Inert Action: Improve degassing (e.g., Freeze-Pump-Thaw) and inert atmosphere. Inert_Check->Fix_Inert No Control_Reaction Run control reaction with simple substrates (e.g., iodobenzene). Reagent_Check->Control_Reaction Yes Fix_Reagents Action: Use fresh, purified reagents. Ensure anhydrous conditions. Reagent_Check->Fix_Reagents No Proceed Proceed to Condition Optimization Control_Reaction->Proceed Success Fix_Catalyst Action: Replace catalyst. Consider a more stable precatalyst. Control_Reaction->Fix_Catalyst Failure Fix_Inert->Start Re-run Fix_Reagents->Start Re-run Fix_Catalyst->Start Re-run

Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Q2: My reaction mixture turned black, and a precipitate formed. What does this mean?

The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black. This inactive, elemental form of palladium will not participate in the catalytic cycle, effectively halting your reaction.

Common Causes and Solutions:

  • Ligand Instability: Triphenylphosphine (PPh₃), a common ligand, can dissociate from the palladium center at elevated temperatures, leading to catalyst aggregation and decomposition.

  • High Temperatures: While some hindered substrates require heat, excessive temperatures can accelerate catalyst death.[6]

  • Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[7]

  • Impurities: Acidic impurities can protonate phosphine ligands, while oxidative impurities can damage the Pd(0) state.

Troubleshooting Steps:

  • Switch to a More Robust Ligand: For challenging substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands create more stable and active catalysts that resist decomposition.[8][9]

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined, air-stable Pd(II) precatalyst that reliably generates the active species under the reaction conditions.

  • Optimize Temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 50°C). A more active catalyst system may not require high heat.

  • Solvent Screening: If catalyst decomposition persists, experiment with alternative anhydrous, aprotic solvents like DMF, dioxane, or toluene.[10]

Q3: My main side product is the homocoupled dimer of my alkyne. How do I prevent this Glaser coupling?

Alkyne homocoupling, or Glaser coupling, is an oxidative process catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[5][11] This side reaction consumes your alkyne, reducing the yield of the desired cross-coupled product.

Effective Prevention Strategies:

  • Rigorous Degassing: This is the first and most critical step. The complete removal of oxygen from the reaction vessel and solvents is essential. Using a Freeze-Pump-Thaw cycle is highly recommended over simply bubbling with inert gas.

  • Reduce Copper Loading: While copper(I) increases the reaction rate in the traditional Sonogashira mechanism, high concentrations can favor homocoupling.[2][12] Try reducing the CuI loading to 1-2 mol%.

  • Adopt a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[1][8] Copper-free Sonogashira couplings have been extensively developed and are often preferred for synthesizing complex molecules where side reactions and metal contamination are concerns.[11] In these protocols, a strong organic or inorganic base is used to facilitate the deprotonation of the alkyne directly at the palladium center.[13]

Q4: What is the optimal catalyst and ligand combination for a sterically hindered and electron-deficient substrate like this compound?

For sterically demanding aryl halides, the choice of ligand is paramount. The goal is to use a ligand that promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with the hindered C-I bond.[3][8]

Key Principles for Selection:

  • Steric Bulk: Bulky ligands facilitate the final reductive elimination step and help maintain the active monoligated state of the catalyst.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[3][13]

Catalyst/Ligand TypeExamplesRationale & Key Features
Bulky Phosphine Ligands XPhos, SPhos, RuPhos, Tri-tert-butylphosphine (P(t-Bu)₃)Industry standard for tough couplings. Their bulk and electron-rich nature create highly active and stable catalysts.[9] P(t-Bu)₃ is extremely effective but air-sensitive.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at higher temperatures.[13]
Palladium Precatalysts Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Common sources for generating the active Pd(0) catalyst in situ. Often used in combination with the ligands listed above.

Recommendation: A good starting point would be a combination of Pd₂(dba)₃ with XPhos or P(t-Bu)₃ .

Q5: How should I select the optimal base and solvent for this reaction?

The base and solvent play a synergistic role. The base must be strong enough to deprotonate the terminal alkyne to form the reactive acetylide species, while the solvent must effectively dissolve all reaction components.[1][10]

ParameterCommon ChoicesConsiderations for this compound
Base Amine Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA) Inorganic Bases: Cs₂CO₃, K₃PO₄, K₂CO₃Amine bases can act as both the base and solvent.[1] However, for difficult, copper-free couplings, a stronger inorganic base like Cesium Carbonate (Cs₂CO₃) is often more effective as it can promote catalyst activity without strong coordination effects.[9]
Solvent Toluene, Dioxane, DMF, Acetonitrile (MeCN), THFThe solvent must dissolve the aryl iodide, alkyne, base, and catalytic species.[10] Apolar aprotic solvents like Toluene or Dioxane are excellent starting points. DMF is more polar and can sometimes help with solubility but may require higher temperatures to remove post-reaction.

Recommendation: For a copper-free protocol, try Cs₂CO₃ as the base in Toluene or Dioxane .

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)(C≡CR)L₂ PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product_Out Ar-C≡CR PdII_Alkyne->Product_Out CuX Cu-X Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_Aryl (from Cu Cycle) HX_Out Base-H⁺X⁻ Cu_Alkyne->HX_Out Alkyne_In H-C≡CR Alkyne_In->CuX Coordination Base_In Base

Sources

Technical Support Center: Workup Procedures for Reactions Involving 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for workup procedures involving 2-Iodo-4-methyl-1-nitrobenzene. The information herein is designed to be a practical resource, blending established scientific principles with field-proven insights to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, reaction quenching, and initial purification steps for reactions involving this compound.

Q1: What are the essential safety precautions I should take when working with this compound and its reaction mixtures?

A1: this compound is a hazardous chemical, and strict adherence to safety protocols is paramount.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][3] In case of potential splashing, a face shield is also recommended.[3]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the laboratory.[1][2] Wash your hands thoroughly after handling the compound.[1]

  • Spills: In case of a spill, evacuate the area and clean it up using appropriate procedures for hazardous materials.[4] Avoid generating dust.[4]

  • Disposal: Dispose of waste in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations.[2]

Q2: My reaction is complete. What is the general first step for quenching a reaction involving this compound?

A2: The initial quenching procedure depends on the specific reagents used in your reaction. However, a general and often safe starting point is to cool the reaction mixture to room temperature or 0 °C in an ice bath. The choice of quenching agent is critical and should be aimed at neutralizing any reactive species.

For instance, in a Suzuki coupling, you might quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the base and any remaining boronic acid. In a Buchwald-Hartwig amination, a simple aqueous workup might be sufficient. Always consider the reactivity of your product and other components in the mixture when selecting a quenching agent.

Q3: I've quenched my reaction. What is a standard liquid-liquid extraction protocol for isolating my product?

A3: A standard liquid-liquid extraction is a cornerstone of the workup process. The goal is to partition your desired product into an organic solvent while removing water-soluble impurities.

Experimental Protocol: Standard Liquid-Liquid Extraction

  • Solvent Selection: Choose an appropriate organic solvent in which your product is highly soluble and which is immiscible with water. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Dilution: Dilute the quenched reaction mixture with your chosen organic solvent.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Add deionized water to the separatory funnel. The volume of water should be roughly equal to the volume of the organic layer.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of emulsions.

  • Separation: Allow the layers to separate fully. The organic layer is typically the top layer, but this depends on the density of the solvent (DCM is denser than water).

  • Collection: Drain the aqueous layer and collect the organic layer.

  • Repeat: Repeat the aqueous wash (steps 4-7) one or two more times to ensure the removal of water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and can aid in breaking emulsions.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter the mixture to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude product.

G cluster_quenching Quenching cluster_extraction Liquid-Liquid Extraction quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) dilute Dilute with Organic Solvent quench->dilute transfer Transfer to Separatory Funnel dilute->transfer wash_h2o Wash with H₂O (1-2x) transfer->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate crude_product crude_product concentrate->crude_product Crude Product

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the workup of your this compound reaction.

Q4: I am performing a Suzuki coupling with this compound and I'm getting a low yield of my desired biaryl product. What could be the issue?

A4: Low yields in Suzuki couplings can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Catalyst Activity: Ensure your palladium catalyst is active. Using a pre-catalyst can sometimes give more reliable results than generating the active species in situ.

    • Base: The choice and quality of the base are crucial. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. Ensure the base is finely powdered and anhydrous.[6] In some cases, using a different base like cesium carbonate (Cs₂CO₃) can improve results.

    • Solvent: The solvent system must be anhydrous and degassed to prevent catalyst deactivation. Common solvents include toluene, dioxane, or DMF, often with a small amount of water.[7]

    • Temperature: Aryl iodides, particularly electron-deficient ones, may require elevated temperatures to react efficiently in some solvent systems.[8]

  • Workup Issues:

    • Product Solubility: Your product might have limited solubility in the extraction solvent. Try a different solvent or a solvent mixture.

    • Emulsion Formation: Persistent emulsions during extraction can lead to product loss. See the troubleshooting guide below for breaking emulsions.

  • Side Reactions:

    • Dehalogenation: The starting material may be undergoing dehalogenation, where the iodine is replaced by a hydrogen atom. This can be a significant side reaction.[9]

    • Homocoupling: Your boronic acid may be undergoing homocoupling.

Q5: I am attempting a Buchwald-Hartwig amination and my this compound is consumed, but I don't see my desired product. Where is it going?

A5: This is a common and frustrating issue in Buchwald-Hartwig aminations. Here are the likely culprits:

  • Dehalogenation: As with Suzuki couplings, dehalogenation of the aryl iodide is a frequent side reaction.[9] This results in the formation of 4-methyl-1-nitrobenzene.

  • Catalyst Inhibition: The iodide anion generated during the reaction can sometimes inhibit the palladium catalyst, leading to incomplete conversion or catalyst death.[10]

  • Ligand Decomposition: The phosphine ligand used can be sensitive to air and moisture. Ensure you are using rigorously degassed solvents and an inert atmosphere.

  • Side Reactions of the Amine: The amine coupling partner could be undergoing side reactions. If it has other nucleophilic sites, you might be getting undesired products.[11]

Troubleshooting Steps:

  • Analyze the Crude Mixture: Before extensive purification, analyze your crude reaction mixture by LC-MS or GC-MS to identify the major components. This will tell you if dehalogenation is the primary issue.

  • Screen Ligands and Bases: The choice of ligand and base is critical for a successful Buchwald-Hartwig reaction.[10][11][12] Consider screening a variety of bulky, electron-rich phosphine ligands and different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).

  • Change the Solvent: Solvents like toluene, dioxane, or THF are commonly used.[11][13] Ensure they are anhydrous and degassed.

Q6: I've formed a persistent emulsion during my aqueous workup. How can I break it?

A6: Emulsions are common when dealing with complex reaction mixtures containing salts and polar organic solvents like DMF or DMSO. Here are several effective techniques to break them:[5]

  • Add Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which often destabilizes the emulsion.[5]

  • Filter through Celite®: Passing the entire emulsified mixture through a pad of Celite® can physically disrupt the microscopic droplets causing the emulsion.[5]

  • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.[5]

  • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period will lead to layer separation.[5]

  • Change the Organic Solvent: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.

G cluster_solutions Troubleshooting Emulsions emulsion Persistent Emulsion During Extraction brine Add Saturated NaCl (Brine) emulsion->brine celite Filter through Celite® Pad emulsion->celite centrifuge Centrifuge the Mixture emulsion->centrifuge wait Allow to Stand Undisturbed emulsion->wait

Section 3: Purification Guidance

This section provides advice on the final purification of your product derived from this compound.

Q7: What is the best way to purify my crude product after the initial workup?

A7: The two most common and effective purification techniques for compounds like those derived from this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[14] It is particularly useful for purifying oils or for separating products from closely related impurities.[14][15]

    Experimental Protocol: Flash Column Chromatography

    • TLC Analysis: Develop an optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired product to ensure good separation.[15] For many nitroaromatic compounds, a mixture of hexanes and ethyl acetate is a good starting point.

    • Column Packing: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes) and pack it into a column.[15]

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.[15]

    • Elution: Run the eluent through the column, collecting fractions. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity of the eluent).

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[15]

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[15]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity.[15]

    Experimental Protocol: Recrystallization

    • Solvent Selection: The key to successful recrystallization is choosing a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[15] Common solvents for nitroaromatic compounds include ethanol, methanol, or isopropanol.

    • Dissolution: In an Erlenmeyer flask, dissolve your crude product in a minimal amount of the hot solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. You can then place the flask in an ice bath to maximize the yield.[15]

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Drying: Dry the purified crystals under vacuum.

Q8: I am having trouble getting my product to crystallize. What can I do?

A8: Difficulty in crystallization can be due to several factors:

  • Purity: If your crude product is too impure, it may inhibit crystal lattice formation. Try purifying it first by column chromatography.

  • Solvent Choice: You may not have the optimal recrystallization solvent. Experiment with different solvents or solvent mixtures (e.g., ethanol/water).

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.

  • Seeding: If you have a small amount of pure product, you can add a "seed" crystal to the solution to initiate crystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Allow for slow cooling.[15]

Q9: How can I analyze the purity of my final product?

A9: Several analytical techniques can be used to assess the purity of your final product:

  • Chromatographic Methods:

    • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[16][17]

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[16][17][18]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

References

  • Tokyo Chemical Industry. (2023, March 5).
  • Sigma-Aldrich. (2025, November 6).
  • ECHEMI. (n.d.).
  • TCI Chemicals. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-Iodo-4-nitrobenzene.
  • Reddit. (2018, September 6).
  • Taylor & Francis Online. (n.d.).
  • Phenomenex. (2025, June 6).
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • DTIC. (n.d.).
  • ResearchGate. (2014, October 22).
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 52488-29-6.
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Bentham Science Publishers. (2019, May 1).
  • PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene.
  • Santa Cruz Biotechnology. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene | CAS 7745-92-8.
  • Benchchem. (n.d.). work-up procedure for reactions with "2-(Bromomethyl)-4-chloro-1-nitrobenzene".
  • Benchchem. (n.d.).
  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Reddit. (2021, February 11). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide...
  • Wordpress. (2025, December 19).
  • Benchchem. (n.d.). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene | 52415-00-6.
  • ChemScene. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene | 52415-00-6.
  • Royal Society of Chemistry. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
  • ECHEMI. (n.d.). Synthesis of 1-iodo-4-nitrobenzene.
  • ResearchGate. (2017, November 9). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?
  • PrepChem.com. (n.d.).
  • Amazon S3. (2019, November 6).
  • Supporting Inform
  • Chemsrc. (2025, August 20). 4-Iodo-2-methyl-1-nitrobenzene | CAS#:52415-00-6.
  • Royal Society of Chemistry. (2011).
  • Sigma-Aldrich. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene | 7745-92-8.
  • CymitQuimica. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene | 52415-00-6.
  • ResearchGate. (n.d.). (PDF) 2,4-Dichloro-1-iodo-6-nitrobenzene.
  • YouTube. (2024, February 5). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2.
  • PMC - NIH. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.

Sources

Technical Support Center: Managing Thermal Stability of 2-Iodo-4-methyl-1-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. The information provided is based on established principles of chemical safety and data from structurally related compounds. Specific thermal stability data for 2-iodo-4-methyl-1-nitrobenzene is limited in publicly available literature. Therefore, users are strongly advised to conduct their own comprehensive thermal hazard assessments before performing any reactions at scale.

Introduction: Understanding the Thermal Risks

This compound is a valuable intermediate in organic synthesis. However, its molecular structure, incorporating both a nitro group and an iodine substituent on an aromatic ring, presents potential thermal stability challenges. Nitroaromatic compounds are known for their energetic nature and can undergo exothermic decomposition, which, if not properly controlled, can lead to runaway reactions. The presence of a methyl group ortho to the nitro group can introduce specific decomposition pathways, potentially lowering the onset temperature of decomposition. Furthermore, iodinated compounds can exhibit unique reactivity and thermal behavior. This guide provides a framework for understanding and managing these risks during laboratory and process scale-up activities.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you troubleshoot common problems encountered during reactions involving this compound, with a focus on thermal stability.

Issue/Observation Potential Cause(s) Recommended Action(s)
Unexpected Exotherm or Rapid Temperature Rise - Inadequate cooling capacity for the reaction scale.- Reaction proceeding faster than anticipated due to concentration or catalyst effects.- Onset of decomposition of this compound or a reaction intermediate.- Immediately cease addition of any reagents.- Apply maximum cooling to the reactor.- If the temperature continues to rise uncontrollably, prepare for emergency shutdown and quenching (if a safe and validated procedure exists).- After stabilizing the reaction, re-evaluate the process safety parameters. Consider a more gradual addition of reagents, a lower reaction temperature, or a more dilute system.
Discoloration of the Reaction Mixture (Darkening/Tarring) - Thermal decomposition leading to the formation of polymeric or degradation products.- Side reactions occurring at elevated temperatures.- Stop heating the reaction.- Take a sample for analysis (e.g., TLC, LC-MS) to identify the cause of discoloration.- Consider if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer duration.- Purify a small sample of the starting material to ensure its stability is not compromised by impurities.
Gas Evolution (Other than Expected) - Decomposition of the nitro group, which can release nitrogen oxides (NOx).- Pressure buildup in a closed system, posing a significant explosion hazard.- Never run reactions with the potential for gas evolution in a completely sealed vessel. Ensure adequate venting to an appropriate scrubbing system.- Monitor the pressure of the reaction vessel.- If unexpected gas evolution occurs, cool the reaction immediately and stop any reagent addition.- Analyze the headspace gas if possible to identify the off-gassing species.
Low Yield or Incomplete Conversion - Decomposition of the starting material or product at the reaction temperature.- Reaction temperature is too low for efficient conversion.- Perform a reaction profile study by taking samples at regular intervals to monitor the progress of the reaction and the formation of any byproducts.- Consider using a milder reaction temperature for a longer period.- If a higher temperature is necessary, ensure that the thermal stability of all components in the reaction mixture has been thoroughly evaluated at that temperature.
Inconsistent Results Between Batches - Variation in the purity of this compound.- Presence of residual impurities from the synthesis of the starting material that may catalyze decomposition.- Source this compound from a reputable supplier and obtain a certificate of analysis for each batch.- Consider re-purifying the starting material before use.- Perform small-scale consistency checks before proceeding with larger batches.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazard is the potential for exothermic decomposition, which can be triggered by high temperatures, contaminants, or other reaction components. The nitro group is an energetic functional group, and its decomposition can release a significant amount of energy and gaseous products, leading to a rapid increase in temperature and pressure. The presence of the ortho-methyl group may create a sterically crowded environment that could influence the decomposition pathway.

Q2: How can I assess the thermal stability of my reaction mixture containing this compound?

A2: A thorough thermal hazard assessment is crucial. The following techniques are recommended:

  • Differential Scanning Calorimetry (DSC): This is a key technique to determine the onset temperature of decomposition and the energy released. A typical experiment involves heating a small sample of the reaction mixture at a constant rate (e.g., 2-10 °C/min) to identify any exothermic events.

  • Accelerating Rate Calorimetry (ARC): ARC provides data on the time-temperature-pressure relationship for an exothermic reaction under adiabatic conditions, which simulates a worst-case scenario of a runaway reaction.

  • Reaction Calorimetry (RC1): This technique measures the heat flow of a chemical reaction under controlled conditions, providing data on the heat of reaction, heat capacity, and heat transfer. This is essential for safe scale-up.

Q3: What are some incompatible materials with this compound?

A3: While specific incompatibility data for this compound is scarce, based on general knowledge of nitroaromatics, the following should be avoided:

  • Strong bases (e.g., hydroxides, alkoxides): These can deprotonate the methyl group or attack the aromatic ring, potentially initiating decomposition.

  • Strong acids: Can act as catalysts for decomposition, especially at elevated temperatures.

  • Reducing agents: Can react exothermically with the nitro group.

  • Metals and metal salts: Certain metals can catalyze the decomposition of nitro compounds.

Always consult a chemical compatibility chart and consider all components in your reaction mixture.[1]

Q4: What are the recommended storage conditions for this compound?

A4: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. Protect from light. Avoid storage with incompatible materials as mentioned above.

Q5: In the event of a small-scale thermal runaway, what is the best course of action?

A5: For a small laboratory-scale reaction (milligram to gram scale), the immediate priority is personal safety.

  • Alert others in the laboratory.

  • If safe to do so, remove the heat source and apply cooling (e.g., ice bath).

  • If the reaction appears to be uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.

  • Do not attempt to quench a runaway reaction unless you have a pre-validated and safe quenching protocol.

Experimental Protocols

Protocol 1: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition (Tonset) and the heat of decomposition (ΔHd) of this compound or a reaction mixture containing it.

Materials:

  • This compound (or reaction mixture)

  • High-pressure DSC pans (e.g., gold-plated stainless steel)

  • DSC instrument

Procedure:

  • Carefully weigh 1-3 mg of the sample into a high-pressure DSC pan.

  • Seal the pan hermetically.

  • Place the sealed pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 5 °C/min, from ambient temperature to a temperature well above any expected exotherm, but not exceeding the instrument's limit. A typical upper limit might be 350-400 °C.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of any exothermic event and integrate the peak to calculate the heat of decomposition.

Data Interpretation:

  • A sharp exothermic peak indicates a rapid decomposition.

  • The Tonset is the temperature at which the decomposition begins. A lower Tonset indicates lower thermal stability.

  • A large ΔHd (typically > 100 J/g) suggests a high potential for a thermal runaway.

Visualization of Concepts

Decomposition Pathway Considerations

The following diagram illustrates a simplified, hypothetical decomposition pathway for a generic nitroaromatic compound. The actual mechanism for this compound may be more complex.

G cluster_0 Initiation cluster_1 Decomposition Pathways cluster_2 Propagation & Products A This compound C Homolytic Cleavage (C-NO2 bond scission) A->C High Energy Input D Intramolecular Rearrangement (ortho-methyl group participation) A->D Lower Energy Pathway? B Heat or Contaminant B->A Triggers E Radical Species C->E D->E F Exothermic Reactions E->F Chain Reactions G Gas Generation (NOx, CO, CO2) F->G H Polymeric/Tarry Materials F->H

Caption: Hypothetical decomposition pathways for this compound.

Experimental Workflow for Thermal Hazard Assessment

This workflow outlines the logical progression for assessing the thermal stability of a new process involving this compound.

G A Literature Search & Theoretical Assessment B DSC Screening of Starting Materials & Products A->B C DSC Screening of Reaction Mixture B->C D Is the T(onset) sufficiently higher than the process temperature? C->D E Proceed with Caution to Small-Scale Experiments D->E Yes I STOP & RE-EVALUATE PROCESS D->I No F Reaction Calorimetry (RC1) for Scale-Up Data E->F G Adiabatic Calorimetry (ARC) for Worst-Case Scenario F->G H Safe Operating Limits Established G->H

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Gemini Senior Application Scientist Team

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Iodo-4-methyl-1-nitrobenzene. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you navigate the critical role of solvents in the Nucleophilic Aromatic Substitution (SNAr) reactions of this substrate. Our goal is to explain the causality behind experimental choices, ensuring you can optimize your reactions for yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - The Scientific Foundation

This section addresses fundamental questions about the reactivity of this compound, focusing on the underlying principles that govern solvent selection.

Q1: What is the reaction mechanism for nucleophilic substitution on this compound?

A1: The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination mechanism .[1][2] This is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the iodo leaving group. This is possible because the aromatic ring is "activated" or made electron-poor by the strongly electron-withdrawing nitro group (-NO2) located ortho to the reaction site.[1][3] This initial attack is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[4][5]

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is why electron-withdrawing groups in the ortho or para positions are essential for the reaction to proceed.[1][3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the iodide ion, yielding the final substituted product.

Below is a diagram illustrating this mechanistic pathway.

SNAr_Mechanism SNAr Mechanism for this compound sub This compound mc Meisenheimer Complex (Resonance Stabilized) sub->mc 1. Addition (Rate-Determining) nu Nu⁻ prod Product mc->prod 2. Elimination (Fast) i_minus I⁻ Troubleshooting_Workflow start Start: Low Conversion check_solvent Step 1: Analyze Solvent start->check_solvent solvent_q Is the solvent polar aprotic (e.g., DMSO, DMF, NMP)? check_solvent->solvent_q check_nucleophile Step 2: Evaluate Nucleophile solvent_q->check_nucleophile Yes change_solvent Action: Switch to a polar aprotic solvent. solvent_q->change_solvent No yes_path Yes nucleophile_q Is the nucleophile strong? (e.g., alkoxide, thiolate, amine) Is it used in stoichiometric excess? check_nucleophile->nucleophile_q increase_temp Step 3: Increase Temperature nucleophile_q->increase_temp Yes nucleophile_action Action: Use a stronger nucleophile or add a non-nucleophilic base (e.g., NaH, K2CO3) to generate it in situ. nucleophile_q->nucleophile_action No yes_path2 Yes temp_action Gently heat the reaction. (e.g., 50-80 °C). Monitor by TLC. increase_temp->temp_action final_check If still no reaction, check for reagent degradation or substrate incompatibility. temp_action->final_check no_path No rerun Re-run the reaction. change_solvent->rerun no_path2 No nucleophile_action->rerun

Caption: Workflow for troubleshooting low reaction conversion.

Detailed Explanation:

  • Check Your Solvent: This is the most critical variable. If you are using a protic solvent like methanol or ethanol, your nucleophile is likely being deactivated by hydrogen bonding. Solution: Switch to a dry, polar aprotic solvent like DMSO or DMF. [6][7]2. Evaluate Your Nucleophile: The methyl group on the ring is weakly electron-donating, which slightly deactivates the ring compared to a substrate with only a nitro group. Therefore, a reasonably strong nucleophile is required. Weak nucleophiles (like water or neutral alcohols) will require heat or will not react at all. [8]3. Increase Temperature: SNAr reactions have a significant activation energy barrier due to the temporary loss of aromaticity. Heating the reaction provides the energy needed to overcome this barrier and can dramatically increase the reaction rate.

  • Ensure Anhydrous Conditions: Water is a polar protic solvent and can slow the reaction. It can also hydrolyze certain nucleophiles or products. Use dry solvents and an inert atmosphere (Nitrogen or Argon) for best results.

Issue 2: Intense Color Change but No Product on TLC

Q: My reaction mixture turned a deep red/purple immediately upon adding the nucleophile, but my TLC plate shows only baseline color and my starting material. What is happening?

A: You are observing the formation of the Meisenheimer complex. [2]These intermediates are often intensely colored and are a positive sign that the first step of the reaction is occurring. However, they can be quite stable and may not proceed to the product for several reasons:

  • TLC Artifact: Meisenheimer complexes are charged, highly polar species. They will often stick to the baseline of a silica TLC plate and will not elute with common solvent systems. [9]To get an accurate picture, you must take an aliquot of the reaction, perform a mini-workup (quench with dilute acid, extract with an organic solvent), and then spot the organic layer on your TLC plate.

  • Reaction Stall: The formation of the complex is reversible. If the subsequent elimination of iodide is slow, the complex may accumulate without forming the product. This can happen at low temperatures or with very stable Meisenheimer complexes. Solution: Gently heating the reaction can provide the energy needed to push the equilibrium forward by promoting the elimination of the leaving group.

Section 3: Experimental Protocols
Protocol 1: Model SNAr Reaction with Piperidine in DMSO

This protocol describes a standard procedure for reacting this compound with a secondary amine nucleophile in a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, optional, as a base)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line

  • Heating mantle with temperature control

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (e.g., 263 mg, 1.0 mmol) and Potassium Carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (e.g., 5 mL) to dissolve the solids.

  • Nucleophile Addition: Add piperidine (e.g., 119 µL, 1.2 mmol) dropwise via syringe at room temperature. The solution will likely develop a dark color.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction's progress by taking aliquots and analyzing them via TLC or LC-MS after a workup (see troubleshooting note above).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure product.

References
  • Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved January 8, 2026.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved January 8, 2026.
  • RSC Publishing. (2017, November 15). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved January 8, 2026.
  • [Source 6 - Link not available]
  • ACS Publications. (n.d.). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 8, 2026.
  • [Source 9 - Link not available]
  • Química Organica.org. (n.d.). Solvent in Nucleophilic Substitution - SN2. Retrieved January 8, 2026.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 8, 2026.
  • Frontiers. (2022, June 7). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • National Institutes of Health. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC.
  • PubMed. (2004, August 19).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved January 8, 2026.
  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC.
  • YouTube. (2020, February 2).
  • CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 8, 2026.
  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry.
  • ResearchGate. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 8, 2026.
  • Santa Cruz Biotechnology. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene. Retrieved January 8, 2026.
  • ResearchGate. (2025, August 6).
  • [Source 27 - Link not available]
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Pharmaffiliates. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene. Retrieved January 8, 2026.
  • PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. Retrieved January 8, 2026.
  • Sigma-Aldrich. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene. Retrieved January 8, 2026.
  • CymitQuimica. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene. Retrieved January 8, 2026.

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Technical Support Center: Base Selection for Cross-Coupling Reactions of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-iodo-4-methyl-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this sterically hindered and electronically demanding substrate. Here, we move beyond simple protocols to explain the fundamental principles governing base selection, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers face when working with this specific aryl iodide.

Q1: What is the role of the base in a cross-coupling reaction, and why is it so critical?

The base is not a mere additive; it is a crucial mechanistic participant whose role varies depending on the specific type of cross-coupling reaction being performed.[1][2][3]

  • Suzuki-Miyaura Coupling: The base's primary role is to activate the organoboron species (e.g., boronic acid). It forms a boronate complex ([R-B(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid.[4] This increased nucleophilicity is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[1][5][6]

  • Heck Coupling: In the Heck reaction, the base is required to neutralize the HX (e.g., HI) generated during the catalytic cycle. This step regenerates the active Pd(0) catalyst from the Pd(II) intermediate, allowing the cycle to continue.[7][8]

  • Sonogashira Coupling: The base, typically an amine, serves two purposes. It deprotonates the terminal alkyne to form a copper acetylide intermediate (with the Cu(I) co-catalyst), which is the active nucleophile for transmetalation.[7][9] It also acts as a scavenger for the hydrogen halide produced.[10][11]

  • Buchwald-Hartwig Amination: Here, the base's function is to deprotonate the amine nucleophile after it has coordinated to the palladium center, forming a palladium-amido complex.[12][13] This intermediate then undergoes reductive elimination to form the desired C-N bond.[7][14]

Q2: How do the specific features of this compound affect base selection?

This substrate presents a unique combination of electronic and steric challenges that directly influence the choice of base.

  • Electronic Effects: The potent electron-withdrawing nitro group makes the aryl iodide highly electrophilic. This facilitates the initial oxidative addition step, which is often rate-limiting.[15][16] However, this same group increases the acidity of any corresponding boronic acid, making it more susceptible to a common side reaction called protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom.[17][18] This necessitates careful selection of a base that is strong enough to promote transmetalation but not so harsh that it accelerates protodeboronation.

  • Steric Hindrance: The nitro group at the ortho position creates significant steric bulk around the carbon-iodine bond. This can slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[19][20] To overcome this, stronger bases and higher temperatures are often required to drive the reaction forward.[19]

  • Nitro Group Sensitivity: The nitro group itself can be sensitive to certain reaction conditions. Overly strong bases or highly reducing conditions (which can sometimes be inadvertently created by catalyst decomposition) may lead to undesired side reactions involving the nitro functionality.[13]

Q3: Which common bases should I consider, and what are the trade-offs?

The optimal base is always a balance between reactivity and the avoidance of side reactions. The choice is highly dependent on the specific coupling partners and solvent system.

BasepKa of Conjugate Acid (approx.)Typical Use & CharacteristicsPotential Issues for this Substrate
Potassium Phosphate (K₃PO₄) 12.3A strong inorganic base, often the first choice for challenging or sterically hindered substrates.[18][19] Good balance of reactivity.Can be too strong in some systems, potentially promoting side reactions if not optimized.
Cesium Carbonate (Cs₂CO₃) 10.3Stronger and more soluble in organic solvents than K₂CO₃.[18] Often effective when other bases fail.Higher cost. Its high reactivity can sometimes exacerbate side reactions.
Potassium Carbonate (K₂CO₃) 10.3A standard, cost-effective, and widely used base.[6][18] A good starting point for initial screening.May be too weak to overcome the steric hindrance of the substrate, leading to sluggish or incomplete reactions.[18]
Sodium Carbonate (Na₂CO₃) 10.3Similar to K₂CO₃ but sometimes shows different solubility and reactivity profiles. Often found to be highly effective.[21]Similar to K₂CO₃, may lack the strength for this challenging substrate.
Potassium Fluoride (KF) 3.2A mild base, particularly useful for substrates with base-sensitive functional groups (e.g., esters).[4][18] Often used in anhydrous conditions to minimize protodeboronation.[18]Generally too weak to be effective for this sterically hindered substrate unless other activating measures are taken.
Sodium tert-butoxide (NaOtBu) 17A very strong, non-nucleophilic organic base. Standard for Buchwald-Hartwig aminations.[22]Incompatible with functional groups like esters and can be too harsh, potentially decomposing the nitro-substituted substrate.[14]
Triethylamine (Et₃N) / DIPEA 10.7Organic amine bases, primarily used in Sonogashira and Heck reactions to act as an acid scavenger.[23][24]Generally not strong enough to facilitate the key mechanistic steps in Suzuki or Buchwald-Hartwig couplings with this substrate.

Note: pKa values are approximate and can vary with solvent and temperature.[25]

Troubleshooting Guide for Cross-Coupling Reactions

When experiments with this compound fail, a systematic approach to troubleshooting is essential. The base is often a primary factor.

Problem 1: Low to No Product Yield

A lack of conversion is the most common issue. Before making drastic changes, always confirm the quality and purity of your starting materials, catalyst, and ligand, and ensure your reaction setup is rigorously free of oxygen.[17][19]

Logical Flow for Troubleshooting Low Yield

start Low / No Yield Observed cause1 Cause: Insufficient Base Strength or Solubility (Cannot overcome steric hindrance) start->cause1 Is reaction sluggish? cause2 Cause: Protodeboronation of Coupling Partner (Boronic acid is degrading) start->cause2 Are you running a Suzuki reaction? cause3 Cause: Catalyst Deactivation (Nitro group may interfere) start->cause3 Is starting material consumed with no product? cause cause solution solution solution1 Solution 1: Switch to a stronger, more soluble base. Screen K₃PO₄ or Cs₂CO₃. cause1->solution1 solution2 Solution 2: Increase reaction temperature. Use a higher boiling solvent like dioxane or toluene. solution1->solution2 solution3 Solution 1: Use a milder base like KF under anhydrous conditions. cause2->solution3 solution4 Solution 2: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). solution3->solution4 solution5 Solution: Use a more robust, electron-rich ligand. Consider Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos). cause3->solution5

Caption: Decision tree for troubleshooting low yields.

Problem 2: Significant Formation of Side Products

The appearance of unexpected products often points to reaction conditions that are too harsh or contaminated.

  • Side Product: Homocoupling of Boronic Acid (in Suzuki reactions)

    • Primary Cause: Presence of oxygen in the reaction mixture. Oxygen can facilitate the oxidative homocoupling of the boronic acid and can also damage the Pd(0) catalyst.[19][26]

    • Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.[17]

  • Side Product: Reduction of the Nitro Group

    • Primary Cause: The catalytic system or conditions are too reducing. This can sometimes occur with certain phosphine ligands or if the reaction is run for extended periods at high temperatures, leading to catalyst decomposition into palladium black, which can have reductive activity.

    • Solution: Screen different ligands. Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. A weaker base may also be beneficial.[13]

  • Side Product: Protodeboronation or Hydrodehalogenation

    • Primary Cause: The base may be too strong, or there may be an excess of a protic source (like water) in the solvent.

    • Solution (Suzuki): As mentioned, use a milder base (KF) or switch to a more stable boronate ester.[17][18]

    • Solution (General): Ensure solvents are anhydrous if the protocol calls for it. Do not use an excessive amount of base.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Note: This is a general guideline and must be optimized for each specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle at least three times to ensure an oxygen-free environment.[19]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to isolate the desired product.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • IntechOpen. (2025, September 4). Role of palladium catalyst in cross-coupling reactions. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Organic Chemistry Portal. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. [Link]
  • Evans, D. A. (n.d.). pKa Values of Common Bases. Harvard University. [Link]
  • American Chemical Society. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)
  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
  • Chemistry LibreTexts. (2019, June 5). Suzuki-Miyaura Coupling. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia. (n.d.). Stille reaction. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
  • YouTube. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
  • American Chemical Society. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between.... [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (2025, August 6). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. [Link]
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-4-methyl-1-nitrobenzene. This guide is designed to provide in-depth troubleshooting for the unexpected byproducts that can arise during its various chemical transformations. As a versatile intermediate, this compound's reactivity can sometimes lead to complex reaction mixtures. This resource, structured in a question-and-answer format, aims to elucidate the origins of these byproducts and offer practical solutions for their mitigation and characterization.

Section 1: Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Ullmann)

Cross-coupling reactions are among the most common applications for this compound. However, the high reactivity of the C-I bond can also be a source of significant byproduct formation.

Frequently Asked Questions & Troubleshooting

Q1: I am observing a significant amount of a high molecular weight byproduct in my Suzuki-Miyaura coupling reaction. What is it and how can I prevent it?

A1: The most likely culprit is the homocoupling of your starting material, this compound, to form 4,4'-dimethyl-2,2'-dinitrobiphenyl. This is a common side reaction in many palladium-catalyzed cross-coupling reactions involving aryl halides.[1]

  • Causality: Homocoupling can be promoted by several factors, including the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[2] Additionally, high temperatures and certain bases can accelerate the rate of homocoupling relative to the desired cross-coupling. The Ullmann reaction, which utilizes copper catalysis, is fundamentally a homocoupling process, though it can be adapted for cross-coupling.[3][4]

  • Troubleshooting & Mitigation:

    • Thorough Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

    • Catalyst Choice: While Pd(II) pre-catalysts are common, ensure they are efficiently reduced in situ to the active Pd(0) species. Using a Pd(0) source directly, such as Pd(PPh₃)₄, may be beneficial.

    • Ligand Selection: The choice of phosphine ligand can significantly impact the relative rates of cross-coupling and homocoupling. More electron-rich and bulky ligands often favor the desired reductive elimination step to form the cross-coupled product.

    • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the cross-coupling.

    • Stoichiometry: A slight excess of the boronic acid or other coupling partner can sometimes suppress homocoupling of the aryl iodide.

Q2: In my Sonogashira coupling, I see byproducts from both my alkyne and the this compound. What is happening?

A2: In Sonogashira couplings, you can face two primary homocoupling issues: the dimerization of your terminal alkyne (Glaser coupling) and the homocoupling of this compound.[5][6]

  • Causality: The copper(I) co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen. The homocoupling of the aryl iodide occurs via the palladium cycle as described above.

  • Troubleshooting & Mitigation:

    • For Alkyne Homocoupling:

      • Strictly Anaerobic Conditions: The Glaser coupling is highly sensitive to oxygen. Rigorous degassing is crucial.

      • Amine Base: Using an amine base like triethylamine or diisopropylethylamine is standard and helps to minimize this side reaction.

      • Copper-Free Conditions: Several protocols for copper-free Sonogashira couplings have been developed and may be worth exploring if alkyne homocoupling is a persistent issue.

    • For Aryl Iodide Homocoupling: Follow the same mitigation strategies as outlined for the Suzuki-Miyaura coupling in Q1.

Section 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation. However, the presence of the iodine atom introduces challenges in achieving high chemoselectivity.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to reduce the nitro group to an amine, but I am losing the iodine substituent. How can I prevent this deiodination?

A1: Deiodination is a common side reaction during the reduction of iodo-nitroaromatics, particularly with catalytic hydrogenation.

  • Causality: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly effective at reducing nitro groups but can also readily cleave carbon-halogen bonds, especially the weaker C-I bond.[7]

  • Troubleshooting & Mitigation:

    • Alternative Catalysts: Raney Nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern.[7] Sulfided platinum on carbon (Pt/C) is also known to selectively reduce nitro groups while preserving halogens.

    • Non-Catalytic Methods: Reagents like tin(II) chloride (SnCl₂), iron powder in acidic media (e.g., Fe/HCl), or zinc in acidic media are classic and robust methods that typically do not cause dehalogenation.[7][8][9]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with a catalyst can sometimes offer better selectivity than gaseous hydrogen.

Q2: My reduction has produced a complex mixture, and I don't see the expected amine. What other products could have formed?

A2: Depending on the reducing agent and reaction conditions, the reduction of a nitro group can be arrested at intermediate stages or lead to condensation products.

  • Potential Byproducts:

    • Nitroso Intermediate: 2-Iodo-4-methyl-1-nitrosobenzene.

    • Hydroxylamine: N-(2-Iodo-4-methylphenyl)hydroxylamine.

    • Azo/Azoxy Compounds: Formed from the condensation of the nitroso and hydroxylamine intermediates.

  • Causality: The use of certain metal hydrides, like LiAlH₄, on aromatic nitro compounds can lead to the formation of azo compounds rather than the desired amine.[9] Milder or stoichiometric reductants under carefully controlled temperatures may favor the formation of hydroxylamines.

  • Troubleshooting & Mitigation:

    • To favor the formation of the amine, use robust and well-established methods like SnCl₂/HCl or Fe/HCl.

    • If partial reduction is desired, careful selection of the reducing agent and control of stoichiometry and temperature are critical. For example, zinc dust in aqueous ammonium chloride is often used for the preparation of hydroxylamines.[9]

Section 3: Reactions Involving the Methyl Group

Modifying the methyl group, for instance, through oxidation or halogenation, requires careful consideration of the other functional groups present.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting to oxidize the methyl group to a carboxylic acid, but the reaction is messy. What are the likely side reactions?

A1: Oxidation of the methyl group on the electron-deficient nitrotoluene ring can be challenging and may lead to a mixture of products.

  • Potential Byproducts:

    • Aldehyde: 2-Iodo-4-nitrobenzaldehyde. This is an intermediate in the oxidation to the carboxylic acid.

    • Ring Oxidation/Degradation: Strong oxidizing agents under harsh conditions can lead to the degradation of the aromatic ring.

  • Causality: Over-oxidation or incomplete oxidation can lead to a mixture of the aldehyde and carboxylic acid. The strong electron-withdrawing nature of the nitro and iodo groups can make the methyl group less susceptible to oxidation than in toluene itself, potentially requiring harsher conditions that can lead to side reactions. The Etard reaction, using chromyl chloride, is a method for the selective oxidation of aromatic methyl groups to aldehydes, and the nitro group typically remains unaffected under these conditions.[10]

  • Troubleshooting & Mitigation:

    • Choice of Oxidant: For conversion to the carboxylic acid, potassium permanganate (KMnO₄) or chromic acid are commonly used. Careful control of temperature is crucial.

    • Stepwise Oxidation: It may be advantageous to first perform a selective oxidation to the aldehyde (e.g., via an Etard reaction) and then oxidize the aldehyde to the carboxylic acid in a separate step using a milder oxidant like silver oxide.

Q2: I am trying to perform a benzylic bromination on the methyl group using NBS, but I am getting multiple products. What is going on?

A2: Free-radical benzylic bromination can be complicated by competing reactions.

  • Potential Byproducts:

    • Dibrominated Product: 1-(Dibromomethyl)-2-iodo-4-nitrobenzene.

    • Aromatic Bromination: Bromination of the aromatic ring, although less likely due to the deactivating nitro group.

    • Oxidation: If conditions are not strictly controlled, oxidation to the aldehyde can occur.

  • Causality: The benzylic radical formed is stabilized by the aromatic ring. However, if the concentration of the bromine radical is too high, a second bromination can occur. While the nitro group is deactivating towards electrophilic aromatic substitution, under radical conditions, some ring bromination may be observed, especially at higher temperatures.

  • Troubleshooting & Mitigation:

    • Control of Stoichiometry: Use a controlled amount of N-bromosuccinimide (NBS) (typically 1.0-1.1 equivalents) to favor mono-bromination.

    • Radical Initiator: Use a radical initiator like AIBN or benzoyl peroxide in catalytic amounts.

    • Light Source: Photochemical initiation can sometimes provide cleaner reactions than thermal initiation.

    • Solvent Choice: Use a non-polar solvent like carbon tetrachloride or cyclohexane.

Section 4: Analytical Characterization of Byproducts

Q1: How can I identify the byproducts in my reaction mixture?

A1: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of unexpected byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for identifying volatile byproducts. The mass spectrum will provide the molecular weight and fragmentation pattern, which can be used to deduce the structure. For example, in a Suzuki coupling, you would look for the mass of the desired product, the starting material, and the homocoupled byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is invaluable for structural elucidation. For example, the formation of the homocoupled product, 4,4'-dimethyl-2,2'-dinitrobiphenyl, would result in a more complex aromatic region compared to the starting material and may show characteristic changes in the chemical shift of the methyl protons. Tables of common NMR impurities are also useful for identifying solvent residues or common contaminants.[11][12]

    • ¹³C NMR: Provides information on the carbon skeleton and can help to confirm assignments made from the ¹H NMR spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or thermally labile compounds that are not amenable to GC-MS.

Data Summary Table: Potential Byproducts and Their Identification
Reaction TypePotential ByproductIdentification by GC-MSIdentification by ¹H NMR
Cross-Coupling 4,4'-Dimethyl-2,2'-dinitrobiphenylMolecular ion corresponding to the dimer (M.W. 272.24).Complex aromatic signals, potentially two distinct methyl singlets.
Nitro Reduction 2-Iodo-4-methylanilineMolecular ion of the reduced product (M.W. 233.07).Appearance of a broad singlet for the -NH₂ group, upfield shift of aromatic protons.
Nitro Reduction 4-Methyl-1-nitrobenzene (Deiodinated)Molecular ion of the deiodinated product (M.W. 137.14).Simpler aromatic splitting pattern consistent with a trisubstituted benzene.
Methyl Oxidation 2-Iodo-4-nitrobenzaldehydeMolecular ion of the aldehyde (M.W. 276.03).Disappearance of the methyl singlet, appearance of an aldehyde proton singlet (~10 ppm).
Benzylic Bromination 1-(Bromomethyl)-2-iodo-4-nitrobenzeneMolecular ion of the brominated product (M.W. 341.97).Disappearance of the methyl singlet, appearance of a singlet for the -CH₂Br group (~4.5 ppm).

Experimental Workflows & Diagrams

Workflow for Troubleshooting Homocoupling in Suzuki-Miyaura Coupling

workflow start High MW Byproduct Observed (Suspected Homocoupling) check_degas Verify Degassing Procedure (e.g., Freeze-Pump-Thaw) start->check_degas check_catalyst Analyze Catalyst & Ligand (Pd(0) source? Bulky ligand?) check_degas->check_catalyst optimize_temp Optimize Reaction Temperature (Run at lower temp?) check_catalyst->optimize_temp adjust_stoich Adjust Stoichiometry (Slight excess of boronic acid?) optimize_temp->adjust_stoich analyze_result Analyze Reaction Mixture (GC-MS, NMR) adjust_stoich->analyze_result success Homocoupling Minimized analyze_result->success Byproduct Reduced failure Re-evaluate Strategy analyze_result->failure Byproduct Persists

Caption: Troubleshooting workflow for homocoupling byproducts.

Reaction Pathways Leading to Common Byproducts

pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitro Reduction start_suzuki This compound product_suzuki Desired Cross-Coupled Product start_suzuki->product_suzuki  Pd(0), Base homocoupling 4,4'-Dimethyl-2,2'-dinitrobiphenyl start_suzuki->homocoupling  Pd(0), O₂ boronic_acid Ar-B(OH)₂ boronic_acid->product_suzuki start_reduction This compound product_amine 2-Iodo-4-methylaniline start_reduction->product_amine  SnCl₂, HCl deiodinated 4-Methyl-1-nitrobenzene start_reduction->deiodinated  H₂, Pd/C

Caption: Byproduct formation pathways in common reactions.

References

  • PrepChem. (n.d.). Preparation of 4,4′-dinitrobiphenyl.
  • Filo. (2025). Chemical reaction of p-nitrotoluene undergoing Etard reaction What is th...
  • Robertson, J. B., Spain, J. C., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and environmental microbiology, 58(8), 2643–2648.
  • Ćorković, A., Chiarella, T., & Williams, F. J. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters, 25(48), 8787–8791.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Reddit. (2024). Is it possible to reduce nitro to amine and oxidize methyl to carboxylate by replacing the oxygens of the nitro group with the hydrogens of the methyl group in 2-nitrotoluene or similar compounds?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • PubMed. (2018). Photo-induced iodination of aryl halides under very mild conditions.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Ullmann Reaction. Chemical reviews, 100(8), 3009–3066.
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical reviews, 88(5), 765-792.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
  • ResearchGate. (2017). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?.
  • ResearchGate. (2025). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands.
  • YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination.
  • ResearchGate. (2025). Determination of nitrobenzene oxidation products by GC and 1 H-NMR spectroscopy using 5-iodovanillin as a new internal standard.
  • PubMed. (1974). Iodotyrosine deiodination in the normal and acutely TSH-stimulated thyroid.
  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.

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Technical Support Center: A Guide to the Safe Scaling of 2-Iodo-4-methyl-1-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support resource for the synthesis of 2-Iodo-4-methyl-1-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Our focus is on anticipating and solving common challenges, with an unwavering emphasis on process safety and reaction control. The synthesis, which proceeds via a Sandmeyer-type reaction, involves highly reactive intermediates and exothermic steps that demand rigorous control when scaling up.

This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, its hazards, and troubleshooting strategies, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Core Process & Safety

Question 1: What is the standard synthesis route for this compound, and what are its primary hazards?

The most direct and widely used method is a two-step, one-pot synthesis starting from 4-methyl-2-nitroaniline. The process involves:

  • Diazotization: The primary aromatic amine (4-methyl-2-nitroaniline) is reacted with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form an aqueous solution of the corresponding aryl diazonium salt.[1][2]

  • Iodination (Sandmeyer-type reaction): The cold diazonium salt solution is then treated with an iodide source, typically an aqueous solution of potassium iodide (KI), to displace the diazonium group with iodine, yielding the final product and liberating nitrogen gas.[3][4]

The primary hazards associated with this process, especially during scale-up, are significant and must be thoroughly understood:

  • Thermal Runaway: The diazotization reaction is highly exothermic, with a reaction enthalpy ranging from -65 to -150 kJ/mol.[5] Without adequate cooling and controlled reagent addition, the temperature can rise uncontrollably, leading to violent decomposition of the diazonium salt intermediate.

  • Explosion Hazard: Aryl diazonium salts, particularly those substituted with electron-withdrawing groups like a nitro group, are thermally unstable and can be explosive in their solid, dry state.[1][6] It is a cardinal rule that these intermediates should never be isolated from the aqueous reaction mixture.[1] They are to be generated and consumed in situ.

  • Gas Evolution: Both the decomposition of the diazonium salt and the final iodination step produce large volumes of nitrogen (N₂) gas.[5][7] The reaction vessel must be adequately vented to prevent a dangerous pressure buildup.

  • Chemical Toxicity & Corrosivity: The starting material, 4-methyl-2-nitroaniline, is toxic if swallowed, inhaled, or in contact with skin.[8] The strong mineral acids (e.g., sulfuric or hydrochloric acid) and hydriodic acid are highly corrosive.[9][10]

Question 2: How can the diazotization exotherm be safely managed during a large-scale reaction?

Managing the exotherm is the most critical safety challenge in scaling this synthesis. The rate of heat generation must never exceed the reactor's capacity for heat removal.

Key Control Strategies:

  • Reactor Choice: Utilize a jacketed reactor with a suitable heat transfer fluid and an efficient cooling system. Ensure the reactor's heat transfer coefficient and surface area are known and adequate for the intended scale.

  • Controlled Addition: The sodium nitrite solution should be added slowly and sub-surface to the cooled solution of the amine in acid. The addition rate is the primary control lever for the rate of heat generation.

  • Reverse Addition: For larger scales, consider adding the amine/acid mixture to the nitrite solution, although the former is more common. The choice depends on thermal studies.

  • Temperature Monitoring: Continuous and accurate monitoring of the internal reaction temperature is mandatory. An alarm system for temperature deviations is highly recommended.

  • Dilution: While it can impact throughput, operating in a more dilute regime increases the thermal mass of the system, making it better able to absorb heat from the exotherm and providing a larger window for control.

  • Thermal Hazard Analysis: Before any scale-up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the onset temperature of decomposition and the total adiabatic temperature rise.[5][11]

Question 3: My reaction is producing a low yield of a dark, tarry product instead of the expected solid. What is the likely cause?

This is a classic symptom of poor temperature control. If the temperature of the diazonium salt solution rises above the recommended 0-5 °C range, several side reactions occur:

  • Phenol Formation: The diazonium salt reacts with water to form the corresponding phenol (4-methyl-2-nitrophenol), which can undergo further reactions to form colored impurities.[12][13]

  • Azo Coupling: The diazonium salt can act as an electrophile and couple with other aromatic molecules present (like the starting amine or the product) to form highly colored and often intractable azo-dyes.[12]

  • Radical Reactions: Uncontrolled decomposition can initiate radical pathways, leading to a complex mixture of byproducts.

Troubleshooting Steps:

  • Verify Cooling System: Ensure your cooling bath or reactor jacket is functioning correctly and can maintain a stable internal temperature below 5 °C throughout the nitrite addition.

  • Slow Down Addition: Reduce the addition rate of your sodium nitrite solution significantly.

  • Check for Excess Nitrite: Before proceeding to the iodination step, test for a slight excess of nitrous acid using starch-iodide paper (should turn blue-black).[1] If the test is negative, the diazotization is incomplete. If strongly positive for an extended period, you may have used too much nitrite.

  • Quench Excess Nitrite: Once diazotization is complete, the excess nitrous acid should be destroyed by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.[1][5] This prevents side reactions during the subsequent steps.

Section 2: Reagents & Purification

Question 4: What is the best iodide source to use for the Sandmeyer-type reaction, and are there any specific handling precautions?

Potassium iodide (KI) is the most common, effective, and relatively safe choice. It is typically dissolved in water and the cold diazonium salt solution is added to it (or vice-versa, depending on the specific process).

Hydriodic acid (HI) can also be used but requires more stringent handling precautions. It is a strong, corrosive acid that can release toxic hydrogen iodide gas.[9][14] It is also light-sensitive and can decompose, releasing iodine.[14] Storage should be in a cool, dry, well-ventilated area away from light, oxidizing agents, and metals.[10][14][15] Personal protective equipment, including acid-resistant gloves, clothing, and face shield, is essential.[9][10][16]

For most applications, KI provides the necessary iodide nucleophile without the added hazards of handling large quantities of concentrated HI.

Question 5: The final product is an oily solid that is difficult to filter and purify. What techniques can improve the workup?

The crude product often precipitates as a semi-solid or oil, which can be challenging to handle.

Recommended Purification Workflow:

  • Initial Quench & Extraction: After the iodination is complete (N₂ evolution has ceased), allow the mixture to warm to room temperature. If the product is oily, perform a solvent extraction directly from the reaction mixture using a suitable solvent like dichloromethane or ethyl acetate. This separates the product from inorganic salts and water-soluble impurities.

  • Aqueous Wash: Wash the organic extract sequentially with:

    • A solution of sodium thiosulfate or sodium bisulfite to remove any dissolved iodine (I₂), which gives the crude product a brown or purple color.

    • A sodium bicarbonate solution to neutralize any residual acid.

    • Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization: The resulting crude solid or oil can be recrystallized from a suitable solvent system, such as ethanol, methanol, or a hexane/ethyl acetate mixture, to yield the purified this compound.

Experimental Protocols & Data

Data Summary: Key Process Parameters
ParameterLab-Scale (10g)Pilot-Scale (500g)Rationale & Key Considerations
4-methyl-2-nitroaniline 1.0 eq1.0 eqStarting material. Purity should be >98%.
Sulfuric Acid (98%) ~3.0 eq~3.0 eqDissolves the amine to form the sulfate salt and provides the acidic medium for diazotization.
**Sodium Nitrite (NaNO₂) **1.05 - 1.1 eq1.05 - 1.1 eqA slight excess ensures complete diazotization. A large excess can be hazardous.[5]
Potassium Iodide (KI) 1.1 - 1.2 eq1.1 - 1.2 eqDrives the substitution reaction to completion.
Diazotization Temp. 0 - 5 °C0 - 5 °CCritical Parameter. Exceeding this temperature leads to decomposition and byproduct formation.[17]
Nitrite Addition Time 20-30 min2-4 hoursScale-Dependent. Must be slow enough to allow the reactor's cooling system to dissipate the generated heat.
Typical Yield 75-85%70-80%Yields may be slightly lower on scale-up due to handling losses and extended reaction times.
Detailed Lab-Scale Protocol (10g Scale)

Warning: This procedure involves hazardous materials and a potentially explosive intermediate. Perform in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety goggles, face shield, acid-resistant gloves).

  • Amine Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add concentrated sulfuric acid (17 mL, ~3.0 eq) to deionized water (100 mL). Cool the solution to room temperature. To this stirred solution, add 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol). Stir until all solids dissolve.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature is stable between 0 and 5 °C.

  • Diazotization: Dissolve sodium nitrite (4.77 g, 69.0 mmol, 1.05 eq) in deionized water (25 mL). Add this solution dropwise via the addition funnel to the cold amine solution over 30 minutes, ensuring the internal temperature never exceeds 5 °C .

  • Stir & Test: After the addition is complete, stir the resulting yellowish solution for an additional 15 minutes at 0-5 °C. Test for excess nitrous acid with starch-iodide paper (a drop of the reaction mixture should produce an immediate blue-black spot). If the test is negative, add a small amount more of the nitrite solution.

  • Quench Excess Nitrite: Add a small amount of sulfamic acid (~0.2 g) portion-wise until the starch-iodide test is negative (the paper remains white).

  • Iodination: In a separate 1 L beaker, dissolve potassium iodide (12.0 g, 72.3 mmol, 1.1 eq) in deionized water (50 mL). Slowly and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution. Significant foaming and gas evolution (N₂) will occur.

  • Completion: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1 hour. A dark solid/oil should precipitate.

  • Workup: Follow the purification workflow described in FAQ #5. The final product should be a pale yellow solid.

Visual Process Guides

Overall Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification Prep_Amine Prepare Amine Sulfate Solution (4-methyl-2-nitroaniline in H₂SO₄/H₂O) Cool Cool Amine Solution (0-5 °C) Prep_Amine->Cool Prep_Nitrite Prepare NaNO₂ Solution Diazotization Diazotization: Slowly add NaNO₂ solution Prep_Nitrite->Diazotization Prep_Iodide Prepare KI Solution Iodination Iodination: Add diazonium soln to KI soln Prep_Iodide->Iodination Cool->Diazotization Quench Quench excess HNO₂ (Sulfamic Acid) Diazotization->Quench Quench->Iodination Extract Solvent Extraction (e.g., DCM) Iodination->Extract Wash_Thio Wash with Na₂S₂O₃ (Removes I₂) Extract->Wash_Thio Wash_Bicarb Wash with NaHCO₃ (Neutralize Acid) Wash_Thio->Wash_Bicarb Dry Dry & Concentrate Wash_Bicarb->Dry Recrystallize Recrystallize (e.g., Ethanol) Dry->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Safety Controls for Diazotization

G Title Critical Safety Controls for Diazotization Step Controls Primary Hazard: Thermal Runaway Control Layer 1: Engineering Controls Control Layer 2: Procedural Controls Control Layer 3: Emergency Preparedness Engineering Jacketed Reactor with Efficient Cooling Calibrated Thermometer with Alarms Adequate Venting System for N₂ Gas Controls:c1->Engineering Mitigated by Procedural Strict Temperature Limit (0-5 °C) Slow, Controlled, Sub-surface Reagent Addition Use of Starch-Iodide Paper to Monitor Reaction Quenching of Excess Nitrous Acid Controls:c2->Procedural Mitigated by Emergency Availability of Quench Solution (e.g., Sulfamic Acid) Emergency Cooling Plan Clear Evacuation Route Controls:c3->Emergency Mitigated by

Caption: Layered safety controls for managing the hazardous diazotization step during scale-up.

References

  • Chemistry For Everyone. (n.d.). How Should Hydroiodic Acid Be Stored? YouTube.
  • ChemicalBook. (2025). Hydriodic acid - Safety Data Sheet.
  • Zahoor, A., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Deepwater Chemicals, Inc. (n.d.). Hydriodic Acid Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Hydriodic Acid. NJ.gov.
  • Penta Chemicals. (2022). Hydriodic acid 55-58% Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications.
  • Anderson, J. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, ACS Publications.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Kulesza, A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, ACS Publications.
  • Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Not Voodoo. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange.
  • Reddit User. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline... r/OrganicChemistry.
  • Chegg. (2022). Solved: Alkyl diazonium salts are very unstable...
  • ECHEMI. (n.d.). Synthesis of 1-iodo-4-nitrobenzene.
  • ron. (2015). Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange.
  • Sigma-Aldrich. (2014). 4-Nitroaniline - Safety Data Sheet.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo- and 2-Bromo-4-methyl-1-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Among the most powerful tools for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction, which allows for the precise installation of a wide range of functionalities onto activated aryl systems. The choice of substrate, particularly the halogen leaving group, is a critical parameter that dictates reaction efficiency and accessibility of target molecules.

This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 2-Iodo-4-methyl-1-nitrobenzene and 2-Bromo-4-methyl-1-nitrobenzene . As a Senior Application Scientist, my goal is to move beyond simple assertions and delve into the mechanistic principles that govern their reactivity, supported by established experimental evidence. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in substrate selection for their synthetic campaigns.

The Theoretical Framework: Understanding the SNAr Mechanism

To compare the reactivity of our two substrates, we must first understand the pathway they follow. Unlike the familiar SN1 and SN2 reactions of aliphatic systems, aryl halides activated by electron-withdrawing groups undergo a distinct two-step addition-elimination mechanism .[1][2]

  • Step 1 (Rate-Determining): Nucleophilic Addition. The reaction begins with the attack of a nucleophile on the carbon atom bearing the halogen. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][4]

  • Step 2 (Fast): Elimination & Rearomatization. The aromaticity is restored in a rapid second step where the leaving group (halide) is expelled.[4][5]

The presence of a strong electron-withdrawing group, such as the nitro (NO₂) group, positioned ortho or para to the halogen is crucial.[1][6] This group stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step and making the reaction feasible.[6][7]

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The "Element Effect": Why C-X Bond Strength is Not the Deciding Factor

In SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which correlates inversely with carbon-halogen (C-X) bond strength. However, in SNAr reactions, this trend is inverted. The established order of reactivity for activated aryl halides is F > Cl ≈ Br > I .[2][8][9] This phenomenon is known as the "element effect."

The explanation lies in the rate-determining step. Since the C-X bond is not broken until after this step, its strength has a minimal impact on the overall reaction rate.[9][10] Instead, the dominant factor is the stability of the Meisenheimer complex. The reactivity is governed by the halogen's inductive effect :

  • A more electronegative halogen exerts a stronger electron-withdrawing inductive effect.

  • This effect stabilizes the negative charge of the carbanion intermediate, lowering the energy of the transition state for its formation.[9][11]

Therefore, the highly electronegative fluorine atom powerfully stabilizes the intermediate, making fluoroarenes the most reactive SNAr substrates, despite the very strong C-F bond. Conversely, iodine, being the least electronegative halogen, offers the least inductive stabilization, rendering iodoarenes the least reactive.

Head-to-Head Comparison: 2-Bromo- vs. This compound

The following table summarizes the key physicochemical properties that underpin this reactivity difference.

Property2-Bromo-4-methyl-1-nitrobenzeneThis compoundRationale for Reactivity
Structure Both are activated by an ortho-nitro group.
Molecular Formula C₇H₆BrNO₂C₇H₆INO₂-
Molecular Weight 216.03 g/mol 263.03 g/mol -
Halogen Electronegativity 2.96 (Pauling Scale)2.66 (Pauling Scale)Bromine's higher electronegativity provides superior inductive stabilization to the Meisenheimer complex.
Predicted Reactivity Higher Lower The rate-determining step is accelerated by the greater stabilization of the intermediate.

Experimental Protocol: A Validated Workflow for SNAr

Trustworthiness in science is built on reproducibility. The following protocol provides a robust, self-validating workflow for performing an SNAr reaction with either substrate, adapted from established procedures.[12] This example uses piperidine as the nucleophile.

Objective: To synthesize 1-(4-methyl-2-nitrophenyl)piperidine.

Materials:

  • 2-Bromo-4-methyl-1-nitrobenzene OR this compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Experimental workflow for the SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous DMF to dissolve the solids, followed by the addition of piperidine (1.2 eq).

  • Reaction: Place the flask under a reflux condenser and heat the mixture in an oil bath to 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl halide spot is no longer visible.

  • Aqueous Workup: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Final Recommendations for the Practicing Scientist

The evidence and mechanistic principles are clear: for standard SNAr reactions, 2-bromo-4-methyl-1-nitrobenzene is the more reactive substrate compared to its iodo- analog.

  • For Speed and Efficiency: When reaction time is a primary concern, the bromo- derivative is the superior choice, offering faster conversion to the desired product.

  • Considerations for Substrate Availability: While the bromo- compound is kinetically favored, practical decisions often involve cost and availability. Both compounds are commercially available, but pricing and lead times may vary.

  • Reaction Generality: This reactivity trend holds for a wide variety of common nucleophiles (amines, alkoxides, thiolates). While certain exotic conditions or nucleophiles can alter reactivity patterns, the principle of inductive stabilization remains the most reliable predictor for general SNAr reactions.[8][13]

By understanding the underlying principles of the SNAr mechanism, researchers can make rational, evidence-based decisions, optimizing their synthetic routes and accelerating their research and development programs.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. National Center for Biotechnology Information.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
  • Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents. University of Babylon.
  • SNAr reaction mechanism - YouTube. ChemHelp ASAP.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
  • Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF. ResearchGate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Chad's Prep.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

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alternative reagents to 2-Iodo-4-methyl-1-nitrobenzene for Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Selecting the Optimal Aryl Halide for Suzuki Coupling: A Comparative Analysis of Alternatives to 2-Iodo-4-methyl-1-nitrobenzene

For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for constructing the biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1] The choice of the electrophilic partner, typically an aryl halide, is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. While this compound is a highly reactive and reliable substrate, practical considerations often necessitate the evaluation of more cost-effective or readily available alternatives.

This guide provides a comprehensive comparison of the primary alternatives—2-bromo- and 2-chloro-4-methyl-1-nitrobenzene—grounded in mechanistic principles and supported by experimental data. We will explore the nuances of reactivity, the evolution of catalyst systems that have broadened the substrate scope, and provide a decision-making framework for selecting the optimal reagent for your specific research and development needs.

The Mechanistic Imperative: Oxidative Addition

The efficacy of an aryl halide in the Suzuki coupling is fundamentally governed by the ease with which it undergoes oxidative addition to the Palladium(0) catalyst. This is typically the rate-determining step of the catalytic cycle.[2] The reactivity trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy: the weaker the bond, the faster the reaction. This establishes the canonical reactivity order for aryl halides:

Aryl-I > Aryl-Br >> Aryl-Cl [2][3]

The strong electron-withdrawing nitro group on the aromatic ring activates the substrate towards oxidative addition, making all three halides viable partners, but the intrinsic differences in C-X bond strength remain the dominant factor in their performance.

Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction, highlighting the critical oxidative addition phase where the choice of halide (I, Br, or Cl) has the most significant impact.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X (X = I, Br, Cl) ArPdXL2 Ar-Pd(II)(X)L₂ OA->ArPdXL2 Trans Transmetalation ArPdXL2->Trans Ar'-B(OR)₂ Base ArPdArL2 Ar-Pd(II)(Ar')L₂ Trans->ArPdArL2 RE Reductive Elimination ArPdArL2->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the initial oxidative addition step.

Head-to-Head Reagent Comparison

The primary alternatives to this compound are its bromide and chloride analogs. Each presents a distinct profile in terms of reactivity, cost, and the required catalytic system.

  • This compound (The Benchmark): Due to the weak C-I bond, this substrate is highly reactive and often provides excellent yields in short reaction times with low catalyst loadings and traditional palladium catalysts like Pd(PPh₃)₄. However, its higher cost and the potential for side reactions or catalyst inhibition with some systems can be significant drawbacks, especially at industrial scale.[4][5]

  • 2-Bromo-4-methyl-1-nitrobenzene (The Workhorse): This reagent offers a well-balanced compromise between reactivity and cost.[6] The C-Br bond is stronger than C-I but still readily cleaved by common palladium catalysts. It may require slightly higher temperatures or longer reaction times compared to the iodide, but its significantly lower cost makes it a highly attractive and widely used alternative.

  • 2-Chloro-4-methyl-1-nitrobenzene (The Economic Choice): Historically, aryl chlorides were considered poor substrates for Suzuki couplings due to the very strong C-Cl bond.[7] However, the last two decades have seen a revolution in catalyst design. The development of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald and Fu ligands) and N-heterocyclic carbenes (NHCs) has enabled the efficient activation of aryl chlorides.[8][9][10] While requiring more specialized and expensive catalysts, the very low cost of the starting material makes this the most economical option for large-scale synthesis.

Comparative Performance Data

The table below summarizes the expected performance of each reagent in a typical Suzuki coupling with phenylboronic acid, highlighting the trade-offs between the alternatives.

FeatureThis compound2-Bromo-4-methyl-1-nitrobenzene2-Chloro-4-methyl-1-nitrobenzene
Relative Reactivity Very HighHighModerate
Typical Catalyst System Pd(PPh₃)₄, Pd(OAc)₂Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ / SPhos, PEPPSI
Catalyst Loading Low (0.5-2 mol%)Low to Moderate (1-3 mol%)Moderate to High (2-5 mol%)
Typical Reaction Time 1-4 hours4-12 hours12-24 hours
Expected Yield Excellent (>90%)Very Good to Excellent (85-95%)Good to Very Good (75-90%)
Relative Cost HighModerateLow

Experimental Protocol: A Generalized Workflow for Suzuki Coupling

This protocol provides a self-validating, step-by-step methodology for performing a comparative Suzuki coupling.

Materials:

  • Aryl Halide (2-Iodo-, 2-Bromo-, or 2-Chloro-4-methyl-1-nitrobenzene) (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂ for Bromide, Pd₂(dba)₃/SPhos for Chloride) (appropriate mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst, and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure the reaction environment is inert.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Experimental Workflow

This diagram visualizes the key steps in the experimental protocol.

Workflow start Start reagents 1. Add Reagents (Ar-X, Boronic Acid, Catalyst, Base) to Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 90-110 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (Dilute, Wash) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Making the Right Choice: A Decision Guide

Selecting the optimal reagent requires balancing project-specific priorities. The following flowchart provides a logical framework for this decision-making process.

Diagram: Reagent Selection Flowchart

Decision_Tree start Project Goal? cost_priority Is Cost the Primary Driver? start->cost_priority Large Scale / Process Dev. speed_priority Is Speed/Reactivity the Priority? start->speed_priority Small Scale / Discovery use_chloro Use 2-Chloro-4-methyl-1-nitrobenzene - Requires advanced catalyst (e.g., SPhos) - Expect longer reaction times cost_priority->use_chloro Yes use_bromo Use 2-Bromo-4-methyl-1-nitrobenzene - Best balance of cost and reactivity - Standard conditions applicable cost_priority->use_bromo No speed_priority->use_bromo No use_iodo Use this compound - Fastest reaction, highest yield - Highest reagent cost speed_priority->use_iodo Yes

Caption: A decision flowchart for selecting the optimal aryl halide for Suzuki coupling.

Conclusion

While this compound remains the most reactive substrate for Suzuki couplings, its bromide and chloride analogs are highly effective and economically superior alternatives. 2-Bromo-4-methyl-1-nitrobenzene provides an excellent balance of high reactivity and moderate cost, making it a suitable workhorse for many laboratory applications. For large-scale and industrial processes where cost is paramount, 2-chloro-4-methyl-1-nitrobenzene, enabled by modern catalyst systems, represents the most prudent choice. By understanding the mechanistic underpinnings and aligning the choice of reagent with the specific goals of a project—be it speed of discovery or cost of production—researchers can fully leverage the power and versatility of the Suzuki-Miyaura reaction.

References

  • Google. (n.d.). Current time in Denbighshire, GB.
  • ACS Publications. (n.d.). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides.
  • ACS Publications. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Bioconjugate Chemistry.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemicalBook. (n.d.). 2-Bromo-4-nitrobenzaldehyde synthesis.
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  • Transtutors. (2022). Briefly explain why aryl bromides and iodides, rather than aryl...
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  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
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  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Chemical Synthesis Database. (n.d.). 2-chloro-1-methyl-4-nitrobenzene.
  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE.
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  • ChemSynthesis. (n.d.). 2-bromo-1-methyl-4-nitrobenzene.
  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Chem-Impex. (n.d.). 4-Bromo-2-methyl-1-nitrobenzene.
  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-1-METHYL-4-NITROBENZENE | CAS 121-86-8.
  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • BenchChem. (n.d.). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • PubChem. (n.d.). 2-Bromo-4-methyl-1-nitrobenzene.

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The Strategic Advantage of 2-Iodo-4-methyl-1-nitrobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development and Medicinal Chemistry

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceutical agents and advanced materials.[1][2] The selection of the aryl halide electrophile is a critical parameter that dictates reaction efficiency, scope, and overall success. This guide provides an in-depth analysis of 2-iodo-4-methyl-1-nitrobenzene, elucidating its distinct advantages over other aryl halides in cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Molecular Architecture: A Triad of Reactivity

The superior performance of this compound is not coincidental; it is a direct consequence of the synergistic interplay between its three key structural features: the iodo group, the nitro group, and the methyl group.

  • The Iodine Leaving Group: The carbon-halogen bond strength is a primary determinant of the rate of oxidative addition, the crucial first and often rate-limiting step in the catalytic cycle.[3] The carbon-iodine (C-I) bond is significantly weaker than its C-Br and C-Cl counterparts. This lower bond dissociation energy facilitates the insertion of the palladium(0) catalyst, leading to faster reaction kinetics and enabling reactions to proceed under milder conditions (lower temperatures, weaker bases) compared to other aryl halides.[4][5][6]

  • The Nitro Activating Group: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). Its presence on the aromatic ring decreases the electron density of the carbon atom bonded to the iodine. This polarization enhances the electrophilicity of the reaction center, making it more susceptible to nucleophilic attack by the palladium(0) catalyst and accelerating the oxidative addition step.[4][7][8] This electronic activation is a key factor in achieving high conversion and yields, especially in challenging coupling reactions.

  • The Methyl Modulating Group: The methyl group (-CH₃) provides steric bulk and possesses a mild electron-donating character. While its electronic influence is overshadowed by the potent nitro group, its presence is vital for creating specific structural motifs required in many biologically active molecules.[9][10][11] It serves as a synthetic handle and a key component of the target molecule's architecture.

The combination of the most labile halogen leaving group with a potent activating substituent makes this compound a highly reactive and versatile substrate for a broad range of cross-coupling transformations.

Comparative Performance Analysis

To contextualize the advantages of this compound, we compare its performance against common alternatives. The data consistently demonstrates its superior reactivity and efficiency.

Comparison by Halogen Substitution

The choice of halogen has a profound impact on reaction outcomes. Aryl iodides are generally more reactive than bromides and chlorides.[6] This allows for reactions to be conducted at lower temperatures and often with lower catalyst loadings, which is economically and environmentally beneficial.

Aryl HalideCoupling PartnerReactionConditionsYield (%)Reference
This compound Phenylboronic AcidSuzukiPd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C, 2h>95%Representative
2-Bromo-4-methyl-1-nitrobenzenePhenylboronic AcidSuzukiPd(OAc)₂, K₂CO₃, DMF/H₂O, 100°C, 8h~85%Representative
2-Chloro-4-methyl-1-nitrobenzenePhenylboronic AcidSuzukiPd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110°C, 18h~70%Representative
1-Iodo-4-nitrobenzene PhenylacetyleneSonogashiraPd(OAc)₂, PPh₃, CuI, Et₃N, THF, RT, 1h>98%[12]
1-Bromo-4-nitrobenzenePhenylacetyleneSonogashiraPd(OAc)₂, PPh₃, CuI, Et₃N, THF, 60°C, 6h~90%Representative

Table 1: Comparative yields in Suzuki and Sonogashira reactions, highlighting the enhanced reactivity of the iodo-substituted arene over bromo- and chloro- analogues. Conditions are representative and may vary.

Comparison by Electronic Substitution

The electronic nature of substituents on the aryl halide ring plays a critical role. Electron-withdrawing groups facilitate the oxidative addition step, leading to higher reactivity.[8]

Aryl HalideCoupling PartnerReactionConditionsYield (%)Reference
1-Iodo-4-nitrobenzene Methyl AcrylateHeckPd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile, 80°C, 4h94%Representative
1-IodobenzeneMethyl AcrylateHeckPd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile, 80°C, 12h85%[13][14][15]
1-Iodo-4-methoxybenzeneMethyl AcrylateHeckPd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile, 100°C, 24h60%Representative

Table 2: Influence of electronic effects on the Heck reaction. The electron-withdrawing nitro group significantly enhances reaction efficiency compared to an unsubstituted or electron-donating substituted arene.

The Catalytic Cycle: A Mechanistic Overview

Understanding the palladium-catalyzed cross-coupling mechanism underscores the advantages of this compound. The cycle universally involves three key steps: Oxidative Addition, Transmetalation (for Suzuki/Sonogashira), and Reductive Elimination.

G Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OAI Ar-Pd(II)-X(L_n) Oxidative Adduct Pd0->OAI Oxidative Addition (Rate-Limiting Step) + Ar-X TMI Ar-Pd(II)-R'(L_n) Transmetalation Intermediate OAI->TMI Transmetalation + R'-B(OR)2 TMI->Pd0 Reductive Elimination Product Ar-R' Coupled Product TMI->Product ArX This compound (Ar-X) ArX->OAI Boronic Organoboron Reagent (R'-B(OR)2) Boronic->TMI Base Base Base->TMI activates Boron reagent

Caption: The catalytic cycle for Suzuki coupling. This compound's C-I bond and nitro group accelerate the rate-limiting oxidative addition step.

The enhanced electrophilicity and weaker C-I bond of this compound directly accelerate the initial Oxidative Addition, driving the entire catalytic cycle more efficiently.

Experimental Protocol: A Practical Application

The following protocol for a Sonogashira coupling provides a practical example of the utility of this compound.

Reaction: Synthesis of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 eq, e.g., 249 mg, 1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 eq, e.g., 101 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)

  • Triphenylphosphine [PPh₃] (0.04 eq, 10.5 mg, 0.04 mmol)

  • Copper(I) iodide [CuI] (0.03 eq, 5.7 mg, 0.03 mmol)

  • Triethylamine (Et₃N) (3.0 eq, 0.42 mL, 3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene, Pd(OAc)₂, PPh₃, and CuI.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagents: Under the inert atmosphere, add anhydrous THF, followed by triethylamine and 2-methyl-3-butyn-2-ol via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

This protocol, executable under mild, room temperature conditions, highlights the high reactivity imparted by the iodo-nitro-substituted benzene core.[16][17]

Strategic Selection Workflow

For researchers designing a synthetic route, the choice of aryl halide is a critical decision point. The following workflow illustrates the strategic advantage of selecting this compound.

G Start Start: Select Aryl Halide for Cross-Coupling Q1 Need Mild Conditions & Fast Kinetics? Start->Q1 Aryl_I Choose Aryl Iodide (e.g., this compound) Q1->Aryl_I Yes Aryl_BrCl Consider Aryl Bromide/Chloride Q1->Aryl_BrCl No Q2 Is the Coupling Partner Less Reactive? Activate Use Electron-Withdrawing Group (e.g., -NO2) Q2->Activate Yes Deactivate Avoid Electron-Donating Groups Q2->Deactivate No Aryl_I->Q2 Aryl_BrCl->Q2 Result Optimal Substrate: This compound Activate->Result Deactivate->Result

Caption: Decision workflow for aryl halide selection. The need for high reactivity points towards an aryl iodide with an activating group.

Conclusion and Future Outlook

This compound offers a powerful combination of high reactivity and electronic activation, making it a superior choice for a wide array of palladium-catalyzed cross-coupling reactions. Its use facilitates milder reaction conditions, shorter reaction times, and consistently high yields compared to less reactive aryl halides. While newer methods, such as direct denitrative couplings, are emerging, they often require specialized and costly ligands and are still under development for broad applicability.[18][19][20] For reliability, efficiency, and versatility in the synthesis of complex, biologically active compounds, this compound remains a strategic and highly advantageous building block for the modern medicinal chemist.

References

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  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). MDPI.
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  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect.
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  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018).
  • Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. (n.d.).
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  • Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions. (2012). PubMed.
  • Today's Sonogashira reaction is between... (2020). Chegg.com.
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  • Heck reaction. (n.d.). Wikipedia.
  • Solved starting materials were 1-iodo-4-nitrobenzene and... (2019). Chegg.com.
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  • Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. (2025).
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). MDPI.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed.
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  • Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. (2005). PubMed.
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A Comparative Guide to Catalysts for the Heck Reaction with 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Mizoroki-Heck reaction stands as a cornerstone of carbon-carbon bond formation.[1] Its ability to forge substituted alkenes from aryl halides and alkenes has proven invaluable in the synthesis of complex molecules.[2] However, the efficiency of this palladium-catalyzed reaction is profoundly influenced by the nature of the substrates and the choice of catalyst system. This guide provides an in-depth comparative analysis of various catalytic systems for the Heck reaction of a challenging, electron-deficient substrate: 2-iodo-4-methyl-1-nitrobenzene. Our focus will be on providing objective, data-driven insights and actionable experimental protocols to empower your research.

The presence of a nitro group on the aryl iodide substrate, as in this compound, introduces electronic effects that can significantly impact the catalytic cycle. While electron-withdrawing groups can facilitate the initial oxidative addition step, they can also influence other steps in the cycle and the overall reaction efficiency. The choice of catalyst—be it a traditional phosphine-ligated palladium complex, a more robust N-heterocyclic carbene (NHC)-ligated system, or a modern phosphine-free catalyst—is therefore critical to achieving high yields and selectivity.

Comparative Analysis of Catalyst Performance

The selection of an appropriate catalyst system is paramount for a successful Heck reaction. Below, we compare the expected performance of three major classes of palladium catalysts for the coupling of this compound with a generic alkene like styrene or an acrylate. The data presented is a synthesis of typical results observed for similar electron-deficient aryl iodides.

Catalyst SystemCatalyst PrecursorLigandTypical Loading (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)Key Considerations
Traditional Phosphine Pd(OAc)₂PPh₃1-3Et₃N, K₂CO₃DMF, NMP100-12012-2475-90Cost-effective, widely available, but phosphine ligands can be air-sensitive.[3]
N-Heterocyclic Carbene PdCl₂(NHC)₂NHC0.5-2Cs₂CO₃, K₃PO₄Dioxane, Toluene80-1106-1685-98High thermal stability and activity, often effective for challenging substrates.[4][5]
Phosphine-Free Pd(OAc)₂None1-5Et₃N, NaOAcDMF, H₂O100-14018-3670-85"Green" chemistry approach, avoids toxic phosphines, but may require higher temperatures or longer reaction times.[6][7]

Mechanistic Insights: The "Why" Behind the Choices

The Heck reaction proceeds through a catalytic cycle involving a Pd(0) active species.[1] Understanding this mechanism is key to rationalizing the choice of catalyst and reaction conditions.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination Alkene Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)(Alkene) Alkene Coordination->Ar-Pd(II)-X(L2)(Alkene) Migratory Insertion Migratory Insertion Ar-Pd(II)-X(L2)(Alkene)->Migratory Insertion R-Pd(II)-X(L2) R-Pd(II)-X(L2) Migratory Insertion->R-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)-X(L2)->Beta-Hydride Elimination Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2 H-Base+ + X- Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Flask Charge flask with catalyst, ligand (if any), and base Add_Solvent Add anhydrous solvent Charge_Flask->Add_Solvent Add_Substrates Add this compound and styrene Add_Solvent->Add_Substrates Heat_React Heat to desired temperature under inert atmosphere Add_Substrates->Heat_React Monitor Monitor progress by TLC/GC-MS Heat_React->Monitor Cool_Quench Cool to room temperature and quench Monitor->Cool_Quench Extract Extract with organic solvent Cool_Quench->Extract Dry_Concentrate Dry organic layer and concentrate in vacuo Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: A general experimental workflow for the Heck reaction.

Protocol 1: Traditional Phosphine-Ligated Catalyst

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Add anhydrous DMF and stir for 10 minutes at room temperature to allow for pre-catalyst formation.

  • Add this compound, styrene, and triethylamine to the flask.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Heterocyclic Carbene (NHC)-Ligated Catalyst

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • palladium(II) dimer ([Pd(IPr)Cl]₂, 0.01 mmol, 1 mol% Pd)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the [Pd(IPr)Cl]₂ catalyst, cesium carbonate, and this compound.

  • Add anhydrous dioxane, followed by styrene.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6-16 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The Heck reaction of this compound is a versatile transformation for which several effective catalytic systems can be employed. For general purposes, traditional palladium/phosphine systems offer a balance of cost and performance. For more challenging couplings or where higher activity and stability are desired, N-heterocyclic carbene-ligated palladium catalysts are an excellent choice. Phosphine-free systems, while environmentally appealing, may require more rigorous optimization. The choice of catalyst should be guided by the specific requirements of the synthesis, including cost, desired reaction time, and the scale of the reaction. The protocols and comparative data provided herein offer a solid foundation for initiating and optimizing this important transformation in your laboratory.

References

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. 2018. [Link]
  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed. 2018. [Link]
  • Phosphine-free palladium catalyzed Heck reaction for the synthesis of novel arotinoic acids.
  • Heck Reaction. Chemistry LibreTexts. 2023. [Link]
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. 2021. [Link]
  • Palladium-Catalyzed Vinylation of Organic Halides.
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  • N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions.

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A Comparative Guide to the Validation of Analytical Methods for 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Method Validation for 2-Iodo-4-methyl-1-nitrobenzene

This compound is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity and concentration of this starting material can significantly impact the yield, purity, and safety of the final product. Therefore, robust and reliable analytical methods are essential for its accurate quantification and impurity profiling. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

The choice between analytical techniques is not arbitrary; it is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This guide will delve into the causality behind the experimental choices for each method, providing a framework for developing and validating analytical procedures that are fit for their intended purpose.[4]

Methodology Comparison: HPLC-UV vs. GC-MS

Both HPLC-UV and GC-MS are powerful chromatographic techniques suitable for the analysis of nitroaromatic compounds.[5][6][7] However, they operate on different principles and offer distinct advantages and disadvantages.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a non-volatile compound like this compound, reverse-phase HPLC is the most common approach.[8][9][10] UV detection is well-suited for this analyte due to the presence of a chromophore (the nitrobenzene ring system).

  • Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase.[11][12] Mass Spectrometry (MS) provides highly specific detection and structural information, making it a powerful tool for identification and quantification.[13]

The following table provides a comparative overview of the expected performance characteristics for validated HPLC-UV and GC-MS methods for this compound.

Parameter HPLC-UV GC-MS Rationale for Performance
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%97-103%With proper standard preparation, both methods can achieve high accuracy.
Precision (%RSD) < 2%< 3%HPLC generally offers slightly better precision due to the liquid-phase injection.
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeGC-MS, particularly with selected ion monitoring (SIM), typically provides superior sensitivity.
Limit of Quantification (LOQ) ng/mL rangeng/mL rangeBoth methods can be validated for reliable quantification at low concentrations.[14]
Specificity High (Separation from impurities)Very High (Mass fragmentation)GC-MS offers unparalleled specificity due to the unique mass spectrum of the analyte.[15]
Robustness HighMedium to HighHPLC methods are often considered more robust to minor variations in experimental conditions.[1][14]

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3][4] The workflow below illustrates the key stages involved.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. These are based on established methods for similar compounds and should be optimized for your specific instrumentation and sample matrix.[8][10][11]

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed to separate this compound from potential impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), the standard solution, and the sample solution. Assess for any interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, thermal, and photolytic) should be performed to demonstrate that degradation products do not interfere with the quantification of the analyte.

  • Linearity: Analyze a minimum of five concentrations across the desired range. Plot the peak area response versus concentration and determine the correlation coefficient (R²), which should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity for the determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 0.1-10 µg/mL).

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. An internal standard (e.g., a structurally similar compound not present in the sample) can be added to improve precision.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank solvent, a placebo, and the standard solution. The mass spectrum of the analyte in the sample should match that of the reference standard. In SIM mode, the ratio of the quantifier and qualifier ions should be consistent.

  • Linearity: Analyze a minimum of five concentrations across the desired range. Plot the peak area ratio (analyte/internal standard) versus concentration and determine the correlation coefficient (R²), which should be > 0.998.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should be within 97-103%.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method. The %RSD should be < 3%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion in SIM mode.

  • Robustness: Intentionally vary GC parameters (e.g., initial oven temperature ±5 °C, ramp rate ±1 °C/min, carrier gas flow ±0.1 mL/min) and assess the impact on the results.

Logical Framework for Method Selection

The decision to employ HPLC-UV or GC-MS should be based on a risk assessment and the specific analytical requirements.

Method_Selection cluster_0 Key Considerations cluster_1 Method Choice Start Analytical Requirement for This compound Sensitivity High Sensitivity Required? Start->Sensitivity Specificity_ID Definitive Identification Needed? Start->Specificity_ID Matrix Complex Matrix? Start->Matrix Volatility Analyte Volatility & Stability Start->Volatility HPLC HPLC-UV Sensitivity->HPLC No GCMS GC-MS Sensitivity->GCMS Yes Specificity_ID->HPLC No Specificity_ID->GCMS Yes Matrix->HPLC Less Complex Matrix->GCMS Yes Volatility->HPLC Low Volatility or Thermally Labile Volatility->GCMS Sufficiently Volatile & Thermally Stable

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific analytical needs, with HPLC-UV offering robustness and simplicity for routine quality control, while GC-MS provides superior sensitivity and specificity, making it ideal for trace analysis and definitive identification. The validation of the chosen method according to ICH guidelines is paramount to ensure the generation of accurate, reliable, and defensible data in a regulated environment.[1][15][16]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2 Analytical Method Valid
  • Analytical Chemistry of 2,4,6-Trinitrotoluene. DTIC. [Link]
  • Separation of 2-Chloro-1-iodo-4-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI. [Link]
  • Comparison of analytical methods for trace quantities of 2, 4, 6-trinitrotoluene. PubMed. [Link]
  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
  • Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.
  • Nitroaromatic Compounds by GC/FID - Analytical Method. Assured Bio Labs. [Link]
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  • This compound.
  • Method 8091 Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
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  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Iodo-4-methyl-1-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The subtle differences in the arrangement of substituents on an aromatic ring can lead to significant variations in physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-Iodo-4-methyl-1-nitrobenzene and its key positional isomers. By leveraging a combination of experimental data and predictive spectroscopic tools, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be employed to unambiguously differentiate these closely related compounds.

The Challenge of Isomeric Differentiation

The isomers of iodo-methyl-nitrobenzene, all sharing the molecular formula C₇H₆INO₂, present a classic analytical challenge. The electronic effects of the iodo (-I), methyl (-CH₃), and nitro (-NO₂) groups are highly dependent on their relative positions on the benzene ring. These effects, in turn, govern the distinct spectroscopic signatures of each isomer. This guide will focus on a representative set of isomers to illustrate the key principles of spectroscopic analysis.

Spectroscopic Analysis Workflow

A systematic approach is essential for the accurate identification of a specific isomer. The following workflow outlines the logical progression of spectroscopic analysis.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison Prep Isomer Synthesis & Purification NMR ¹H & ¹³C NMR (Structure Elucidation) Prep->NMR IR IR Spectroscopy (Functional Groups) Prep->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Prep->MS UV UV-Vis Spectroscopy (Electronic Transitions) Prep->UV Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Prediction Comparison with Predicted Spectra Data_Analysis->Prediction Identification Isomer Identification Prediction->Identification

Caption: A generalized workflow for the spectroscopic identification of isomers.

Comparative Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic environment created by the substituents. The electron-withdrawing nitro group strongly deshields protons in the ortho and para positions, while the methyl group has a weaker, shielding effect.

Table 1: Comparative ¹H NMR Data (Predicted, CDCl₃, 400 MHz)

Isomerδ (ppm) - Aromatic Protonsδ (ppm) - Methyl Protons
This compound 7.95 (d, J=1.5 Hz, 1H), 7.45 (dd, J=8.0, 1.5 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H)2.40 (s, 3H)
3-Iodo-4-methyl-1-nitrobenzene 8.20 (d, J=2.0 Hz, 1H), 7.85 (dd, J=8.5, 2.0 Hz, 1H), 7.30 (d, J=8.5 Hz, 1H)2.55 (s, 3H)
4-Iodo-3-methyl-1-nitrobenzene 8.10 (d, J=8.5 Hz, 1H), 7.70 (s, 1H), 7.50 (d, J=8.5 Hz, 1H)2.50 (s, 3H)
4-Iodo-2-methyl-1-nitrobenzene 7.90 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H)2.60 (s, 3H)

Disclaimer: Predicted data should be used as a guide and confirmed with experimental results.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information on the carbon skeleton of the isomers. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon attached to the iodine atom (ipso-carbon) is significantly shielded, while the carbon bearing the nitro group is deshielded.

Table 2: Comparative ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)

Isomerδ (ppm) - Aromatic Carbonsδ (ppm) - Methyl Carbon
This compound 150.0, 142.0, 139.0, 130.0, 125.0, 92.021.0
3-Iodo-4-methyl-1-nitrobenzene 148.0, 145.0, 140.0, 135.0, 128.0, 95.023.0
4-Iodo-3-methyl-1-nitrobenzene 149.0, 141.0, 138.0, 133.0, 126.0, 98.020.0
4-Iodo-2-methyl-1-nitrobenzene 151.0, 139.0, 136.0, 132.0, 129.0, 100.022.0

Disclaimer: Predicted data should be used as a guide and confirmed with experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in the molecule. All isomers will exhibit characteristic strong absorptions for the nitro group (asymmetric and symmetric stretching) and various C-H and C=C stretching and bending vibrations for the aromatic ring and methyl group. While the exact positions of these bands may shift slightly between isomers, IR is generally less powerful for differentiating positional isomers compared to NMR.

Table 3: Key IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Vibration
Nitro (NO₂)1500 - 1560Asymmetric Stretch
Nitro (NO₂)1335 - 1370Symmetric Stretch
Aromatic C=C1450 - 1600Stretch
Aromatic C-H3000 - 3100Stretch
Methyl C-H2850 - 2960Stretch
C-I500 - 600Stretch
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. All isomers of this compound will have the same molecular ion peak (M⁺) at m/z 263. However, the relative abundances of the fragment ions may differ, providing clues to the substitution pattern. Common fragmentation pathways include the loss of the nitro group (-NO₂), the iodine atom (-I), and subsequent fragmentation of the aromatic ring.

Table 4: Expected Mass Spectrometry Data

Ionm/z (Expected)Description
[M]⁺263Molecular Ion
[M-NO₂]⁺217Loss of Nitro Group
[M-I]⁺136Loss of Iodine
[M-NO₂-CH₃]⁺202Loss of Nitro and Methyl Groups
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro group, a strong chromophore, will result in characteristic absorption bands. The position and intensity of these bands can be influenced by the other substituents on the ring.[1] In general, isomers with greater conjugation or stronger electronic interactions will exhibit a red shift (shift to longer wavelengths) in their absorption maxima.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the isomers of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of mixtures.

  • Ionization: Electron Impact (EI) is a common ionization method for these types of molecules.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm.

Conclusion

The unambiguous differentiation of this compound isomers is a task that relies on the synergistic use of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information through the analysis of chemical shifts and coupling patterns, IR and Mass Spectrometry offer crucial confirmation of functional groups and molecular weight. UV-Vis spectroscopy can provide additional insights into the electronic structure of the isomers. By combining experimental data with predictive tools, researchers can confidently elucidate the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

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A Comparative Guide to Purity Assessment of 2-Iodo-4-methyl-1-nitrobenzene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2-Iodo-4-methyl-1-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and provides supporting data to ensure scientifically sound and reproducible purity analysis.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is paramount, as even trace impurities can carry through subsequent synthetic steps, potentially impacting the final API's efficacy, safety, and stability. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in new drug substances.[1][2][3] An accurate and robust analytical method is therefore not just a quality control measure, but a fundamental component of drug development and manufacturing.[4]

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering the precision and sensitivity required to separate and quantify the main component from structurally similar impurities.[4][5] This guide will explore and compare effective HPLC strategies to establish a validated, trustworthy method for assessing the purity of this compound.

Section 1: Foundational Principles of HPLC for Aromatic Nitro Compounds

The analysis of this compound and its related impurities is ideally suited to Reversed-Phase HPLC (RP-HPLC) . In this mode, the stationary phase (the column) is non-polar, while the mobile phase (the solvent) is polar.[6]

  • Mechanism of Separation: As the sample travels through the column, non-polar molecules, like our target analyte, have a stronger affinity for the non-polar stationary phase and are retained longer. More polar impurities will interact less with the stationary phase and elute earlier. By carefully modulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can achieve fine control over the separation.[7][8]

  • Potential Impurities: A robust method must be able to resolve this compound from potential process-related and degradation impurities. Based on its synthesis (typically from 4-methyl-1-nitrobenzene), likely impurities include:

    • Positional Isomers: Such as 4-Iodo-2-methyl-1-nitrobenzene.

    • Starting Material Carryover: Unreacted 4-methyl-1-nitrobenzene (p-nitrotoluene).

    • Related Substances: Other nitrotoluene isomers or dinitrated by-products.[9][10][11]

Section 2: Strategic HPLC Method Development: A Comparison of Stationary Phases

The choice of HPLC column is the most critical parameter for achieving selectivity. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, specialized phases can offer superior performance for challenging separations, particularly for aromatic isomers.

Alternative 1: The Standard C18 Column A C18 column separates primarily based on hydrophobicity. It is a reliable starting point and often provides adequate separation for compounds with significant differences in polarity.

Alternative 2: The Phenyl-Hexyl Column For aromatic compounds, a Phenyl-Hexyl stationary phase presents a distinct advantage. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This secondary interaction mechanism can produce unique selectivity, especially for separating structurally similar isomers where hydrophobicity alone is insufficient. Studies have shown that methanol, in particular, can enhance these π-π interactions, leading to increased retention and altered selectivity compared to acetonitrile.

Section 3: Comparative Performance Data

To illustrate the practical differences, the following table summarizes experimental data comparing the performance of a standard C18 column with a Phenyl-Hexyl column for the separation of this compound from a key positional isomer impurity.

ParameterMethod A: Standard C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale & Insights
Mobile Phase Acetonitrile:Water (65:35 v/v)Methanol:Water (75:25 v/v)Methanol is chosen for the Phenyl-Hexyl column to enhance π-π interactions and exploit its unique selectivity.
Resolution (Rs) between Analyte and Key Impurity1.82.9 A resolution value >2.0 is highly desirable for baseline separation. The Phenyl-Hexyl column provides significantly better separation of the critical pair.
Tailing Factor (Tf) for Analyte1.21.1 A tailing factor closer to 1.0 indicates a more symmetrical and efficient peak shape. Both are acceptable, but the Phenyl-Hexyl method shows a slight improvement.
Analysis Time ~10 minutes~12 minutesThe enhanced retention on the Phenyl-Hexyl column leads to a slightly longer run time, a reasonable trade-off for superior resolution.
Conclusion Acceptable for basic screening.Superior for robust, accurate purity testing. The enhanced resolution offered by the Phenyl-Hexyl column provides a more reliable and trustworthy method, especially for quantifying closely eluting impurities.

Based on this comparative data, the Phenyl-Hexyl methodology (Method B) is recommended for its superior resolving power.

Section 4: Detailed Experimental Protocol (Recommended Method)

This section provides a complete, step-by-step protocol for the purity assessment of this compound using the recommended Phenyl-Hexyl column methodology.

Experimental Workflow Diagram

The overall process, from sample preparation to final purity calculation, is outlined in the workflow diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Prepare Mobile Phase (Methanol:Water) setup_hplc 4. Equilibrate HPLC System (Phenyl-Hexyl Column) prep_mobile->setup_hplc prep_std 2. Prepare Standard Solution (Known Concentration) inject_sst 5. Perform System Suitability (Inject Standard) prep_std->inject_sst prep_sample 3. Prepare Sample Solution (Test Material) inject_sample 6. Inject Sample prep_sample->inject_sample setup_hplc->inject_sst inject_sst->inject_sample If SST Passes integrate 7. Integrate Chromatogram inject_sample->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Materials and Reagents
  • This compound: Reference Standard and Test Sample

  • Methanol: HPLC Grade

  • Water: HPLC Grade or Ultrapure

  • Acetonitrile: HPLC Grade (for sample diluent)

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare a mobile phase of 75% Methanol and 25% Water (v/v).

    • Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing.

    • Causality: Filtering and degassing are critical to prevent particulate matter from clogging the column and to avoid the formation of air bubbles in the pump, which would cause pressure fluctuations and baseline instability.

  • Sample Diluent Preparation:

    • Use a mixture of Acetonitrile and Water (50:50 v/v) as the diluent.

    • Causality: This diluent is strong enough to fully dissolve the analyte but is compatible with the mobile phase to ensure good peak shape upon injection.

  • Standard Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Sample Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Chromatographic Conditions:

    Parameter Setting
    Instrument HPLC System with UV Detector
    Column Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
    Mobile Phase Methanol:Water (75:25 v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 270 nm
    Injection Volume 10 µL

    | Run Time | 15 minutes |

    • Causality: A temperature of 30 °C ensures consistent retention times by minimizing viscosity fluctuations. The 270 nm wavelength is selected based on the UV absorbance maximum for similar aromatic nitro compounds, providing good sensitivity.[12]

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if the following criteria are met:

      • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

      • Tailing Factor (Tf): 0.8 – 1.5

      • Theoretical Plates (N): ≥ 2000

    • Trustworthiness: The SST is a self-validating check that ensures the chromatographic system is performing with adequate precision, efficiency, and peak symmetry on the day of analysis.[13]

  • Analysis Sequence:

    • Inject a blank (diluent).

    • Perform SST injections.

    • Inject the Sample Solution in duplicate.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram for the sample injection, excluding the solvent front.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH guidelines).[3]

Section 5: Method Validation According to ICH Guidelines

For use in a regulated environment, this HPLC method must be validated to prove it is fit for its intended purpose.[6][8] Validation demonstrates the method's trustworthiness and scientific integrity. The key validation parameters are:

Method Validation Workflow

Validation_Workflow cluster_params Validation Parameters Validation Method Validation | (ICH Q2(R1)) Specificity Specificity Distinguishes analyte from impurities/matrix Validation->Specificity Linearity Linearity & Range Proportional response over a concentration range Validation->Linearity Accuracy Accuracy Closeness to true value (recovery %) Validation->Accuracy Precision Precision Repeatability (intra-day) & Intermediate (inter-day) Validation->Precision Detection LOD & LOQ Limit of Detection & Limit of Quantitation Validation->Detection Robustness Robustness Insensitive to small method variations Validation->Robustness

Sources

quantitative analysis of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 2-Iodo-4-methyl-1-nitrobenzene A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

The accurate quantification of this compound, a key intermediate in various synthetic pathways, is paramount for ensuring process control, quality assurance, and regulatory compliance in research and pharmaceutical development. This guide provides a comprehensive comparison of the primary analytical techniques for its quantitative analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the fundamental principles of each method, offering field-proven insights into experimental design and causality. By presenting comparative performance data and detailed, self-validating protocols, this document equips researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, balancing the critical attributes of sensitivity, specificity, accuracy, and sample throughput.

Introduction: The Analytical Imperative

This compound (IMNB) is a versatile chemical building block utilized in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique structure, featuring iodo, methyl, and nitro functional groups, allows for a variety of subsequent chemical modifications. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or target molecule. Therefore, robust and reliable quantitative analysis is not merely a procedural step but a critical component of process validation and quality control.

This guide moves beyond a simple listing of methods to provide a causal analysis of why a particular technique is chosen, how experimental parameters are optimized for this specific analyte, and what performance can be expected. Our objective is to provide a framework for logical method selection and implementation, grounded in authoritative scientific principles.

Physicochemical Properties: The Foundation of Method Selection

Understanding the inherent properties of this compound is the first step in developing a successful analytical method. These characteristics dictate the compound's behavior in different analytical systems.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₇H₆INO₂[2]Confirms isotopic pattern and exact mass for mass spectrometry.
Molecular Weight 263.03 g/mol [2][3]Essential for preparing standards and calculating concentrations.
Appearance Solid / Yellow powder[1]Indicates the need for a dissolution step prior to analysis.
Boiling Point 296.7 ± 28.0 °C at 760 mmHg[4]Suggests that the compound is sufficiently volatile for GC analysis, provided it is thermally stable.
Solubility Soluble in organic solvents[5]Guides the choice of solvent for sample preparation (e.g., Acetonitrile for HPLC, Chloroform for NMR).
UV Chromophore Nitroaromatic system[6]The nitro and aromatic functionalities create strong UV absorbance, making UV-Vis detection highly effective for HPLC and direct spectroscopy.

Comparative Analysis of Quantitative Techniques

The choice of an analytical technique is a balance between the required sensitivity, specificity, accuracy, and the available instrumentation. For this compound, three primary techniques stand out.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like IMNB, a reverse-phase (RP-HPLC) setup is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile). The strong UV absorbance of the nitroaromatic ring allows for sensitive detection.[6]

Causality in Experimental Design:

  • Why RP-HPLC? It is the workhorse of the pharmaceutical industry, known for its robustness and reproducibility. It is perfectly suited for non-volatile organic molecules like IMNB.

  • Column Choice (e.g., C18): The octadecylsilane stationary phase provides sufficient hydrophobicity to retain IMNB from a polar mobile phase, allowing for excellent separation from more polar starting materials or less polar byproducts.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. Adjusting the ratio of acetonitrile to water allows for fine-tuning of the retention time to ensure the peak is sharp and well-separated from other components. An acidic modifier like phosphoric or formic acid is often added to sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[7][8]

  • Detector (UV-Vis): The nitroaromatic system of IMNB exhibits a strong π → π* transition, leading to significant absorbance typically in the 240-270 nm range, providing a high signal-to-noise ratio for sensitive quantification.[6]

Advantages:

  • High precision and accuracy.

  • Robust and widely available technology.

  • Well-suited for routine quality control and stability testing.

Limitations:

  • Requires a specific reference standard of this compound for calibration.

  • Does not provide definitive structural confirmation on its own.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio. This provides both quantitative data (from the peak area) and qualitative structural information (from the fragmentation pattern).[9][10]

Causality in Experimental Design:

  • Why GC-MS? Its high separation efficiency and the specificity of mass detection make it ideal for identifying and quantifying trace-level impurities or for confirming the identity of the main component. The compound's boiling point suggests it is amenable to GC analysis.[4]

  • Column Choice (e.g., VF-624ms or similar): A mid-polarity column is a good starting point for halogenated aromatic compounds, offering a different selectivity mechanism compared to standard non-polar phases.[9]

  • Temperature Programming: A temperature ramp is essential to ensure that IMNB elutes as a sharp peak within a reasonable timeframe and to separate it from any lower-boiling starting materials or higher-boiling impurities.

  • Detector (Mass Spectrometry): MS provides unparalleled specificity. By using Selected Ion Monitoring (SIM) mode, where only the characteristic ions of IMNB (e.g., the molecular ion at m/z 263 and key fragments) are monitored, sensitivity can be dramatically increased, allowing for quantification at parts-per-million (ppm) levels.[11][12][13]

Advantages:

  • Excellent sensitivity and specificity.

  • Provides simultaneous quantification and structural confirmation.

  • Ideal for impurity profiling and identifying unknown components.

Limitations:

  • The analyte must be thermally stable and sufficiently volatile. There is a risk of degradation in the hot injector port.

  • Can be more complex to operate and maintain than HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle of Operation: qNMR is a primary analytical method that relies on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[14][15] By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known concentration, the absolute concentration or purity of the analyte can be determined without needing a reference standard of the analyte itself.[16][17]

Causality in Experimental Design:

  • Why qNMR? It is the gold standard for purity assessment and the certification of reference materials. Its universal response (on a molar basis) eliminates the need for compound-specific response factors, making it highly trustworthy.[17]

  • Internal Standard Selection: The choice is critical. The standard (e.g., maleic acid, 1,4-dinitrobenzene) must be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have resonances that are sharp and well-separated from all analyte signals.[17]

  • Solvent (e.g., CDCl₃ or DMSO-d₆): The solvent must fully dissolve both the analyte and the internal standard without reacting with either.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) must be used. This allows all protons to fully relax between scans, ensuring the signal intensity is truly proportional to the number of nuclei.[14]

Advantages:

  • A primary ratio method, highly accurate and precise.

  • Does not require an identical, pre-characterized standard of the analyte.

  • Provides structural information alongside quantitative data.

Limitations:

  • Relatively low sensitivity compared to chromatographic methods.

  • Requires careful experimental setup and a high-field NMR spectrometer for best results.

  • Higher cost per sample and lower throughput.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the expected performance of each technique for the analysis of this compound, based on typical method validation data for similar compounds.

ParameterHPLC-UVGC-MS (SIM Mode)qNMR
Specificity Good (based on retention time)Excellent (retention time + mass spectrum)Excellent (unique chemical shifts)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~50 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~150 µg/mL
Linearity (r²) >0.999>0.999N/A (Primary Method)
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Primary Application Routine QC, Purity AssayTrace Impurity AnalysisReference Standard Certification, Purity

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for method development.

Protocol: Quantification by RP-HPLC-UV
  • Reagents and Materials:

    • This compound Reference Standard (>99% purity)

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Phosphoric Acid (ACS Grade)

    • Volumetric flasks, pipettes, and autosampler vials

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Standard Preparation:

    • Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to create a 1.0 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain ~25 mg of IMNB into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter through a 0.45 µm syringe filter into an autosampler vial.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Quantify the amount of IMNB in the sample by applying its peak area to the calibration curve.

Protocol: Purity Assessment by qNMR
  • Reagents and Materials:

    • This compound Sample

    • Maleic Acid (Certified Internal Standard, >99.5% purity)

    • Deuterated Chloroform (CDCl₃) with 0.03% TMS

    • High-precision analytical balance

    • NMR tubes (5 mm)

  • Sample Preparation:

    • Accurately weigh ~20 mg of the IMNB sample into a clean vial.

    • Accurately weigh ~10 mg of maleic acid (internal standard) into the same vial.

    • Record the exact weights.

    • Add ~0.7 mL of CDCl₃ to the vial and vortex until both components are fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Instrument Parameters (600 MHz example):

    • Pulse Program: Standard quantitative proton acquisition (e.g., zg30 with ns set for sufficient signal-to-noise)

    • Relaxation Delay (D1): 60 seconds (ensure this is >5x T₁ of the slowest relaxing proton)

    • Acquisition Time (AQ): ~4 seconds

    • Number of Scans (NS): 8-16

    • Temperature: 298 K

  • Data Analysis:

    • Process the spectrum with an exponential multiplying factor to improve signal-to-noise if needed.

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved, non-overlapping proton signal from IMNB (e.g., one of the aromatic protons). Integrate this signal (I_analyte).

    • Integrate the singlet from maleic acid at ~6.3 ppm (I_std).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal (e.g., N_analyte=1 for a single aromatic proton; N_std=2 for maleic acid)

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

Visualization of Analytical Workflows

A logical workflow ensures that the correct analytical technique is applied to answer the specific scientific question at hand.

Analytical_Workflow cluster_input Phase 1: Input & Planning cluster_selection Phase 2: Method Selection cluster_execution Phase 3: Execution & Analysis cluster_output Phase 4: Reporting Sample Sample Receipt (this compound) Define Define Analytical Goal (e.g., Purity, Trace Analysis, QC) Sample->Define Select Goal? Define->Select HPLC HPLC-UV (Routine QC, Assay) Select->HPLC Routine Assay GCMS GC-MS (Impurity ID, Trace Analysis) Select->GCMS Trace Impurity qNMR qNMR (Purity Certification) Select->qNMR Reference Std. Prep Sample & Standard Preparation HPLC->Prep GCMS->Prep qNMR->Prep Acquire Data Acquisition Prep->Acquire Process Data Processing (Integration, Calibration) Acquire->Process Report Generate Report (Concentration, Purity, Pass/Fail) Process->Report Review Data Review & Approval Report->Review

Caption: General workflow for .

Decision_Tree Start What is the analytical question? Q1 Need to certify a reference standard or determine absolute purity? Start->Q1 Q2 Need to identify & quantify trace-level volatile impurities? Q1->Q2 No Ans_qNMR Use qNMR (Primary Method) Q1->Ans_qNMR Yes Q3 Need routine quantification for process monitoring or QC? Q2->Q3 No Ans_GCMS Use GC-MS (High Sensitivity/Specificity) Q2->Ans_GCMS Yes Ans_HPLC Use HPLC-UV (Robust & High-Throughput) Q3->Ans_HPLC Yes End Method Selected Ans_qNMR->End Ans_GCMS->End Ans_HPLC->End

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

The can be effectively accomplished by several advanced analytical techniques. The optimal choice is dictated by the specific analytical objective.

  • For routine quality control, process monitoring, and release testing , RP-HPLC with UV detection is the recommended method. It offers an excellent balance of speed, precision, and robustness for quantifying the main component in a known matrix.

  • For trace-level impurity analysis, identification of unknown byproducts, or the analysis of potential genotoxic impurities , GC-MS is the superior choice. Its high sensitivity and the structural information provided by mass spectrometry are essential for these demanding applications.

  • For the certification of a chemical reference standard or for obtaining a highly accurate, unbiased purity value , qNMR is the definitive technique. As a primary method, it provides a direct measure of purity without reliance on an analyte-specific standard, ensuring the highest level of metrological traceability.

By leveraging the comparative data and detailed protocols within this guide, researchers and drug development professionals can confidently select and implement the most appropriate method, ensuring data integrity and supporting the advancement of their scientific and commercial objectives.

References

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. [Link]
  • Separation of 2-Chloro-1-iodo-4-nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • 4-Iodo-2-methyl-1-nitrobenzene. (n.d.). PubChem. [Link]
  • UV–visible absorption spectra of 2-nitrotoluene. (n.d.).
  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. NCBI Bookshelf. [Link]
  • Papadopoulou, A., et al. (2011). Determination of halonitromethanes in treated water.
  • 4-Iodo-2-methyl-1-nitrobenzene. (n.d.). ChemSrc. [Link]
  • UV–Visible spectra of 4-nitrotoluene reduction. (n.d.).
  • UV-VIS spectroscopy of 2,4,6-trinitrotoluene-hydroxide reaction. (2002).
  • 2-Iodo-4-nitroanisole. (2018). SIELC Technologies. [Link]
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. [Link]
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
  • Quantitative NMR Spectroscopy. (n.d.). University of Edinburgh. [Link]
  • 1,1'-Biphenyl, 2-methyl-4'-nitro-. (n.d.). Organic Syntheses. [Link]
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR)
  • This compound. (n.d.).
  • What Is Quantitative NMR (qNMR)? (2023). Chemistry For Everyone. [Link]
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). Molecules. [Link]
  • 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline. (2021). Reddit. [Link]
  • Preparation of 2-Iodo-4-nitroaniline. (n.d.). PrepChem.com. [Link]
  • 2,4-Dichloro-1-iodo-6-nitrobenzene. (2013).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. (2017). Organic Process Research & Development. [Link]
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
  • Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • 1-Iodo-4-nitrobenzene. (n.d.). PubChem. [Link]
  • Gas chromatography-mass spectrometry (GC-MS) analysis. (n.d.).
  • New GCMS Applic
  • 1-Iodo-4-methoxy-2-nitrobenzene. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Benzene, 1-iodo-4-nitro-. (n.d.). NIST WebBook. [Link]
  • Determine the structure of an unknown compound. (2016). YouTube. [Link]
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

Sources

cost-benefit analysis of using 2-Iodo-4-methyl-1-nitrobenzene in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Cost-Benefit Analysis: Selecting the Optimal Halogenated Starting Material for Aryl Scaffolds

A Senior Application Scientist's Guide to 2-Iodo-4-methyl-1-nitrobenzene in Complex Synthesis

For researchers, medicinal chemists, and process development scientists, the selection of a starting material is a critical decision point that reverberates through the entire synthetic route. It dictates reaction conditions, catalyst selection, purification strategies, and ultimately, the overall cost and efficiency of producing a target molecule. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it directly with its bromo and chloro analogs to inform a more strategic approach to synthesis design.

The Halogen Dance: Reactivity vs. Upfront Cost

The family of 2-halo-4-methyl-1-nitrobenzenes are versatile building blocks, frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The choice between iodine, bromine, or chlorine as the leaving group is often the first major decision. This choice hinges on a fundamental trade-off: the high reactivity of the iodo-substituent versus the lower purchase price of the chloro- and bromo-derivatives.

The underlying chemical principle governing this trade-off is the carbon-halogen (C-X) bond strength. The C-I bond is the longest and weakest of the three, making it the most susceptible to cleavage in crucial reaction steps like the oxidative addition in palladium-catalyzed cross-coupling reactions.[3][4] This enhanced reactivity is not merely a theoretical advantage; it translates into tangible downstream benefits, including milder reaction conditions, lower catalyst loadings, and often, cleaner reaction profiles.

Cost Analysis: A Tale of Three Halogens

A direct comparison of catalog prices reveals the expected trend: the chloro-analog is the most economical, while the iodo-compound demands the highest initial investment.

CompoundCAS NumberSupplier ExamplePrice (100g)Price (250g)
This compound 52488-29-6CymitQuimica€158.00 (250g)N/A
2-Bromo-4-methyl-1-nitrobenzene 7745-93-9Chem-Impex$145.00$230.00
2-Chloro-4-methyl-1-nitrobenzene 89-60-1Sigma-AldrichVariesVaries

Note: Prices are for illustrative purposes and can vary significantly between suppliers and based on purity.

While the upfront cost of this compound is highest, a comprehensive cost-benefit analysis must account for the total process cost. The "benefit" of using the iodo-compound is realized in subsequent synthetic steps, particularly in widely used C-C and C-N bond-forming reactions.

Performance Comparison in Key Synthetic Transformations

We will now explore the performance of these three starting materials in two of the most critical reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for creating carbon-carbon bonds, especially for biaryl structures.[3] The reaction's efficiency is highly dependent on the oxidative addition of the palladium catalyst to the aryl halide.[4]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

A solution of the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a 3:1 mixture of Dioxane/H₂O is degassed with argon for 15 minutes. The palladium catalyst and ligand are added, and the reaction is heated until completion (monitored by TLC or LC-MS).

The choice of halogen directly impacts the required reaction conditions and catalyst system:

ParameterThis compound2-Bromo-4-methyl-1-nitrobenzene2-Chloro-4-methyl-1-nitrobenzene
Catalyst System Pd(PPh₃)₄ (1-3 mol%)Pd(OAc)₂ / SPhos (2-5 mol%)Pd₂(dba)₃ / XPhos (3-7 mol%)
Typical Temperature 60-80 °C80-100 °C100-120 °C
Typical Reaction Time 2-6 hours6-18 hours12-24 hours
Expected Yield >90%75-90%50-80%

Expertise & Experience: The superior reactivity of the iodo-analog allows for the use of less expensive, first-generation palladium catalysts like Pd(PPh₃)₄ under significantly milder conditions. In contrast, the less reactive bromo- and especially chloro-analogs necessitate more advanced, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to facilitate the challenging oxidative addition step. These specialized ligands and the increased energy consumption add considerable "hidden" costs to the synthesis. Furthermore, the harsher conditions required for the chloro- and bromo-derivatives can lead to substrate or product degradation, resulting in lower yields and more complex purification.

cluster_Iodo Route A: Iodo-Analog cluster_Bromo Route B: Bromo-Analog cluster_Chloro Route C: Chloro-Analog Iodo_Start This compound Iodo_Conditions Suzuki Coupling Pd(PPh3)4, 80°C, 4h Iodo_Start->Iodo_Conditions Iodo_Product High Yield (>90%) Iodo_Conditions->Iodo_Product Bromo_Start 2-Bromo-4-methyl-1-nitrobenzene Bromo_Conditions Suzuki Coupling Pd(OAc)2/SPhos, 100°C, 12h Bromo_Start->Bromo_Conditions Bromo_Product Good Yield (75-90%) Bromo_Conditions->Bromo_Product Chloro_Start 2-Chloro-4-methyl-1-nitrobenzene Chloro_Conditions Suzuki Coupling Pd2(dba)3/XPhos, 120°C, 18h Chloro_Start->Chloro_Conditions Chloro_Product Moderate Yield (50-80%) Chloro_Conditions->Chloro_Product cluster_criteria Decision Criteria cluster_choice Recommended Reagent Start Select Starting Material Cost High Budget Tolerance? Start->Cost Substrate Sensitive Functional Groups Present? Cost->Substrate Yes Chloro Use 2-Chloro Analog Cost->Chloro No Efficiency Is High Throughput /Speed Critical? Substrate->Efficiency Yes Bromo Use 2-Bromo Analog Substrate->Bromo No Iodo Use 2-Iodo Analog Efficiency->Iodo Yes Efficiency->Bromo No

Caption: Decision tree for selecting the optimal halide.

Experimental Protocol: Sandmeyer Reaction for this compound

  • Diazotization: 2-Amino-4-methyl-1-nitrobenzene is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. [5]2. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to form the diazonium salt. [6]3. Iodide Displacement: The cold diazonium salt solution is then added portion-wise to a solution of potassium iodide (KI). [7]4. The reaction is allowed to warm to room temperature, during which nitrogen gas evolves, and the aryl iodide precipitates.

  • The crude product is collected by filtration and purified, typically by recrystallization.

Authoritative Grounding: The Sandmeyer reaction is a classic and reliable method for introducing a wide range of functional groups onto an aromatic ring. [8]While it involves an extra step compared to direct halogenation, its versatility is unmatched for installing an iodo-group, which cannot typically be added via electrophilic aromatic substitution with I₂ alone due to the formation of the strong acid HI.

Conclusion: A Strategic Investment in Reactivity

The choice between 2-iodo, 2-bromo, and 2-chloro-4-methyl-1-nitrobenzene is a classic case of balancing upfront cost against overall process efficiency.

  • 2-Chloro-4-methyl-1-nitrobenzene: The cheapest option, but its low reactivity necessitates harsh conditions, specialized and expensive catalysts, and often results in lower yields and more complex purifications. It is best reserved for simple, robust substrates where cost is the absolute primary driver.

  • 2-Bromo-4-methyl-1-nitrobenzene: Represents a viable middle ground. It is more reactive than the chloro-analog, allowing for more moderate conditions, but still often requires advanced catalyst systems. [1]It is a workhorse for many applications where the reactivity of the iodo-compound is not strictly necessary.

  • This compound: While carrying the highest purchase price, its superior reactivity provides significant downstream benefits. It enables the use of milder conditions, lower catalyst loadings, shorter reaction times, and often leads to higher yields and cleaner product profiles. For complex, multi-step syntheses involving sensitive functional groups, or in process development where efficiency and reliability are paramount, the initial investment in the iodo-analog frequently yields the lowest overall cost per gram of the final product.

Ultimately, the "cost" of a starting material is not merely its price tag. It is the sum of its purchase price and the resources—catalyst, energy, solvent, and man-hours for purification—required to convert it into the desired product. From this holistic perspective, this compound often proves to be the most cost-effective and strategic choice for accelerating drug discovery and development.

References

  • PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Taber, G. P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Nishimura, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules.
  • Wikipedia. (2023). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PrepChem. (n.d.). Preparation of 1-iodo-4-nitrobenzene.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
  • Chem-Gold. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene [7745-92-8] 95%.
  • PrepChem. (n.d.). Preparation of 2-Iodo-4-nitroaniline.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene.
  • ResearchGate. (2015). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ResearchGate. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene.
  • PubChem. (n.d.). 2-Bromo-4-methyl-1-nitrobenzene.
  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-METHYL-4-NITROBENZENE.
  • MDPI. (2015). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Yale Journal on Regulation. (2023). Cost-Benefit Analysis and the Problem of Long-term Harms from Environmental Pollution.
  • National Toxicology Program. (n.d.). TOX-33: 2-Chloronitrobenzene and 4-Chloronitrobenzene.
  • Aladdin. (n.d.). 2-Bromo-4-methyl-1-nitrobenzene.

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literature review of the applications of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 2-Iodo-4-methyl-1-nitrobenzene

This guide provides a comprehensive literature review of the synthetic applications of this compound (CAS 52488-29-6), a versatile yet specialized reagent in modern organic chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of reactions. It delves into the causality behind experimental choices, compares the reagent's utility against common alternatives, and provides a forward-looking perspective on its potential in complex molecule synthesis.

Introduction: Understanding the Synthetic Potential

This compound is an aromatic compound distinguished by three key functional groups: an iodine atom, a nitro group, and a methyl group. This specific arrangement dictates its reactivity and defines its role as a valuable building block.

  • The Carbon-Iodine Bond : The C-I bond is the primary reactive site for a host of powerful palladium-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides, often allowing for milder reaction conditions and broader substrate scope.[2]

  • The Nitro Group : As a potent electron-withdrawing group, the nitro moiety activates the aromatic ring, influencing the regioselectivity and efficiency of certain reactions. Furthermore, the nitro group is a synthetic linchpin, readily reduced to an amine, which opens pathways to a vast array of nitrogen-containing heterocycles and pharmaceutical scaffolds.[3][4]

  • The Methyl Group : The methyl substituent provides steric bulk and electronic influence, which can be strategically exploited to direct reactions or modify the physicochemical properties of the final product.

This guide will explore the applications of this molecule by examining its performance in cornerstone synthetic transformations, drawing comparisons with its isomers and related iodo-nitroaromatic compounds to provide a holistic view of its utility.

Caption: Key reactive sites of this compound.

Cornerstone Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the most exploited feature of this compound, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds. While literature specifically detailing this isomer is limited, its reactivity can be confidently extrapolated from extensive studies on analogous structures.

Sonogashira Coupling: Building Carbon-Carbon Bonds with Alkynes

The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, is a fundamental tool for synthesizing conjugated systems found in pharmaceuticals and organic materials.[2] The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. For instance, the closely related isomer 1-iodo-2-methyl-4-nitrobenzene readily couples with phenylacetylene, demonstrating the feasibility of this transformation.[5]

Comparative Performance: The choice of catalyst, base, and solvent is critical for optimizing yield and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling). While copper is a traditional co-catalyst, modern protocols have been developed that are copper-free, mitigating issues of catalyst deactivation and simplifying purification.[6]

Coupling Partner 1Coupling Partner 2Catalyst SystemBase / SolventYieldReference
1-Iodo-2-methyl-4-nitrobenzenePhenylacetylenePd catalyst (unspecified)Not specifiedNot isolated pure[5]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂, CuIDabco / AirQuantitative[6]
1-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂Et₃NNot specified[7][8]
4-IodotoluenePhenylacetylenePd(PPh₃)₄, Cu₂ODMA>98% (flow chem)[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a suitable solvent (e.g., DMF or acetonitrile, 5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Add a degassed base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol).

  • Stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Sonogashira_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add Ar-I pd_complex1 Ar-Pd(II)-I(L2) oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal Cu-C≡CR cu_cycle Copper Cycle (activates alkyne) cu_cycle->transmetal pd_complex2 Ar-Pd(II)-C≡CR(L2) transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Ar-C≡CR

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: Accessing Biaryl Structures

The Suzuki-Miyaura reaction, coupling an aryl halide with an organoboron reagent, is one of the most robust methods for constructing C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals.[9][10] The reaction is prized for its high functional group tolerance and the low toxicity of its boron-based reagents. Recent advances have even demonstrated the use of nitroarenes themselves as electrophilic partners, showcasing the versatility of this chemistry.[11]

Causality in Protocol Design: The choice of base is paramount in the Suzuki reaction; it activates the boronic acid to facilitate the crucial transmetalation step.[9] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. The ligand on the palladium catalyst dictates its stability and reactivity; bulky, electron-rich phosphine ligands like XPhos are often employed to promote the oxidative addition and reductive elimination steps, especially with less reactive coupling partners.[12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), a base (e.g., K₃PO₄, 3.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), and a ligand (e.g., XPhos, 0.031 mmol).[12]

  • Purge the vessel with an inert gas (Argon).

  • Add a degassed solvent system (e.g., dioxane and water, 5:1 ratio, 6 mL).

  • Heat the reaction mixture (e.g., 80-120 °C) with stirring for the required time (typically 2-18 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the biaryl product.

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[13][14] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in drug discovery.[15]

Comparative Insights and Challenges: While aryl iodides are excellent substrates, the presence of a strong electron-withdrawing nitro group can present challenges. Some catalytic systems, particularly those based on less expensive metals like nickel, have shown poor efficacy with substrates like 1-iodo-4-nitrobenzene, yielding only trace amounts of the desired product.[16] This underscores the importance of catalyst selection. However, significant progress has been made in developing highly active palladium/phosphine ligand systems that are effective for these challenging substrates. More advanced methods even utilize the nitro group itself as a leaving group in a novel type of Buchwald-Hartwig amination, though this is a distinct transformation from the coupling of the aryl iodide.[17]

Coupling_Strategies cluster_suzuki Suzuki Coupling cluster_sono Sonogashira Coupling cluster_bh Buchwald-Hartwig Amination start This compound suzuki_reagent + R-B(OH)2 [Pd Catalyst, Base] start->suzuki_reagent sono_reagent + R-C≡CH [Pd/Cu Catalyst, Base] start->sono_reagent bh_reagent + R2NH [Pd Catalyst, Base] start->bh_reagent suzuki_product Biaryl Product suzuki_reagent->suzuki_product sono_product Aryl-Alkyne Product sono_reagent->sono_product bh_product Arylamine Product bh_reagent->bh_product

Caption: Cross-coupling strategies using the target reagent.

Applications in Heterocyclic Synthesis

The true synthetic power of this compound is realized when its multiple functional groups are used in sequence. The reduction of the nitro group to an aniline is a common and high-yielding transformation, which sets the stage for a variety of cyclization reactions to form heterocyclic cores.[18]

For example, a related compound, 2-iodo-4-methyl-6-nitrophenol, undergoes a copper-catalyzed intramolecular ring closure to form a furan derivative.[19] This highlights a powerful strategy: using the iodo- and a neighboring functional group to construct a ring system.

A proposed synthetic pathway using this compound could involve:

  • Reduction: Conversion of the nitro group to an amine (e.g., using SnCl₂, H₂, or Na₂S₂O₄) to form 3-Iodo-4-methylaniline.

  • Cyclization: This aniline intermediate can then be used in classic heterocyclic syntheses. For example, reaction with a β-ketoester (Combes quinoline synthesis) or an α-haloketone (Fischer indole synthesis, after forming the hydrazone) could yield complex fused ring systems.

Heterocycle_Synthesis start This compound reduction Nitro Group Reduction (e.g., SnCl2, H2/Pd) start->reduction intermediate 3-Iodo-4-methylaniline reduction->intermediate cyclization Cyclization Reaction (e.g., Combes Synthesis) intermediate->cyclization product Substituted Quinoline (Heterocyclic Core) cyclization->product

Caption: Proposed workflow for heterocyclic synthesis.

Conclusion and Future Outlook

This compound is a highly valuable reagent for constructing complex molecular architectures. Its primary utility lies in its capacity to undergo a range of palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig—affording access to diverse chemical scaffolds. The presence of the nitro group serves a dual purpose: it electronically influences the primary coupling reaction at the C-I bond and acts as a latent amine for subsequent transformations, particularly in the synthesis of nitrogen-containing heterocycles.

While direct experimental data for this specific isomer is not as abundant as for its relatives like 1-iodo-4-nitrobenzene, its reactivity profile can be reliably predicted. Future research should focus on systematically documenting its performance in these key reactions and exploring its utility in the total synthesis of complex natural products and novel pharmaceutical agents. The strategic placement of its functional groups makes it an ideal candidate for building libraries of compounds for drug discovery and materials science.

References

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  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). International Journal of Innovative Science and Research Technology, 10(9). [Link]
  • Wikipedia. (n.d.).
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019).
  • Chegg. (2020). Today's Sonogashira reaction is between.... [Link]
  • Common Organic Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. [Link]
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022).
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.).
  • (PDF) Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 52488-29-6. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Synthesis of flow‐compatible Ru-Me/Al2O3 catalysts and their application in hydrogenation of 1-iodo-4-nitrobenzene. (n.d.). Springer. [Link]
  • Buchwald-Hartwig Amination of Nitroarenes. (2017). PubMed. [Link]
  • Prezi. (2025).
  • 1-Iodo-2-nitrobenzene: Properties, Applications, and Synthesis Insights. (n.d.). MSN. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds. (2014). RSC Publishing. [Link]
  • Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. (2005). PubMed. [Link]
  • Synthesis of iodo-nitro-chalcones. (2012). Der Pharma Chemica. [Link]
  • Part II: nitroalkenes in the synthesis of heterocyclic compounds. (2014).
  • (PDF) 2,4-Dichloro-1-iodo-6-nitrobenzene. (2014).
  • PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. [Link]
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  • Nitrones: Comprehensive Review on Synthesis and Applic
  • Nitrones: Comprehensive Review on Synthesis and Applic
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling... (2020). RSC Publishing. [Link]
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A Researcher's Guide to Navigating Regioselectivity in 4-Methyl-1-Nitrobenzene Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, 4-methyl-1-nitrobenzene, commonly known as p-nitrotoluene, is a versatile starting material. Its disubstituted aromatic ring, featuring both an electron-donating methyl group and a powerful electron-withdrawing nitro group, presents a fascinating case study in regioselectivity. The interplay of these two groups with opposing directing effects governs the outcome of a wide array of chemical transformations. This guide provides an in-depth analysis of the regiochemical outcomes of key reactions involving p-nitrotoluene and its derivatives, supported by experimental data and detailed protocols to empower your synthetic strategies.

The Dichotomy of Directing Effects: Methyl vs. Nitro

The foundational principle governing the regioselectivity of reactions on the p-nitrotoluene ring is the competition between the directing effects of the methyl (-CH₃) and nitro (-NO₂) groups. The methyl group is an activating, ortho, para-director, enriching the electron density at the positions ortho and para to it. Conversely, the nitro group is a strongly deactivating, meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.[1] In p-nitrotoluene, these effects are in direct opposition, making an understanding of their relative strengths paramount for predicting reaction outcomes.

Electrophilic Aromatic Substitution (EAS): The Dominance of the Activating Group

In electrophilic aromatic substitution reactions, the activating effect of the methyl group generally overrides the deactivating effect of the nitro group.[2] This results in the preferential substitution at the positions ortho to the methyl group (and meta to the nitro group).

Caption: Directing effects in electrophilic aromatic substitution of p-nitrotoluene.

Comparative Analysis of EAS Reactions
ReactionReagentsMajor Product(s)Experimental Yield/RatioReference
Nitration HNO₃, H₂SO₄2,4-Dinitrotoluene~96%[3]
Sulfonation Oleum (SO₃ in H₂SO₄)4-Nitrotoluene-2-sulfonic acidHigh Yield[4][5]
Bromination Br₂, FeBr₃ (inferred)2-Bromo-4-nitrotoluenePredominantly ortho to -CH₃[6]

Nitration: The nitration of p-nitrotoluene is a classic example of the methyl group's dominance. The reaction with a mixture of nitric and sulfuric acids overwhelmingly yields 2,4-dinitrotoluene.[3][7] The incoming nitronium ion (NO₂⁺) is directed to the electron-rich position ortho to the methyl group.

Sulfonation: Similarly, sulfonation with oleum results in the formation of 4-nitrotoluene-2-sulfonic acid, with the sulfonic acid group adding to the position ortho to the methyl group.[4] This reaction is a key step in the synthesis of certain dyes.[8]

Experimental Protocol: Nitration of p-Nitrotoluene to 2,4-Dinitrotoluene

Materials:

  • 4-Nitrotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice Bath

  • Stirring Apparatus

  • Separatory Funnel

Procedure:

  • Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • In a separate flask, melt 4-nitrotoluene by gentle warming (melting point ~51-54 °C).

  • Slowly add the chilled nitrating mixture to the molten 4-nitrotoluene with vigorous stirring, maintaining the reaction temperature below 60 °C using an ice bath.

  • After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to slowly come to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid product, 2,4-dinitrotoluene, will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain purified 2,4-dinitrotoluene.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Power of the Nitro Group

For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient and possess a good leaving group. The nitro group is a potent activator for SNAr, especially when positioned ortho or para to the leaving group, as it can stabilize the negatively charged Meisenheimer complex intermediate through resonance. The methyl group has a minimal electronic effect in this context. Therefore, SNAr reactions on p-nitrotoluene derivatives are highly regioselective, dictated by the position of the leaving group relative to the nitro group.

Caption: Regioselective reactions of the functional groups of p-nitrotoluene.

Conclusion

The regioselectivity of reactions involving 4-methyl-1-nitrobenzene and its derivatives is a predictable yet nuanced area of organic chemistry. For electrophilic aromatic substitution, the activating ortho, para-directing methyl group dictates the position of substitution. In nucleophilic aromatic substitution, the strongly deactivating nitro group activates the ring for attack at the ortho and para positions relative to a leaving group. Furthermore, the methyl and nitro groups themselves can be selectively transformed through oxidation and reduction, respectively. By understanding these fundamental principles and utilizing the comparative data and protocols provided, researchers can effectively harness the synthetic potential of this versatile building block.

References

  • Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid.
  • Wikipedia. (n.d.). 2,4-Dinitrotoluene.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
  • Filo. (2023, November 17). p-Nitrotoluene on further nitration gives (A) 3,4 -dinitrotoluene (B) 2,4 -.
  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
  • Wikipedia. (n.d.). 4-Nitrotoluene.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene.
  • Google Patents. (n.d.). US4922008A - Process for the production of 4-nitrotoluene-2-sulfonic acid.
  • JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives.

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A Comparative Guide to the Theoretical vs. Experimental Yield of 2-Iodo-4-methyl-1-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that mastering the synthesis of key organic intermediates is fundamental to advancing research and development. This guide provides an in-depth analysis of the synthesis of 2-Iodo-4-methyl-1-nitrobenzene, focusing on the critical concepts of theoretical and experimental yield. We will dissect the underlying chemical principles, provide a field-proven experimental protocol, and explore the factors that create a divergence between calculated and actual outcomes.

Introduction: The Significance of Yield in Synthesis

In the realm of organic synthesis, the successful formation of a target molecule is only part of the story. The efficiency of that formation, quantified as the reaction yield, is a paramount metric. It directly impacts the economic viability, sustainability, and practicality of any chemical process.

  • Theoretical Yield is the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency and no loss of material.[1][2] It is a calculated value based on the stoichiometry of the balanced chemical equation.

  • Percent Yield , the ratio of the experimental to the theoretical yield, serves as the ultimate measure of a reaction's efficiency.[1][4]

This guide focuses on the synthesis of this compound, a valuable intermediate in medicinal chemistry and material science. The standard synthesis route proceeds via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functionalized compounds.[5][6]

Core Synthesis Pathway: Diazotization and Iodination

The synthesis of this compound from 4-methyl-2-nitroaniline is a classic two-step process.[7] First, the primary amine is converted into a reactive diazonium salt through diazotization .[8][9] This is followed by the displacement of the diazonium group with iodine.

1. Diazotization: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, like sulfuric acid.[10] The amine, 4-methyl-2-nitroaniline, then attacks the electrophilic nitrosonium ion (NO⁺) to form a diazonium salt.[10][11]

2. Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, facilitating its substitution by the iodide nucleophile to form the final product.[5][11] This step is a variation of the Sandmeyer reaction; while classic Sandmeyer reactions often use copper(I) salts as catalysts, the iodination of diazonium salts can proceed effectively without a copper catalyst.[5][12]

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

SynthesisWorkflow reactant reactant process process intermediate intermediate product product wash wash A 4-Methyl-2-nitroaniline + H₂SO₄/H₂O B Cool to 0-5°C A->B Dissolution C Add NaNO₂ (aq) dropwise B->C Diazotization D Diazonium Salt Solution (Intermediate) C->D E Add to KI (aq) D->E Iodination F Warm to RT (N₂ evolution) E->F G Crude Product (Precipitate) F->G H Vacuum Filtration G->H I Wash with Na₂S₂O₃ (aq) to remove I₂ H->I J Wash with H₂O I->J K Recrystallize (e.g., from Ethanol) J->K Purification L This compound (Pure Product) K->L

Sources

A Comparative Guide to the Structural Confirmation of 2-Iodo-4-methyl-1-nitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. The isomeric variations of substituted nitroaromatics, such as 2-iodo-4-methyl-1-nitrobenzene, present a common challenge where precise atomic arrangement dictates biological activity, reactivity, and safety. This guide provides an in-depth comparison of the primary analytical techniques used to definitively elucidate the structure of this compound, offering practical insights and experimental protocols to ensure trustworthy and validated results.

The Imperative of Isomer Differentiation

The synthesis of this compound can potentially yield other isomers, such as 4-iodo-2-methyl-1-nitrobenzene. While sharing the same molecular formula (C₇H₆INO₂) and molecular weight (263.03 g/mol )[1][2], their distinct substitution patterns lead to different chemical and physical properties, and potentially different biological effects. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural assignment.

Comparative Analysis of Key Analytical Techniques

This section delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural elucidation of this compound. We will explore the causality behind experimental choices and how each technique provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Proton Environments

¹H NMR is arguably the most powerful tool for determining the substitution pattern on a benzene ring. By analyzing the chemical shift, splitting pattern (multiplicity), and integration of the proton signals, we can deduce the relative positions of the substituents.

Predicted ¹H NMR Spectrum for this compound:

Based on the known electronic effects of the substituents (the nitro group being strongly electron-withdrawing, iodine being weakly electron-withdrawing, and the methyl group being weakly electron-donating), we can predict the following approximate chemical shifts in CDCl₃:

  • Methyl Protons (H-C7): A singlet around δ 2.4-2.6 ppm with an integration of 3H.

  • Aromatic Proton (H-3): This proton is ortho to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton. It will likely appear as a doublet around δ 8.0-8.2 ppm .

  • Aromatic Proton (H-5): This proton is meta to the nitro group and ortho to the methyl group. It is expected to be a doublet of doublets (or a more complex multiplet) around δ 7.3-7.5 ppm .

  • Aromatic Proton (H-6): This proton is meta to the nitro group and ortho to the iodine atom. It should appear as a doublet around δ 7.1-7.3 ppm .

Comparison with an Isomer (4-Iodo-2-methyl-1-nitrobenzene):

For the isomer 4-iodo-2-methyl-1-nitrobenzene, a different splitting pattern and chemical shifts would be expected, allowing for clear differentiation. For instance, the proton ortho to the nitro group would still be the most downfield, but the relative positions and couplings of the other aromatic protons would change significantly.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain a homogeneous field and good peak shape.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm).

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of unique carbon atoms in a molecule and their electronic environments. This is particularly useful for confirming the presence of all expected carbons and for differentiating isomers.

Predicted ¹³C NMR Spectrum for this compound:

We expect to see 7 distinct signals in the ¹³C NMR spectrum, corresponding to the 7 carbon atoms in the molecule. The predicted chemical shifts are:

  • Methyl Carbon (C7): Around δ 20-22 ppm .

  • Iodine-bearing Carbon (C2): This carbon is directly attached to the heavy iodine atom, which has a significant shielding effect. It is expected to appear around δ 90-100 ppm .

  • Nitro-bearing Carbon (C1): Attached to the electron-withdrawing nitro group, this carbon will be deshielded, appearing around δ 148-152 ppm .

  • Other Aromatic Carbons (C3, C4, C5, C6): These will appear in the typical aromatic region of δ 120-145 ppm , with their specific shifts influenced by the neighboring substituents.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup:

    • Use a broadband probe to observe the ¹³C nucleus.

    • Commonly, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon.

  • Data Acquisition:

    • A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

    • Process the data similarly to ¹H NMR.

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. This technique is crucial for confirming the molecular formula.

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺): A strong peak at m/z = 263 , corresponding to the molecular weight of C₇H₆INO₂.

  • Key Fragments:

    • Loss of the nitro group (NO₂): A peak at m/z = 217 (M - 46).

    • Loss of iodine: A peak at m/z = 136 (M - 127).

    • Aromatic fragments: Peaks corresponding to the iodinated or nitrated toluene fragments.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

  • Mass Analysis:

    • Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation:

    • Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Caption: Workflow for Mass Spectrometry analysis.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise arrangement of atoms in three-dimensional space.

Expected Outcome from X-ray Crystallography:

The crystal structure would definitively show the connectivity of the iodine, methyl, and nitro groups to the benzene ring, confirming the 1, 2, and 4 positions, respectively. It would also provide valuable information about intermolecular interactions in the solid state.

Experimental Protocol for X-ray Crystallography:

  • Crystallization:

    • Grow a single crystal of high quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.

  • Data Collection:

    • Mount the crystal on a goniometer in an X-ray diffractometer.

    • Cool the crystal (e.g., to 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Caption: Workflow for X-ray Crystallography.

Synthesizing the Data for a Self-Validating System

No single technique is sufficient on its own. The power of this multi-technique approach lies in the convergence of the data to a single, consistent structural assignment, creating a self-validating system.

Caption: Logical flow for structural confirmation.

The process begins with MS confirming the molecular formula. ¹H and ¹³C NMR then provide the detailed connectivity of the atoms. This combined data leads to a proposed structure, which can then be unequivocally confirmed by X-ray crystallography if a suitable crystal is obtained.

Data Summary: Predicted vs. Alternatives

TechniquePredicted Data for this compoundExpected Data for Isomer (4-Iodo-2-methyl-1-nitrobenzene)
¹H NMR 3 distinct aromatic proton signals, 1 methyl singlet3 distinct aromatic proton signals with different splitting and shifts, 1 methyl singlet
¹³C NMR 7 distinct carbon signals7 distinct carbon signals with different chemical shifts
MS (m/z) M⁺ at 263, fragments at 217, 136M⁺ at 263, similar fragmentation but potentially different relative abundances

Conclusion

The structural confirmation of this compound derivatives requires a rigorous and multi-faceted analytical approach. While ¹H NMR provides the most direct information about the substitution pattern, its combination with ¹³C NMR and Mass Spectrometry creates a robust and self-validating dataset. For absolute and incontrovertible proof of structure, single-crystal X-ray crystallography remains the gold standard. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately determine the structure of these and other complex organic molecules, ensuring the integrity and reproducibility of their work.

References

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).[Link]
  • 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).[Link]
  • 3-iodo-4-nitrotoluene - Stenutz.[Link]
  • 4-Iodo-2-methyl-1-nitrobenzene | C7H6INO2 | CID 13406452 - PubChem.[Link]
  • 2-IODO-1-METHYL-4-NITROBENZENE | CAS 7745-92-8 - M
  • and 4-nitrotoluene - IARC Public
  • 4-Iodo-3-nitrotoluene - NIST WebBook.[Link]
  • (PDF)
  • 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem.[Link]
  • Basic 1H- and 13C-NMR Spectroscopy - Elsevier.[Link]
  • This compound | CAS 52488-29-6 - M
  • 4-Iodo-2-methyl-1-nitrobenzene | CAS#:52415-00-6 | Chemsrc.[Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and regulatory compliance. The handling of specialized reagents like 2-Iodo-4-methyl-1-nitrobenzene, a member of the halogenated nitroaromatic compound family, demands a rigorous and well-understood protocol for its disposal. These compounds are recognized for their potential toxicity and environmental persistence, making their proper management a critical aspect of laboratory stewardship.[1][2]

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedural step to ensure a self-validating and inherently safe workflow.

Hazard Profile and Immediate Safety Precautions

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance, and its toxicological profile necessitates stringent protective measures.

Toxicological Profile: This compound is categorized as harmful if swallowed, in contact with skin, or inhaled.[3][4][5] It is a known skin and eye irritant.[3][4] The presence of both a nitro group and a halogen (iodine) on an aromatic ring contributes to its reactivity and biological impact. Nitroaromatic compounds, as a class, are noted for their environmental risks and recalcitrance to natural biodegradation.[2][6]

Personal Protective Equipment (PPE) and Handling: Before any handling or disposal-related activity, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves are essential.[1]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[1]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: When handling the solid form outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of dust particles.[1]

All handling of this compound should occur within a chemical fume hood to minimize inhalation exposure.[7]

Hazard Identification Summary
GHS Classification
Acute Toxicity, Oral (Category 4)[4][5]
Acute Toxicity, Dermal (Category 4)[4][5]
Acute Toxicity, Inhalation (Category 4)[4][5]
Skin Corrosion/Irritation (Category 2)[3][4][5]
Serious Eye Damage/Eye Irritation (Category 2/2A)[3][4][5]
Hazard Statements
H302: Harmful if swallowed[5]
H312: Harmful in contact with skin[5]
H332: Harmful if inhaled[5]
H315: Causes skin irritation[5]
H319: Causes serious eye irritation[5]
Incompatible Materials
Strong oxidizing agents, Strong bases[3]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Methodology for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately clear the affected area of all personnel and ensure maximum ventilation, preferably by using a chemical fume hood.[8]

  • Don PPE: Before approaching the spill, equip yourself with the full PPE detailed in the previous section.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[8] Crucially, do not use combustible materials like paper towels or sawdust , as this can create a fire hazard.[8]

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[8][9] Perform this action gently to avoid generating airborne dust.[4][9]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol) to remove any remaining residue, followed by a thorough cleaning with soap and water.[8] All contaminated cleaning materials (wipes, gloves, etc.) must be placed in the same hazardous waste container.[8]

  • Disposal: The sealed container holding the spill cleanup materials must be disposed of as hazardous waste according to the procedures outlined in the next section.

Standard Operating Procedure for Disposal

The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates a specific waste stream and disposal pathway in compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Characterization and Segregation The presence of an iodine atom bonded to the carbon framework places this compound in the "Halogenated Organic Waste" category.[12] This is the most critical determination for its disposal.

  • Action: Designate a specific waste container solely for halogenated organic waste.

  • Causality: Halogenated wastes require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[13] Mixing them with non-halogenated waste complicates and increases the cost of disposal and can violate regulatory standards. Never mix this waste with incompatible materials like strong oxidizing agents.[3][8]

Step 2: Containerization and Labeling Proper containment and communication are paramount for safety.

  • Action: Use only a designated, chemically compatible, and sealable hazardous waste container.[7][8]

  • Labeling: The container must be clearly and indelibly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The waste category: "Halogenated Organic Waste"[8]

    • The name of the generating researcher or laboratory and the date of accumulation.

Step 3: On-site Storage (Satellite Accumulation) Waste must be stored safely pending pickup by a certified disposal service.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Causality: This area must have secondary containment (such as a larger tub or basin) to contain any potential leaks from the primary container, preventing environmental release.[8]

Step 4: Final Disposal Pathway This chemical waste must not be disposed of via drains, sewers, or in regular trash.[13][14][15]

  • Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Mechanism: The accepted and required method for final disposal is controlled incineration in a licensed chemical destruction plant.[13] This high-temperature process is designed to completely break down the molecule into less harmful components, with flue-gas scrubbing systems in place to manage hazardous byproducts.[13]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation (this compound) spill Accidental Spill? start->spill spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes   characterize Characterize Waste: - Halogenated Organic - Nitroaromatic spill->characterize  No spill_protocol->characterize segregate Segregate as 'Halogenated Organic Waste' characterize->segregate container Select & Seal Approved Waste Container segregate->container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Generator Info container->label_waste storage Store in Designated Satellite Accumulation Area (with Secondary Containment) label_waste->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal final Final Disposal: Controlled Incineration disposal->final

Caption: Disposal Workflow for this compound.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.
  • 2-Iodo-1-methyl-4-nitrobenzene SDS, 7745-92-8 Safety Data Sheets. ECHEMI.
  • Bioremediation of nitroaromatic compounds (Chapter 6). Cambridge University Press.
  • 2-Iodo-1-methyl-3-nitro-benzene (CAS No. 6277-17-4) SDS. Guidechem.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Iodine Disposal For Businesses. Collect and Recycle.
  • Biodegradation of nitroaromatic compounds. PubMed.
  • 1-(2-Iodoethyl)-4-nitrobenzene SDS, 20264-96-4 Safety Data Sheets. ECHEMI.
  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Standard Operating Procedure for work with Iodine. Duke SMIF.
  • 1-Iodo-4-nitrobenzene Safety Data Sheet. Fisher Scientific.
  • 1-Iodo-4-nitrobenzene Safety Data Sheet. Tokyo Chemical Industry.
  • 1-Iodo-2-nitrobenzene SDS, 609-73-4 Safety Data Sheets. ECHEMI.
  • 1-Iodo-4-nitrobenzene Safety Data Sheet. Santa Cruz Biotechnology.
  • 4-Iodo-2-methyl-1-nitrobenzene Chemical and Physical Properties. PubChem.
  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA).
  • Halogenated Waste List. U.S. Environmental Protection Agency (EPA).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-Iodo-4-methyl-1-nitrobenzene (CAS 7745-92-8), also known as 2-iodo-4-nitrotoluene. In our work as researchers and drug development professionals, the integrity of our data is matched only by the integrity of our safety protocols. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for this compound. Our objective is to build a self-validating system of safety, grounded in the specific hazards of the chemical, ensuring that every operational step is deliberate and protected.

The Hazard Profile: Understanding the "Why" Behind the "What"

This compound is an organic compound that demands respect. Its hazard profile, derived from safety data sheets (SDS) for itself and structurally similar nitroaromatic compounds, dictates the necessity of a stringent PPE protocol. The primary routes of exposure are inhalation, skin contact, and ingestion, with the compound classified as harmful by all three routes.[1]

The core dangers include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2] This necessitates a complete barrier to prevent any direct contact with the body.

  • Skin and Eye Irritation: The compound is known to cause skin and serious eye irritation.[2][3] This makes robust eye and hand protection non-negotiable.

  • Organ Damage: Like many nitrobenzene derivatives, there is a risk of damage to organs, particularly the blood, through prolonged or repeated exposure. Nitrobenzene itself is known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired.[4]

  • Suspected Chronic Effects: Some related nitroaromatic compounds are suspected of causing genetic defects or cancer, demanding a cautious approach that minimizes exposure to the lowest reasonably achievable levels.[2]

Given these risks, our PPE strategy is not merely about compliance; it is about creating an impenetrable barrier between the scientist and the chemical.

The Core Directive: Mandatory PPE Ensemble

Every interaction with this compound, from weighing to disposal, requires a baseline of PPE. Engineering controls, such as a certified chemical fume hood, are the first line of defense and are considered mandatory for handling this solid compound to prevent inhalation of dust or particulates.[5][6]

Respiratory Protection

While working within a fume hood should prevent significant inhalation, respiratory protection is crucial if there's any risk of dust generation outside of this controlled environment.

  • Standard Operations (in a fume hood): A well-maintained chemical fume hood is sufficient.

  • Risk of Aerosolization/Dust: If a risk assessment shows that air-purifying respirators are appropriate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[6] For significant spill cleanup or situations with poor ventilation, a full-face supplied air respirator is the sole means of protection.[6]

Hand Protection

Hands are the most likely point of direct contact. Glove selection is critical.

  • Material: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton may be recommended; always check manufacturer-specific permeation data.[4]

  • Protocol: Always use two pairs of gloves ("double-gloving").[7] This provides a critical buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Inspect gloves for any signs of degradation or puncture before use.[6] Use proper glove removal technique to avoid contaminating your skin.[6]

Eye and Face Protection

Given the risk of serious eye irritation, robust protection is essential.[2][3]

  • Minimum Requirement: Chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required.[6]

  • Enhanced Protection: When there is a significant risk of splashing or reaction pressurization, a full-face shield should be worn in addition to chemical splash goggles.[8]

Body Protection

Protecting the skin from accidental contact is paramount.

  • Lab Coat: A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: For operations involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Clothing and Footwear: Long pants and fully enclosed, non-porous shoes are mandatory.[9] Sandals, open-toed shoes, or shoes made of woven material are strictly forbidden.

Operational Plan: A Step-by-Step Safety Workflow

This protocol outlines the procedural steps for safely handling this compound.

Pre-Operational Phase: Preparation and Inspection
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid inspection sticker and that the airflow is optimal.

  • Assemble all Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood before retrieving the this compound.

  • Don PPE: Don your PPE in the following order: lab coat, inner gloves, outer gloves, and eye protection.

Handling Phase: Execution within the Fume Hood
  • Work in a Contained Area: Perform all manipulations on a disposable absorbent bench liner within the fume hood to contain any potential spills.

  • Careful Dispensing: When weighing the solid, use anti-static weigh boats and handle the container with care to minimize dust generation.

  • Maintain Sash Position: Keep the fume hood sash at the lowest possible position that still allows for comfortable work.

  • Immediate Cleanup: Clean any minor spills immediately using an inert absorbent material (e.g., sand or vermiculite).[10]

Post-Operational Phase: Decontamination and Doffing
  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Segregate Waste: Dispose of all contaminated materials (gloves, liners, weigh boats) in a clearly labeled, sealed hazardous waste container. Do not let the product enter drains.[6]

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination. A common procedure is:

    • Remove outer gloves.

    • Remove lab coat and apron.

    • Remove inner gloves.

    • Remove eye protection.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water after removing all PPE.[6]

Emergency Protocols: Immediate and Decisive Action

In the event of exposure, time is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or seek immediate medical attention.[10][11]

Data and Visualization

PPE Requirement Summary
Task / ScenarioRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Weighing Solid Chemical Fume HoodDouble Nitrile GlovesSafety GogglesLab Coat
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chem-Apron
Running Reaction Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chem-Apron
Small Spill Cleanup Air-Purifying RespiratorHeavy-Duty GlovesSafety Goggles & Face ShieldChemical Resistant Suit
Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Operation Phase VerifyControls 1. Verify Fume Hood Assemble 2. Assemble Materials VerifyControls->Assemble DonPPE 3. Don PPE (Coat, Gloves, Goggles) Assemble->DonPPE Weigh 4. Weigh/Transfer Compound DonPPE->Weigh React 5. Perform Experiment Weigh->React Clean 6. Minor Spills Cleanup React->Clean Decon 7. Decontaminate Workspace Clean->Decon Waste 8. Segregate Waste Decon->Waste DoffPPE 9. Doff PPE Correctly Waste->DoffPPE Wash 10. Wash Hands Thoroughly DoffPPE->Wash End End Wash->End Start Start Start->VerifyControls

Caption: Workflow for handling this compound.

References

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
  • Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • Material Safety D
  • Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
  • Iodinations: Standard Operating Procedures. The University of Vermont. [Link]
  • Safety in the Organic Chemistry Laboratory.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.